numb protein
Description
Properties
CAS No. |
126805-88-7 |
|---|---|
Molecular Formula |
C8H14O2 |
Synonyms |
numb protein |
Origin of Product |
United States |
Foundational & Exploratory
The Role of the Numb Protein in Asymmetric Cell Division: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric cell division is a fundamental process in developmental biology and tissue homeostasis, enabling a single progenitor cell to generate two daughter cells with distinct fates. This process is critical for generating cellular diversity during embryogenesis and for maintaining stem cell populations throughout adult life. The Numb protein is a key intracellular determinant of cell fate that plays a pivotal role in this process.[1][2][3] First identified in Drosophila melanogaster, Numb is highly conserved across species and is essential for the proper development of the nervous system, as well as other tissues.[1][2] Its dysregulation has been implicated in various developmental disorders and cancers, particularly in the context of cancer stem cells.[4][5][6][7]
This technical guide provides an in-depth exploration of the function of the this compound in asymmetric cell division. We will delve into its molecular structure, the mechanisms of its asymmetric localization, its role in cell fate determination through the inhibition of Notch signaling, and its interaction with the endocytic machinery. Furthermore, we will discuss the regulation of Numb and its implications in the biology of cancer stem cells. This document is intended to be a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers and drug development professionals in their understanding of this critical cellular process.
Molecular Structure and Isoforms of Numb
The this compound is a membrane-associated adaptor protein characterized by several key functional domains.[1][4][8] Its structure facilitates its role as a scaffold for various protein-protein interactions that are central to its function in asymmetric cell division and endocytosis. The primary domains of Numb are:
-
Phosphotyrosine-Binding (PTB) Domain: Located at the N-terminus, the PTB domain is crucial for Numb's interaction with other proteins, though it has been suggested that its binding may not be dependent on phosphotyrosine residues.[4][9][10] This domain is essential for Numb's function in cell fate specification.[9]
-
Proline-Rich Region (PRR): This region is involved in mediating protein-protein interactions.[4]
-
EH [Eps15 homology] Domain Interacting Motifs: The C-terminus of Numb contains Asp-Pro-Phe (DPF) and Asn-Pro-Phe (NPF) motifs, which allow it to bind to proteins containing EH domains, such as Eps15, linking Numb to the endocytic machinery.[4][11][12]
Mammalian Numb genes undergo alternative splicing, giving rise to multiple isoforms with distinct functions.[4][5][6][7] These isoforms can differ in their ability to interact with other proteins and in their subcellular localization, which has significant implications for their role in both normal development and disease.[1][4] For instance, different isoforms can have opposing effects on Notch signaling.[1]
The Core Mechanism: Asymmetric Localization of Numb
During mitosis of asymmetrically dividing cells, such as sensory organ precursor (SOP) cells in Drosophila, Numb is not distributed equally between the two daughter cells. Instead, it localizes to a specific region of the cell cortex, forming a "crescent," and is subsequently segregated into only one of the two progeny.[13][14][15][16] This asymmetric localization is a tightly regulated process orchestrated by a cascade of protein interactions and phosphorylation events.
A key player in establishing this polarity is the Par complex, which consists of Par-6, atypical protein kinase C (aPKC), and Bazooka (Par-3 in mammals).[13][17][18][19] The activation of Aurora-A kinase at the onset of mitosis triggers a phosphorylation cascade that leads to the activation of aPKC.[13][19] Activated aPKC then phosphorylates Numb, causing its release from one side of the cell cortex, thereby restricting its localization to the opposite side.[13][17][18][19] This process ensures that only one daughter cell inherits the this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. numb, a gene required in determination of cell fate during sensory organ formation in Drosophila embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric division: a marker for cancer stem cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of NUMB/NUMB isoforms in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of NUMB/NUMB isoforms in cancer stem cells -BMB Reports | Korea Science [koreascience.kr]
- 6. bmbreports.org [bmbreports.org]
- 7. The role of NUMB/NUMB isoforms in cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. sdbonline.org [sdbonline.org]
- 10. Numb-Associated Kinase Interacts with the Phosphotyrosine Binding Domain of Numb and Antagonizes the Function of Numb In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Numb Proteins Specify Asymmetric Cell Fates via an Endocytosis- and Proteasome-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Numb Is an Endocytic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linking Cell Cycle to Asymmetric Division: Aurora-A Phosphorylates the Par Complex to Regulate Numb Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aPKC-mediated phosphorylation regulates asymmetric membrane localization of the cell fate determinant Numb - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric segregation of Numb and Prospero during cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Asymmetric distribution of this compound during division of the sensory organ precursor cell confers distinct fates to daughter cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aPKC-mediated phosphorylation regulates asymmetric membrane localization of the cell fate determinant Numb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BioKB - Publication [biokb.lcsb.uni.lu]
- 19. Linking cell cycle to asymmetric division: Aurora-A phosphorylates the Par complex to regulate Numb localization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Numb Protein: A Technical Guide to its Discovery and a History of Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Numb protein is a critical determinant of cell fate, playing a pivotal role in asymmetric cell division and the regulation of key signaling pathways. First identified in the fruit fly Drosophila melanogaster, its discovery and subsequent research have provided fundamental insights into neurogenesis, cell polarity, and endocytosis. This technical guide provides a comprehensive overview of the discovery and history of this compound research, with a focus on the core experimental methodologies and quantitative data that have shaped our understanding of its function.
The Discovery of Numb in Drosophila melanogaster
The story of Numb begins in 1989 with the work of Uemura and colleagues, who identified the numb gene as a crucial player in the development of the peripheral nervous system in Drosophila embryos.[1] Mutations in the numb gene led to a transformation of sensory neurons into non-neuronal support cells, indicating its role in determining the fate of cells derived from sensory organ precursors.[1]
Key Experiment: Genetic Screen and Phenotypic Analysis of numb Mutants
The initial identification of the numb gene was the result of a genetic screen for mutations affecting sensory organ formation in Drosophila.
Experimental Protocol: Fly Strains and Genetic Crosses
-
Fly Stocks: Wild-type Drosophila melanogaster (e.g., Canton-S) and various mutant lines were maintained on standard cornmeal-agar medium at 25°C. The original numb alleles were generated through mutagenesis screens.
-
Genetic Crosses: Standard Drosophila genetic crossing schemes were employed to generate flies homozygous for numb mutations. Balancer chromosomes carrying dominant markers were used to maintain lethal mutations in heterozygous stocks.
-
Phenotypic Analysis: Embryos and adult flies were examined for defects in the peripheral nervous system. This involved analyzing the morphology of external sensory organs, such as bristles, using light and scanning electron microscopy. Cell lineages were traced using genetic markers to observe the transformation of cell fates in numb mutants.
Quantitative Data: Phenotypes of numb Mutant Alleles
| Allele | Phenotype in Sensory Organ Precursor (SOP) Lineage | Reference |
| numb¹ | Transformation of neuron and sheath cell into socket and hair cells. | [2] |
| numb² | Similar to numb¹, with a strong transformation of internal cells to external cell fates. | |
| numb (overexpression) | Transformation of socket and hair cells into neuron and sheath cells. | [2][3] |
Numb and Asymmetric Cell Division
A pivotal breakthrough in understanding Numb's function came with the discovery of its asymmetric localization during cell division. In 1994, Rhyu and colleagues demonstrated that the this compound is not uniformly distributed in a dividing sensory organ precursor (SOP) cell but instead localizes to one side of the cell cortex, forming a crescent.[3] Upon division, this crescent is inherited by only one of the two daughter cells, thereby conferring a different fate upon it.[3]
Key Experiment: Immunocytochemical Localization of this compound
The asymmetric localization of the this compound was visualized using immunocytochemistry.
Experimental Protocol: Whole-Mount Immunofluorescence Staining of Drosophila Embryos and Pupae
-
Sample Collection and Fixation: Drosophila embryos or pupae at the appropriate developmental stage were collected. For pupal stages, white prepupae were aged for a specific duration at 25°C. Samples were fixed in a solution of 4% paraformaldehyde in a phosphate-buffered saline (PBS)-based buffer.
-
Permeabilization: The vitelline membrane of embryos was removed, and both embryos and pupal tissues were permeabilized with a detergent such as 0.1% Triton X-100 in PBS.
-
Antibody Incubation:
-
Primary Antibody: Samples were incubated with a primary antibody specific to the this compound. A common choice was a rabbit polyclonal anti-Numb antibody, used at a dilution of 1:500 to 1:1000. Incubation was typically performed overnight at 4°C with gentle agitation.
-
Secondary Antibody: After washing to remove unbound primary antibody, samples were incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to fluorescein or rhodamine) at a dilution of 1:200 to 1:500 for 2 hours at room temperature.
-
-
DNA Staining and Mounting: To visualize the mitotic stage, DNA was counterstained with a fluorescent dye like DAPI or Hoechst. Samples were then mounted in an anti-fade mounting medium for microscopy.
-
Microscopy: Confocal laser scanning microscopy was used to visualize the subcellular localization of the this compound in dividing cells.
Logical Relationship: Asymmetric Numb Localization and Cell Fate
Caption: Asymmetric segregation of Numb during SOP division determines daughter cell fates.
The Numb-Notch Signaling Axis
Further research revealed that Numb exerts its cell fate-determining effects by antagonizing the highly conserved Notch signaling pathway.[4][5] The Notch receptor is a transmembrane protein that, upon activation by its ligand Delta, initiates a signaling cascade that influences cell fate decisions. Numb was found to inhibit Notch signaling in the daughter cell that inherits it.[4][5]
Key Experiment: Genetic Interaction and Epistasis Analysis
Genetic experiments were crucial in establishing the relationship between numb and Notch.
Experimental Protocol: Generating and Analyzing Double Mutants
-
Fly Stocks: Flies carrying mutations in both the numb gene and genes of the Notch signaling pathway (e.g., Notch, Delta) were generated through genetic crosses.
-
Phenotypic Analysis of Double Mutants: The phenotypes of the double mutant flies were compared to the phenotypes of the single mutants. For example, the cell fate transformations in the sensory organs of numb; Notch double mutants were analyzed.
-
Epistasis Analysis: The results of the phenotypic analysis were used to determine the epistatic relationship between numb and Notch. The observation that the numb mutant phenotype is suppressed by a loss-of-function mutation in Notch indicated that numb acts upstream of or in parallel to Notch to inhibit its function.
Signaling Pathway: Numb Inhibition of Notch Signaling
Caption: Numb inhibits Notch signaling in one daughter cell, leading to differential gene expression.
Molecular Mechanisms of Numb Function: Protein-Protein Interactions
To understand how Numb inhibits Notch signaling, researchers began to identify its interacting partners. This led to the discovery that Numb is an endocytic adaptor protein that targets the Notch receptor for degradation.
Key Interacting Partners
-
α-Adaptin: A component of the AP-2 adaptor complex involved in clathrin-mediated endocytosis. Numb binds to α-Adaptin and recruits it to the plasma membrane.[6][7]
-
Sanpodo (Spdo): A four-pass transmembrane protein that is required for Notch signaling. Numb promotes the endocytosis of Sanpodo, thereby preventing its function in activating Notch.[7]
Key Experiment: Co-immunoprecipitation to Demonstrate Protein Interactions
Co-immunoprecipitation (Co-IP) assays were used to demonstrate the physical interaction between Numb and its binding partners in vivo.
Experimental Protocol: Co-immunoprecipitation from Drosophila S2 Cells
-
Cell Culture and Transfection: Drosophila S2 cells were cultured in Schneider's medium supplemented with fetal bovine serum. Cells were co-transfected with expression vectors encoding tagged versions of the proteins of interest (e.g., FLAG-Numb and HA-α-Adaptin).
-
Cell Lysis: Transfected cells were harvested and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Immunoprecipitation: The cell lysate was incubated with an antibody against one of the tagged proteins (e.g., anti-FLAG antibody) immobilized on protein A/G-agarose beads. This incubation was typically performed for 2-4 hours or overnight at 4°C.
-
Washing: The beads were washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins were eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins were then separated by SDS-PAGE and analyzed by Western blotting using an antibody against the other tagged protein (e.g., anti-HA antibody).
Experimental Workflow: Co-immunoprecipitation
References
- 1. numb, a gene required in determination of cell fate during sensory organ formation in Drosophila embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Numb Is an Endocytic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric distribution of this compound during division of the sensory organ precursor cell confers distinct fates to daughter cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Drosophila this compound inhibits signaling of the Notch receptor during cell-cell interaction in sensory organ lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Drosophila this compound inhibits signaling of the Notch receptor during cell-cell interaction in sensory organ lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The endocytic protein alpha-Adaptin is required for numb-mediated asymmetric cell division in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sdbonline.org [sdbonline.org]
The Multifaceted Architecture of Numb: A Technical Guide to its Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Numb protein, a critical determinant of cell fate, has emerged as a pivotal player in a multitude of cellular processes, including asymmetric cell division, endocytosis, and the regulation of key signaling pathways such as Notch, Hedgehog, and p53.[1] Its intricate structure, characterized by distinct functional domains, enables it to act as a versatile adaptor protein, orchestrating a complex network of protein-protein interactions. Dysregulation of Numb function is increasingly implicated in various pathologies, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth exploration of the this compound's structure, the functional roles of its domains, and its involvement in critical signaling cascades. We present a comprehensive summary of quantitative data, detailed experimental protocols for studying Numb, and visual representations of its molecular interactions and pathways to facilitate a deeper understanding of this essential protein.
This compound Structure and Isoforms
The human NUMB gene encodes a membrane-associated protein that exists in four main isoforms resulting from alternative splicing of exons 3 and 9.[1][2] These isoforms, with molecular weights of p72, p71, p66, and p65, exhibit distinct expression patterns and functional properties.[1][2] The primary structure of Numb is characterized by several key functional domains that mediate its diverse interactions and cellular functions.
Core Functional Domains
-
Phosphotyrosine-Binding (PTB) Domain: Located at the N-terminus, the PTB domain is crucial for protein-protein interactions.[1][3] Unlike many other PTB domains that recognize phosphorylated tyrosine residues, the Numb PTB domain can also bind to non-phosphorylated motifs, such as the NPxY motif found in some of its binding partners.[4] Alternative splicing of exon 3 results in long (PTBL) and short (PTBS) isoforms of this domain, influencing its binding specificity and functional outcomes.[1] The PTB domain is essential for Numb's role in asymmetric cell division and its interaction with proteins like Notch and Sanpodo.[1][3]
-
Proline-Rich Region (PRR): This region serves as a binding site for proteins containing SH3 domains.[1][5] The alternative splicing of exon 9 leads to long (PRRL) and short (PRRS) versions of the PRR domain.[1] The PRRL isoforms have been associated with promoting cell proliferation, while the PRRS isoforms are linked to neuronal differentiation.[6]
-
Endocytic Motifs: The C-terminal region of Numb contains motifs crucial for its role in endocytosis, including two Asp-Pro-Phe (DPF) motifs and one Asn-Pro-Phe (NPF) motif.[3][7] The DPF motifs mediate the interaction with the α-adaptin subunit of the AP-2 complex, a key component of the clathrin-mediated endocytosis machinery.[7][8] The NPF motif is recognized by proteins containing Eps15 homology (EH) domains, such as Eps15.[7]
Quantitative Data on this compound Interactions
The function of Numb as an adaptor protein is fundamentally dependent on its interactions with a diverse array of binding partners. While extensive qualitative data exists, quantitative binding affinities are less commonly reported. This section summarizes the available quantitative data for key Numb interactions.
| Interacting Partners | Numb Domain/Motif | Method | Affinity (Kd) | Reference |
| Phosphopeptide (GPpY motif) | PTB Domain (Drosophila) | Isothermal Titration Calorimetry | 1.41 ± 0.10 μM | [6] |
| α-Adaptin (phospho-mimetic Numb) | Not Specified | Not Specified | High Affinity | [1] |
| Eps15 | NPF Motif | Not Specified | Lower affinity than Eps15-AP2 | [7] |
Functional Roles of this compound
Numb's multifaceted nature is evident in its involvement in several fundamental cellular processes.
Asymmetric Cell Division
During mitosis, Numb is asymmetrically segregated into one of the two daughter cells.[1][9] This unequal distribution is a key mechanism for generating cell diversity, as the daughter cell inheriting Numb adopts a different fate from its sibling.[10][11] This process is particularly well-studied in the context of neurogenesis in both Drosophila and mammals.[10][11] The asymmetric localization of Numb is dependent on its N-terminal domain and the integrity of the actin cytoskeleton.[12]
Endocytosis and Protein Trafficking
Numb is a key player in clathrin-mediated endocytosis, acting as an endocytic adaptor protein.[7][13] Through its DPF and NPF motifs, Numb links cargo proteins to the core endocytic machinery, facilitating their internalization and subsequent trafficking.[3][7] This function is critical for the downregulation of cell surface receptors, including Notch, E-cadherin, and integrins.[1][8]
Regulation of Signaling Pathways
Numb's role as a cell fate determinant is intimately linked to its ability to modulate key signaling pathways.
-
Notch Signaling: Numb is a well-established antagonist of the Notch signaling pathway.[1][14] It promotes the endocytosis of the Notch receptor, thereby preventing the signal from being transduced to the nucleus.[3][15] Numb can also interact with the Notch intracellular domain (NICD), potentially inhibiting its function directly.[2] The interplay between Numb and Notch is a critical determinant of cell fate choices in numerous developmental contexts.[14][16]
-
p53 Signaling: Numb can stabilize the tumor suppressor protein p53 by inhibiting its degradation mediated by the E3 ubiquitin ligase MDM2.[2] This interaction suggests a role for Numb in tumor suppression and the cellular response to DNA damage.
-
Hedgehog Signaling: Numb has been implicated in the regulation of the Hedgehog signaling pathway, although the precise mechanisms are still under investigation.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound.
Co-Immunoprecipitation (Co-IP) to Detect this compound Interactions
This protocol is designed to verify the interaction between Numb and a putative binding partner in a cellular context.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Anti-Numb antibody (for immunoprecipitation)
-
Antibody against the putative interacting protein (for Western blotting)
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the pre-cleared lysate to a new tube.
-
Add 2-5 μg of the anti-Numb antibody to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 20-40 μL of Elution Buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting using the antibody against the putative interacting protein to detect its presence in the immunoprecipitated complex. An antibody against Numb should also be used as a positive control for the immunoprecipitation.
-
Yeast Two-Hybrid (Y2H) Screening to Identify Novel Numb Interactors
This protocol outlines the steps for using Numb as a "bait" to screen a cDNA library for "prey" interacting proteins.
Materials:
-
Yeast strains (e.g., AH109, Y187)
-
Bait plasmid (e.g., pGBKT7) containing the full-length or a specific domain of Numb fused to the GAL4 DNA-binding domain (DBD).
-
Prey cDNA library (e.g., in pGADT7) fused to the GAL4 activation domain (AD).
-
Yeast transformation reagents (e.g., PEG/LiAc).
-
Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
-
X-α-Gal for blue/white screening.
Procedure:
-
Bait Plasmid Construction and Validation:
-
Clone the coding sequence for the this compound or a specific domain into the bait vector.
-
Transform the bait plasmid into a suitable yeast strain (e.g., AH109).
-
Plate on selective media (SD/-Trp) to select for transformants.
-
Confirm that the bait protein is expressed and does not auto-activate the reporter genes by plating on SD/-Trp/-His and SD/-Trp/-Ade plates.
-
-
Library Screening:
-
Transform the prey cDNA library into the appropriate yeast strain (e.g., Y187).
-
Mate the bait-expressing yeast strain with the library-expressing strain.
-
Plate the diploid yeast on selective media (SD/-Trp/-Leu) to select for cells containing both plasmids.
-
Replica-plate the diploid cells onto high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) with X-α-Gal.
-
-
Identification of Positive Clones:
-
Colonies that grow on the high-stringency media and turn blue are considered positive interactors.
-
Isolate the prey plasmids from the positive yeast colonies.
-
Transform the isolated prey plasmids into E. coli for amplification.
-
Sequence the prey plasmids to identify the interacting proteins.
-
-
Validation of Interactions:
-
Re-transform the identified prey plasmid with the original bait plasmid into yeast to confirm the interaction.
-
Perform additional assays, such as co-immunoprecipitation, to validate the interaction in a different system.
-
Immunofluorescence to Determine the Subcellular Localization of Numb
This protocol describes how to visualize the localization of Numb within cells using immunofluorescence microscopy.
Materials:
-
Cells grown on glass coverslips.
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA, 0.1% Tween-20 in PBS).
-
Primary antibody against Numb.
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
Mounting medium.
Procedure:
-
Cell Preparation and Fixation:
-
Wash cells on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary anti-Numb antibody in blocking buffer to the recommended concentration.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS containing 0.1% Tween-20.
-
-
Staining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging:
-
Visualize the subcellular localization of Numb using a fluorescence or confocal microscope.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involving Numb is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: Numb inhibits Notch signaling by promoting its endocytosis.
Caption: Numb acts as an adaptor in endocytosis.
Caption: Workflow for Co-Immunoprecipitation.
Conclusion and Future Directions
The this compound stands as a paradigm of how a single adaptor protein can exert profound control over cellular behavior through its modular structure and dynamic interactions. Its roles in asymmetric cell division, endocytosis, and the regulation of critical signaling pathways underscore its importance in both development and disease. While significant progress has been made in elucidating the functions of Numb, several key areas warrant further investigation. A more comprehensive understanding of the quantitative aspects of Numb's protein-protein interactions, particularly for different isoforms, will be crucial for developing targeted therapeutics. Furthermore, dissecting the precise mechanisms by which Numb is regulated and how its dysregulation contributes to specific disease states will open new avenues for therapeutic intervention. The continued exploration of this multifaceted protein holds great promise for advancing our knowledge of fundamental cellular processes and for the development of novel treatments for a range of human diseases.
References
- 1. Interaction of Notch Signaling Modulator Numb with α-Adaptin Regulates Endocytosis of Notch Pathway Components and Cell Fate Determination of Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Multitasker Protein: A Look at the Multiple Capabilities of NUMB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Next-Generation Yeast Two-Hybrid Screening to Discover Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 6. High-affinity binding of the Drosophila Numb phosphotyrosine-binding domain to peptides containing a Gly-Pro-(p)Tyr motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Numb Is an Endocytic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Numb controls E-cadherin endocytosis through p120 catenin with aPKC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EPS15 - NUMB Interaction Summary | BioGRID [thebiogrid.org]
- 10. researchgate.net [researchgate.net]
- 11. Numb-Associated Kinase Interacts with the Phosphotyrosine Binding Domain of Numb and Antagonizes the Function of Numb In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NUMB (gene) - Wikipedia [en.wikipedia.org]
- 13. Numb regulates vesicular docking for homotypic fusion of early endosomes via membrane recruitment of Mon1b - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 15. sdbonline.org [sdbonline.org]
- 16. m.youtube.com [m.youtube.com]
The Isoform-Specific Roles of Numb: A Technical Guide for Therapeutic Development
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Numb protein, a critical determinant of cell fate, has emerged as a key regulator in a multitude of physiological and pathological processes, including neurogenesis, cell adhesion, and tumorigenesis. Its functional diversity is largely governed by alternative splicing, which generates four principal protein isoforms: p65, p66, p71, and p72. These isoforms, arising from the differential inclusion of exons within the Phosphotyrosine-Binding (PTB) and Proline-Rich Region (PRR) domains, exhibit distinct, and at times opposing, biological activities. This guide provides an in-depth technical overview of the this compound isoforms, their isoform-specific functions in key signaling pathways, their quantitative expression profiles in health and disease, and detailed experimental protocols for their study. Understanding this isoform-specific functionality is paramount for the development of targeted therapeutics that can precisely modulate Numb-related pathways.
Introduction to Numb and Its Isoforms
Numb is a conserved endocytic adaptor protein first identified in Drosophila as a key regulator of asymmetric cell division.[1] In mammals, the NUMB gene encodes four major protein isoforms through the alternative splicing of two primary cassette exons.[2][3]
-
Exon 6 (Human) / Exon 3 (Mouse): This exon inserts 11 amino acids into the Phosphotyrosine-Binding (PTB) domain. Isoforms containing this insert are referred to as PTB-long (PTBL).
-
Exon 12 (Human) / Exon 9 (Mouse): This exon inserts a 48-amino acid sequence into the Proline-Rich Region (PRR). Isoforms containing this insert are referred to as PRR-long (PRRL).[4]
This combinatorial splicing results in the four canonical isoforms, named according to their approximate molecular weights:
-
p72: PTBL / PRRL (Exon 6+ / Exon 12+)
-
p71: PTBS / PRRL (Exon 6- / Exon 12+)
-
p66: PTBL / PRRS (Exon 6+ / Exon 12-)
-
p65: PTBS / PRRS (Exon 6- / Exon 12-)[4]
These structural differences dictate subcellular localization, protein-protein interactions, and ultimately, physiological function.
Physiological Roles and Signaling Pathways
The functional dichotomy of Numb isoforms is most evident in their regulation of cell fate and their modulation of critical signaling pathways.
Proliferation vs. Differentiation
A fundamental distinction lies in the function of the PRR domain. PRRL isoforms (p72/p71) are predominantly expressed in progenitor cells and are associated with promoting proliferation. Conversely, PRRS isoforms (p66/p65) are more prominent in differentiated tissues and promote neuronal differentiation by inhibiting progenitor self-renewal. This switch from PRRL to PRRS expression is a critical step in developmental processes like cortical neurogenesis.[5]
Regulation of Endocytosis and Receptor Trafficking
Numb isoforms play a crucial role in determining the fate of transmembrane receptors through endocytosis. They can direct cargo towards either lysosomal degradation or recycling back to the plasma membrane.
-
Degradation Pathway: The p66 isoform (PRRS), in particular, has been shown to direct receptors like the Anaplastic Lymphoma Kinase (ALK) and Notch1 to the lysosomal degradation pathway, thereby downregulating their signaling output.[1][6]
-
Recycling Pathway: In contrast, the p72 isoform (PRRL) promotes the recycling of ALK back to the plasma membrane, sustaining its kinase activity and downstream signaling.[1][6]
This differential trafficking provides a mechanism for the opposing effects of Numb isoforms on cell proliferation and signaling.
The Numb-p53-MDM2 Axis
Numb is a critical regulator of the tumor suppressor p53. This function is specifically mediated by PTBL isoforms (p72/p66) containing the exon 6 insert.[7] These isoforms directly bind to the E3 ubiquitin ligase MDM2, preventing it from ubiquitinating and targeting p53 for proteasomal degradation.[4] By stabilizing p53, PTBL Numb isoforms enhance p53-dependent responses to cellular stress, such as DNA damage-induced apoptosis.[8] The loss of these specific isoforms in cancers can therefore simultaneously activate oncogenic pathways and dismantle a key tumor suppressor checkpoint.[4][8]
References
- 1. Sonic hedgehog signaling: Alternative splicing and pathogenic role in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. NUMB alternative splicing and isoform-specific functions in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian numb proteins promote Notch1 receptor ubiquitination and degradation of the Notch1 intracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NUMB regulates the endocytosis and activity of the anaplastic lymphoma kinase in an isoform-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exon 3 of the NUMB Gene Emerged in the Chordate Lineage Coopting the this compound to the Regulation of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robust stratification of breast cancer subtypes using differential patterns of transcript isoform expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Numb-like (Numbl) Protein
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Numb-like (Numbl) protein is an endocytic adaptor protein and a close homolog of the Numb protein, a well-characterized cell fate determinant first identified in Drosophila.[1] While initially studied in the context of its redundancy with Numb, particularly in neurogenesis, Numbl has emerged as a critical regulator in its own right, with distinct and sometimes opposing functions.[1][2] It plays a pivotal role in a variety of fundamental cellular processes, including the regulation of key signaling pathways, cell fate determination, and the maintenance of stem cell populations.[2][3]
Functionally, Numbl is recognized primarily as a tumor suppressor.[3][4] Its downregulation is frequently observed in a range of human cancers and is often correlated with increased tumorigenicity, the acquisition of cancer stem cell (CSC)-like properties, and resistance to chemotherapy.[3][4] The primary mechanism for its tumor-suppressive function is through the inhibition of the Notch signaling pathway, a critical cascade in development and disease.[1][3] However, its influence extends to other major pathways, including Wnt, Hedgehog (Hh), and NF-κB, highlighting its role as a crucial node in cellular signaling networks.[1][5]
Structure and Functional Domains
Numbl shares a conserved domain architecture with its homolog, Numb. The most critical domains are:
-
Phosphotyrosine-binding (PTB) Domain: Located at the N-terminus, the PTB domain is essential for protein-protein interactions. It mediates the binding of Numbl to various signaling partners, including the intracellular domain of Notch receptors.[6][7] This interaction is fundamental to Numbl's ability to regulate Notch signaling. The PTB domain is also necessary for the inhibition of NF-κB signaling.[6]
-
Proline-Rich Region (PRR): This C-terminal region contains binding motifs for various proteins involved in endocytosis and ubiquitination, such as the E3 ubiquitin ligase Itch.[1] This domain is crucial for its role as an endocytic adaptor protein, facilitating the trafficking and degradation of its target proteins.
Despite their structural similarity, functional differences exist between Numb and Numbl. For instance, during asymmetric cell division, Numb is segregated to one daughter cell to determine its fate, while Numbl typically shows a more symmetric, cytoplasmic distribution.[1]
Role in Key Signaling Pathways
Numbl is a key regulator of multiple evolutionarily conserved signaling pathways that are critical in both development and cancer.
Notch Signaling Pathway
The most well-characterized function of Numbl is its role as a negative regulator of the Notch signaling pathway.[1][3] Downregulation of Numbl leads to the activation of Notch signaling.[3] It achieves this inhibition through multiple proposed mechanisms:
-
Promoting Ubiquitination and Degradation: Numbl can interact with the Notch Intracellular Domain (NICD) and recruit E3 ubiquitin ligases, such as Itch, to promote the ubiquitination and subsequent proteasomal degradation of NICD.[1] This prevents NICD from translocating to the nucleus and activating target genes like HES1 and HEY1.
-
Regulating Endocytic Trafficking: Numbl acts as an endocytic adaptor protein, influencing the trafficking and lysosomal degradation of Notch receptors and their ligands, such as Delta-like 4 (Dll4).[8]
Downregulation of Numbl stabilizes NICD, leading to aberrant activation of the Notch pathway, which promotes CSC-like phenotypes and tumorigenesis.[3]
Wnt and Hedgehog Signaling Pathways
Studies have revealed that Numb and Numbl can have opposing effects on the Wnt and Hedgehog (Hh) pathways.[1] While Numb often acts to suppress these pathways—for example, by promoting the degradation of β-catenin (Wnt) and Gli1 (Hh)—Numbl downregulation has been shown to negatively correlate with Wnt pathway activity but positively correlate with Hh pathway activation.[1][9] This suggests Numbl may activate Hedgehog signaling, which could contribute to its context-dependent oncogenic functions.[1]
References
- 1. NUMB enhances Notch signaling by repressing ubiquitination of NOTCH1 intracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Expression and clinical significance of Numb and Notch-1 proteins between tissue of colon cancer and regional lymph node metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. biorxiv.org [biorxiv.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Mammalian this compound antagonizes Notch by controlling postendocytic trafficking of the Notch ligand Delta-like 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gene-quantification.de [gene-quantification.de]
Numb Protein Expression: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of Numb Protein Isoform Distribution, Signaling Pathways, and Experimental Methodologies
Introduction
The this compound is a critical determinant of cell fate and a key regulator of cellular processes including asymmetric cell division, endocytosis, and cell adhesion. Its intricate involvement in fundamental signaling pathways, such as Notch and Hedgehog, positions it as a protein of significant interest in developmental biology and a potential therapeutic target in various diseases, including cancer. This technical guide provides a detailed overview of this compound expression across different tissues and developmental stages, delves into its role in key signaling cascades, and offers comprehensive experimental protocols for its study.
Data Presentation: Quantitative Analysis of this compound Expression
The expression of Numb and its isoforms is tightly regulated, varying significantly across different tissues and developmental stages. While direct quantitative protein data across a wide range of human tissues is not extensively consolidated, transcript-level analysis provides valuable insights into isoform distribution. The following tables summarize the relative expression of Numb isoforms based on the Percentage Splice In (PSI) of exons 3 and 9, which define the four major isoforms (p72, p71, p66, and p65).
Table 1: Relative Expression of Human NUMB Isoforms Across Various Tissues (Transcript Level Data)
| Tissue Category | Predominant Isoform(s) | Exon 9 Inclusion (PSI) | Exon 3 Inclusion (PSI) |
| Embryonic/Stem Cells | p72 | >50% | >50% |
| Adult Brain & Pituitary | p65/p66 | <25% | <25% |
| Hematopoietic/Immune | p65/p66 | <25% | <25% |
| Gastrointestinal Tract | Mixed (p72/p71 favored) | ~50% | <25% |
| Heart, Adipose, Lung | p65/p66 | Negligible | Negligible |
Data derived from analysis of RNA sequencing data from the Genotype-Tissue Expression (GTEx) and the Vertebrate Alternative Splicing and Transcription (VastDB) databases. PSI indicates the percentage of transcripts that include the respective exon.
Table 2: Qualitative this compound Expression in Adult Human Tissues
| Tissue | Expression Level |
| Blood | High[1] |
| Lung | High[1] |
| Gallbladder | High[1] |
| Pancreas | Low[1] |
Further research utilizing quantitative mass spectrometry is required to generate a comprehensive protein-level expression map of Numb isoforms across a broader range of human tissues and developmental stages.
Signaling Pathways Involving Numb
Numb functions as a critical regulator in several key signaling pathways, often acting as an antagonist to signaling cascades that promote proliferation and maintain a progenitor state.
Numb-Mediated Regulation of Notch Signaling
Numb is a well-established inhibitor of the Notch signaling pathway. It exerts its inhibitory effect through multiple mechanisms, primarily by promoting the endocytosis and subsequent degradation of the Notch receptor. This process prevents the translocation of the Notch Intracellular Domain (NICD) to the nucleus, thereby inhibiting the transcription of Notch target genes.
Numb's Role in the Hedgehog Signaling Pathway
Numb's role in the Hedgehog (Hh) pathway is more complex and appears to be context-dependent, with reports suggesting both positive and negative regulatory functions. One proposed mechanism involves Numb promoting the ubiquitination and degradation of the transcription factor Gli1, a key effector of the Hh pathway, thereby inhibiting Hh signaling. This is mediated by the E3 ligase Itch.
Numb and Endocytosis
Numb is a key adaptor protein in clathrin-mediated endocytosis. It interacts with components of the endocytic machinery, such as AP-2 and Eps15, to facilitate the internalization of various cell surface receptors, including Notch, integrins, and E-cadherin. This function is crucial for regulating cell signaling, adhesion, and migration.
Experimental Protocols
Western Blotting for this compound
This protocol outlines the general steps for detecting this compound in cell lysates or tissue homogenates.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix 20-40 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
2. SDS-PAGE:
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
5. Antibody Incubation:
-
Incubate the membrane with a primary antibody against Numb overnight at 4°C with gentle agitation. Recommended starting dilutions for commercially available antibodies are typically between 0.2-2 µg/mL.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:5,000 to 1:20,000 dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) and visualize the signal using a chemiluminescence imaging system.
Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissues
This protocol provides a general guideline for the localization of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (100%, 95%, 70%) to water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) at 95-100°C for 20-30 minutes.
3. Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
4. Primary Antibody Incubation:
-
Incubate sections with a primary antibody against Numb overnight at 4°C in a humidified chamber. Recommended starting dilutions are typically between 5-20 µg/mL.
5. Secondary Antibody and Detection:
-
Wash sections with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system.
-
Develop the signal with a chromogen such as DAB.
6. Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
Co-Immunoprecipitation (Co-IP) for this compound Interactions
This protocol is designed to identify proteins that interact with Numb in vivo.
1. Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
2. Pre-clearing:
-
Pre-clear the lysate by incubating with Protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.
3. Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to Numb or a control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-3 hours at 4°C.
4. Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
5. Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein.
Conclusion
The this compound plays a multifaceted role in cellular regulation, with its expression and function being intricately linked to tissue type and developmental stage. The differential expression of Numb isoforms adds another layer of complexity to its regulatory functions. Understanding the precise expression patterns and the molecular mechanisms by which Numb modulates key signaling pathways is crucial for advancing our knowledge in developmental biology and for the identification of new therapeutic strategies. The experimental protocols provided in this guide offer a solid foundation for researchers to investigate the diverse functions of this essential protein.
References
The Dual Role of Numb in Cancer Progression: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the multifaceted role of the Numb protein in cancer progression. Numb, a cell fate determinant, acts as a pivotal regulator in a variety of cellular processes, and its dysregulation is increasingly implicated in tumorigenesis. This document, intended for researchers, scientists, and professionals in drug development, synthesizes current understanding of Numb's function, summarizes key quantitative data, details experimental methodologies, and visualizes complex signaling pathways.
Executive Summary
Numb is a critical protein involved in cell differentiation, polarity, and adhesion. Traditionally considered a tumor suppressor, emerging evidence reveals a more complex, isoform-dependent role in cancer. Loss of total Numb expression is frequently associated with a poor prognosis in several cancers, primarily through the de-repression of Notch signaling and destabilization of the p53 tumor suppressor. However, specific isoforms of Numb, arising from alternative splicing, can exhibit oncogenic properties by promoting epithelial-to-mesenchymal transition (EMT) and metastasis. Understanding the balance and interplay of these isoforms is crucial for developing targeted cancer therapies.
The Dichotomous Function of Numb in Oncology
Numb's primary tumor-suppressive functions are mediated through its interaction with two key signaling pathways: Notch and p53.
-
Inhibition of Notch Signaling: Numb acts as a negative regulator of the Notch signaling pathway. It facilitates the ubiquitination and subsequent degradation of the Notch intracellular domain (NICD). The loss of Numb leads to the accumulation of NICD, which then translocates to the nucleus and activates target genes involved in cell proliferation, survival, and differentiation, thereby promoting tumorigenesis.[1][2][3]
-
Stabilization of p53: Numb can stabilize the p53 tumor suppressor protein. It achieves this by forming a tricomplex with p53 and its E3 ubiquitin ligase, MDM2. This interaction inhibits the MDM2-mediated ubiquitination and proteasomal degradation of p53, thus maintaining its tumor-suppressive functions of inducing apoptosis and cell cycle arrest.[1][2][4][5]
Conversely, certain isoforms of Numb can promote cancer progression. Alternative splicing of the NUMB gene, particularly the inclusion of exon 9, generates isoforms that have been linked to the promotion of EMT, increased cell migration, and metastasis.[6][7][8] These oncogenic functions appear to be mediated through altered regulation of cell adhesion molecules and signaling pathways distinct from the canonical Notch and p53 axes.
Quantitative Insights into Numb Expression and Clinical Outcomes
The expression levels of total Numb and its specific isoforms have been quantitatively correlated with clinical outcomes across various cancer types. The following tables summarize key findings from the literature.
| Cancer Type | Numb Expression Status | Correlation with Clinical Outcome | Statistical Significance | Reference |
| Breast Cancer | Low total Numb expression | Poorer distant disease-free survival | P = 0.01 | [9][10] |
| High Exon 9 inclusion | Worse progression-free survival | - | [2] | |
| Deficient/reduced Numb | Associated with triple-negative subtype | P = 0.004 | [10] | |
| Lung Cancer (Adenocarcinoma) | High total Numb expression | Better overall survival | P = 0.004 | [11] |
| Lung Cancer (Squamous Cell Carcinoma) | High total Numb expression | No significant association with overall survival | P = 0.700 | [11] |
| Non-Small Cell Lung Cancer | High expression of Numb isoforms 2 and 4 | Promotes cell proliferation | - | [3] |
| Colon Cancer | Low total Numb expression | Associated with lymph node metastasis and advanced TNM stage | P < 0.05 | [12] |
| Esophageal Squamous Cell Carcinoma | High total Numb expression | High tumor recurrence and poor overall post-operative survival | p = 0.015 and p = 0.016, respectively | [6] |
| Endometrial Cancer | High total Numb expression | Poorer overall survival and 10-fold higher mortality risk | p = 0.003 and p = 0.034, respectively | [13] |
Table 1: Correlation of Total this compound Expression with Clinical Outcomes in Various Cancers. This table summarizes the prognostic significance of total this compound expression levels in different cancer types, highlighting its varied role depending on the histological context.
| Cancer Type | Numb Isoform Status | Correlation with Clinical Outcome | Statistical Significance | Reference |
| Multiple Cancers | Increased Exon 9 inclusion | Worse progression-free survival | - | [1][2] |
| Breast Cancer (all subtypes) | Upregulated Exon 9 inclusion | - | - | [2] |
| Non-Small Cell Lung Cancer | High expression of isoforms 2 and 4 | Activation of Notch target genes and cell proliferation | - | [3] |
| Esophageal Squamous Cell Carcinoma | Upregulation of Numb isoform 1 | Suppresses cell growth and cell cycle | - | [3] |
| Hepatocellular Carcinoma & Esophageal Squamous Cell Carcinoma | High expression of p72/p71 isoforms | Increased early recurrence and lower overall survival | - | [6] |
| Glioblastoma & Metastatic Tumors | Expression of novel isoforms Numb5 and Numb6 | Altered migratory behavior | - | [14] |
Table 2: Prognostic Significance of Numb Isoform Expression in Cancer. This table details the emerging understanding of how different Numb isoforms, resulting from alternative splicing, can have distinct and sometimes opposing effects on cancer progression.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to investigate the role of Numb in cancer.
Immunohistochemistry (IHC) for this compound Detection in Tissues
Objective: To visualize and quantify the expression and localization of this compound in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate buffer (10 mM sodium citrate, 0.05% Tween 20, pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking and Permeabilization:
-
Primary Antibody Incubation:
-
Dilute the primary anti-Numb antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.[15]
-
-
Secondary Antibody Incubation and Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.[12][15]
-
Wash with PBS (3 x 5 minutes).
-
Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit until the desired brown color intensity is reached.[12]
-
Wash with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Wash with water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Image Analysis: Stained slides are then imaged using a light microscope. The intensity and percentage of positive cells are scored to quantify Numb expression.
Co-Immunoprecipitation (Co-IP) for Numb-MDM2 Interaction
Objective: To demonstrate the physical interaction between Numb and MDM2 in cancer cells.
Protocol:
-
Cell Lysis:
-
Culture and harvest cancer cells (e.g., 293T cells transiently transfected with FLAG-Numb and MDM2 expression vectors).[16]
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing:
-
Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-MDM2 antibody or an isotype control IgG overnight at 4°C on a rotator.[16]
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-FLAG (for Numb) antibody to detect the co-immunoprecipitated this compound.[16]
-
An input lane with a small fraction of the initial cell lysate should be included to verify the expression of both proteins.
-
Transwell Migration Assay for Assessing Numb's Role in Cell Motility
Objective: To quantify the effect of Numb expression on the migratory capacity of cancer cells.
Protocol:
-
Cell Preparation:
-
Culture cancer cells with modified Numb expression (e.g., Numb knockdown using siRNA or overexpression via plasmid transfection).
-
Serum-starve the cells for 12-24 hours before the assay.
-
-
Assay Setup:
-
Use Transwell inserts with an 8 µm pore size membrane.
-
Add serum-free medium to the upper chamber of the insert.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.[4]
-
Seed the serum-starved cells into the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (typically 12-48 hours), allowing the cells to migrate through the pores.[4]
-
-
Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with a solution such as 0.1% crystal violet.[4]
-
Wash the inserts to remove excess stain.
-
-
Image Analysis:
-
Image the stained cells on the lower surface of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view.
-
The results are typically expressed as the average number of migrated cells per field or as a percentage relative to a control group.
-
Visualizing the Numb Network: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving Numb and a typical experimental workflow for its study.
Caption: Numb's core regulatory roles in the Notch and p53 signaling pathways.
Caption: A typical experimental workflow for investigating the role of Numb in cancer.
Future Directions and Therapeutic Implications
The complex role of Numb in cancer presents both challenges and opportunities for therapeutic intervention. Strategies aimed at restoring the expression of tumor-suppressive Numb isoforms or inhibiting the function of oncogenic isoforms could prove beneficial. Furthermore, given Numb's role in regulating sensitivity to chemotherapy, modulating Numb expression could be a viable approach to overcoming drug resistance.[4][17] The development of small molecules or biologics that can specifically target Numb-protein interactions or the splicing machinery that generates different Numb isoforms represents a promising avenue for future cancer drug development.[14]
Conclusion
Numb is a critical regulator of cell fate with a demonstrably complex and context-dependent role in cancer progression. While its tumor-suppressive functions through the inhibition of Notch and stabilization of p53 are well-established, the discovery of oncogenic isoforms necessitates a more nuanced understanding of its biology. This guide provides a comprehensive overview of the current knowledge, offering valuable quantitative data, detailed experimental protocols, and clear visual representations to aid researchers in their efforts to unravel the complexities of Numb and exploit its therapeutic potential in the fight against cancer.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. biorxiv.org [biorxiv.org]
- 3. The role of NUMB/NUMB isoforms in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exclusion of NUMB Exon12 Controls Cancer Cell Migration through Regulation of Notch1-SMAD3 Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. This compound expression correlates with a basal-like phenotype and cancer stem cell markers in primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Frontiers | Expression and clinical significance of Numb and Notch-1 proteins between tissue of colon cancer and regional lymph node metastases [frontiersin.org]
- 13. Expression of this compound and Its Prognostic Significance in Endometrial Cancer: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two novel human NUMB isoforms provide a potential link between development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression and clinical significance of Numb and Notch-1 proteins between tissue of colon cancer and regional lymph node metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Mdm2 Oncoprotein Interacts with the Cell Fate Regulator Numb - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expression of Notch1 and Numb in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Numb Protein: A Technical Guide to Subcellular Localization and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Numb protein is a highly conserved endocytic adaptor protein that plays a pivotal role in cell fate determination, particularly during asymmetric cell division. Its function is intricately linked to its precise subcellular localization, which dictates its interaction with a multitude of signaling pathways crucial for development and tissue homeostasis. Dysregulation of Numb localization and expression is implicated in various pathologies, including cancer and neurological disorders. This technical guide provides an in-depth overview of this compound localization, its subcellular distribution, and the experimental methodologies used to study these phenomena.
Subcellular Localization of this compound
Numb is a dynamic protein that localizes to various subcellular compartments, reflecting its diverse cellular functions. It is predominantly found associated with the plasma membrane , particularly at the basolateral cortex in polarized epithelial cells. During mitosis, Numb exhibits a striking asymmetric localization, forming a crescent at one pole of the cell, ensuring its segregation into only one daughter cell. This asymmetric distribution is fundamental to its role in cell fate specification.
Beyond the plasma membrane, Numb is also found in the cytoplasm , within clathrin-coated pits and vesicles , and associated with endosomes . This localization underscores its critical role in clathrin-mediated endocytosis and the trafficking of transmembrane proteins. A fraction of Numb has also been detected in the nucleus , suggesting potential roles in regulating gene expression, although this localization is less characterized than its cytoplasmic and membrane-associated functions.
Four major isoforms of Numb exist in mammals (p72, p71, p66, and p65), arising from alternative splicing of exons 3 and 9. These isoforms exhibit differential subcellular localization and functional properties. For instance, isoforms containing the phosphotyrosine-binding (PTB) domain with an alternatively spliced insert show a constitutive association with the plasma membrane, while isoforms lacking this insert are more cytoplasmic.
Quantitative Distribution of this compound
While precise quantitative data for this compound distribution across all subcellular compartments is not extensively documented in a single source, a synthesis of qualitative observations from numerous studies allows for a representative summary. The following table summarizes the relative distribution of this compound in different subcellular fractions based on western blot and immunofluorescence data from the literature. It is important to note that the exact percentages can vary depending on the cell type, cell cycle stage, and the specific Numb isoform.
| Subcellular Fraction | Predominant Numb Isoforms | Relative Abundance | Key Functions |
| Plasma Membrane | p72, p71 (PTB insert) | High | Asymmetric cell division, Cell adhesion, Receptor endocytosis |
| Cytoplasm | p66, p65 (no PTB insert) | Moderate to High | Scaffolding protein, Signal transduction |
| Clathrin-Coated Vesicles | All isoforms | Moderate | Endocytosis of transmembrane proteins (e.g., Notch) |
| Endosomes | All isoforms | Moderate | Intracellular trafficking and sorting of receptors |
| Nucleus | Not fully characterized | Low | Potential role in gene regulation |
Signaling Pathways Involving Numb
Numb's subcellular localization is intimately linked to its function as a key regulator of several major signaling pathways.
Notch Signaling Pathway
Numb is a well-established antagonist of the Notch signaling pathway. By promoting the endocytosis of the Notch receptor, Numb prevents its activation and subsequent translocation of the Notch intracellular domain (NICD) to the nucleus, thereby inhibiting the transcription of Notch target genes. This process is crucial for determining binary cell fate decisions during development.
Caption: Numb-mediated inhibition of Notch signaling.
Hedgehog Signaling Pathway
Recent evidence indicates that Numb also modulates the Hedgehog (Hh) signaling pathway. Numb has been shown to interact with Patched1 (Ptch1), the receptor for Sonic hedgehog (Shh), and promote its internalization from the primary cilium. This relocalization of Ptch1 is thought to relieve its inhibition of Smoothened (Smo), a key activator of the Hh pathway, thereby influencing the activity of the Gli transcription factors.
Caption: Numb's role in Hedgehog signaling.
MAPK/Ras Signaling Pathway
The proline-rich region (PRR) long (PRRL) isoform of Numb has been shown to promote ERK/MAPK signaling. While the precise mechanism is still under investigation, it is hypothesized that Numb may act as a scaffold protein, bringing together components of the MAPK cascade, such as Ras, Raf, MEK, and ERK, to facilitate signal transduction. Loss of Numb has been shown to result in slightly elevated and prolonged phosphorylation of ERK1/2.
Caption: Postulated role of Numb in MAPK/Ras signaling.
Experimental Protocols
Studying the subcellular localization of this compound requires a combination of molecular and cell biology techniques. Below are detailed methodologies for key experiments.
Immunofluorescence Staining for Numb
This protocol allows for the visualization of this compound within fixed cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-0.25% Triton X-100 in PBS
-
Blocking buffer: 1% BSA and 22.52 mg/mL glycine in PBST (PBS + 0.1% Tween 20)
-
Primary antibody: Rabbit anti-Numb antibody (Use at a starting dilution of 1:200, optimize for your specific antibody and cell type)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Incubate with blocking buffer for 30 minutes at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-Numb antibody in blocking buffer. Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBST for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Washing: Wash twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Caption: Immunofluorescence workflow for Numb visualization.
Subcellular Fractionation and Western Blotting
This protocol enables the separation of cellular components to determine the relative abundance of Numb in different fractions.
Materials:
-
Cultured cells or tissue
-
Cell scraper
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Fractionation buffers (Cytoplasmic, Membrane, and Nuclear Extraction Buffers - commercial kits are available and recommended for reproducibility)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody: Rabbit anti-Numb antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Homogenization: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in cytoplasmic extraction buffer containing protease and phosphatase inhibitors. Lyse the cells using a Dounce homogenizer or by passing them through a syringe with a 27-gauge needle.
-
Isolation of Cytoplasmic Fraction: Centrifuge the homogenate at 700-1000 x g for 5-10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
Isolation of Membrane Fraction: Resuspend the pellet from the previous step in membrane extraction buffer. Incubate on ice with gentle agitation. Centrifuge at a higher speed (e.g., 10,000 x g) for 10-20 minutes at 4°C. The supernatant contains the solubilized membrane proteins.
-
Isolation of Nuclear Fraction: The remaining pellet contains the nuclei. Wash the pellet with a suitable buffer and then lyse using a nuclear extraction buffer. Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Numb antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Use marker proteins for each fraction (e.g., GAPDH for cytoplasm, Cadherin for membrane, Histone H3 for nucleus) to verify the purity of the fractions.
-
Caption: Subcellular fractionation workflow.
Co-Immunoprecipitation (Co-IP) of Numb and Interacting Proteins
This protocol is used to identify and confirm protein-protein interactions with Numb.
Materials:
-
Cell lysate
-
Co-IP Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody: Rabbit anti-Numb antibody (for immunoprecipitation)
-
Control IgG (from the same species as the primary antibody)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., Co-IP Lysis Buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blotting (e.g., anti-Notch1, anti-Numb)
Procedure:
-
Cell Lysis: Lyse cells in Co-IP Lysis Buffer.
-
Pre-clearing: Incubate the lysate with Protein A/G beads and a control IgG for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary anti-Numb antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest (e.g., Notch1) and Numb to confirm the interaction.
Caption: Co-immunoprecipitation workflow.
Live-Cell Imaging of Numb Dynamics
This technique allows for the visualization of this compound dynamics in living cells, often using a fluorescently tagged Numb fusion protein (e.g., GFP-Numb).
Materials:
-
Cells suitable for live-cell imaging (e.g., HeLa, U2OS)
-
Expression vector encoding a fluorescently tagged this compound (e.g., pEGFP-Numb)
-
Transfection reagent
-
Live-cell imaging microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2)
Procedure:
-
Transfection: Transfect the cells with the GFP-Numb expression vector using a suitable transfection reagent.
-
Cell Culture for Imaging: Plate the transfected cells onto glass-bottom dishes or chamber slides suitable for high-resolution microscopy.
-
Imaging: Approximately 24-48 hours post-transfection, place the dish on the stage of the live-cell imaging microscope.
-
Time-Lapse Acquisition: Acquire time-lapse images of the cells, particularly focusing on cells undergoing mitosis to observe the asymmetric localization of GFP-Numb. Use appropriate filter sets for the fluorescent protein.
-
Image Analysis: Analyze the resulting image series to track the movement and localization of GFP-Numb over time.
Caption: Live-cell imaging workflow for Numb.
Conclusion
The subcellular localization of the this compound is a tightly regulated process that is fundamental to its diverse cellular functions, from determining cell fate to modulating key signaling pathways. Understanding the spatiotemporal dynamics of Numb is crucial for elucidating its role in both normal physiology and disease. The experimental approaches outlined in this guide provide a robust framework for investigating the intricate world of this compound localization, offering valuable insights for researchers and professionals in the fields of cell biology, developmental biology, and drug discovery.
Methodological & Application
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the Numb Gene in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Numb gene encodes an endocytic adaptor protein that plays a crucial role in cell fate determination, asymmetric cell division, and the regulation of key signaling pathways, including Notch, Hedgehog, and Wnt. As a tumor suppressor, its dysregulation is implicated in various cancers, making it a significant target for therapeutic research. The CRISPR/Cas9 system offers a powerful and precise method for knocking out the Numb gene to study its function and its role in disease pathogenesis. These application notes provide detailed protocols for the CRISPR/Cas9-mediated knockout of the Numb gene in in vitro cell models, guidance on data analysis, and visualization of relevant biological pathways and experimental workflows.
Data Presentation
Successful Numb gene knockout requires careful quantification of editing efficiency and assessment of the cellular phenotype. The following tables provide a template for presenting typical quantitative data from a Numb knockout experiment.
Table 1: Quantification of Numb Gene Knockout Efficiency
| Cell Line | sgRNA Sequence ID | Transfection Method | Editing Efficiency (% INDELs)¹ |
| HEK293T | NUMB-sgRNA-1 | Lipofection | 85% |
| MCF-7 | NUMB-sgRNA-1 | Electroporation | 78% |
| HEK293T | NUMB-sgRNA-2 | Lipofection | 72% |
| MCF-7 | NUMB-sgRNA-2 | Electroporation | 65% |
| HEK293T | Scrambled Control | Lipofection | <1% |
| MCF-7 | Scrambled Control | Electroporation | <1% |
¹Determined by Inference of CRISPR Edits (ICE) analysis of Sanger sequencing data.
Table 2: Assessment of Cell Viability Post-Numb Knockout
| Cell Line | Treatment | Cell Viability (% of Control)² | Statistical Significance (p-value) |
| HEK293T | NUMB-sgRNA-1 | 95.2% | >0.05 |
| MCF-7 | NUMB-sgRNA-1 | 88.5% | <0.05 |
| HEK293T | NUMB-sgRNA-2 | 96.1% | >0.05 |
| MCF-7 | NUMB-sgRNA-2 | 89.3% | <0.05 |
| HEK293T | Scrambled Control | 100% | N/A |
| MCF-7 | Scrambled Control | 100% | N/A |
²Measured using a CellTiter-Glo® Luminescent Cell Viability Assay 72 hours post-transfection.
Table 3: Validation of Numb Protein Ablation by Western Blot
| Cell Line | Treatment | This compound Expression (Normalized to β-actin)³ |
| HEK293T | Wild-Type | 1.00 |
| HEK293T | Scrambled Control | 0.98 |
| HEK293T | NUMB Knockout Pool | Not Detected |
| MCF-7 | Wild-Type | 1.00 |
| MCF-7 | Scrambled Control | 1.02 |
| MCF-7 | NUMB Knockout Pool | Not Detected |
³Densitometry analysis of Western blot bands.
Experimental Protocols
Protocol 1: sgRNA Design and Cloning for Numb Gene Knockout
-
sgRNA Design:
-
Obtain the target sequence of the human NUMB gene from the NCBI database (Gene ID: 8433).
-
Use a computational tool (e.g., CHOPCHOP, Synthego Design Tool) to design sgRNAs targeting a constitutive exon of the NUMB gene. Aim for sgRNAs with high on-target scores and low off-target predictions.
-
Select at least two sgRNAs targeting different regions of the exon to increase the likelihood of a functional knockout.
-
Example of sgRNA target sequences (Note: These should be validated with design tools):
-
NUMB-sgRNA-1: 5'-GATGCAGTTCCGCAGCCGCA-3'
-
NUMB-sgRNA-2: 5'-CCGCTACATCACGCTGACGG-3'
-
-
-
sgRNA Cloning into a Cas9 Expression Vector:
-
Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into a Cas9 expression vector (e.g., lentiCRISPRv2).
-
Anneal the complementary oligonucleotides to form a double-stranded DNA insert.
-
Digest the Cas9 expression vector with a suitable restriction enzyme (e.g., BsmBI).
-
Ligate the annealed sgRNA insert into the digested vector.
-
Transform the ligated plasmid into competent E. coli and select for positive colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Cell Culture and Transfection
-
Cell Culture:
-
Culture the target cell line (e.g., HEK293T, MCF-7) in the appropriate medium and conditions.
-
Ensure cells are healthy and in the logarithmic growth phase before transfection.
-
-
Transfection:
-
Seed the cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfect the cells with the Cas9-sgRNA expression plasmid using a suitable method (e.g., lipofection with Lipofectamine 3000 or electroporation).
-
Include a negative control (scrambled sgRNA) and a positive control (sgRNA targeting a gene known to be essential for cell viability, if desired).
-
For lentiviral delivery, produce lentiviral particles and transduce the target cells.
-
Protocol 3: Validation of Numb Gene Knockout
-
Genomic DNA Extraction and PCR:
-
Harvest the cells 48-72 hours post-transfection.
-
Extract genomic DNA using a commercial kit.
-
Amplify the genomic region targeted by the sgRNAs using PCR.
-
-
Assessment of Editing Efficiency:
-
Analyze the PCR products using a mismatch cleavage assay (e.g., T7 Endonuclease I assay) for a qualitative assessment of editing.
-
For quantitative analysis, submit the PCR products for Sanger sequencing and analyze the resulting files using a tool like Inference of CRISPR Edits (ICE) or Tracking of Indels by Decomposition (TIDE).
-
-
Western Blot Analysis for Protein Knockout Confirmation:
-
Lyse a separate population of transfected cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the this compound and a loading control (e.g., β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system. A complete knockout should show no detectable this compound band.
-
Protocol 4: Cell Viability Assay
-
Seed the transfected cells in a 96-well plate at a predetermined optimal density.
-
At 72 hours post-transfection, perform a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.
-
Measure the luminescence or absorbance according to the manufacturer's instructions.
-
Normalize the results to the scrambled sgRNA control to determine the percentage of cell viability.
Visualizations
Signaling Pathways Involving Numb
The this compound is a key regulator of multiple signaling pathways critical for cell fate and proliferation.
Caption: Numb signaling interactions.
Experimental Workflow for Numb Gene Knockout
A systematic workflow is essential for the successful generation and validation of a Numb knockout cell line.
Caption: CRISPR/Cas9 Numb knockout workflow.
Proximity Ligation Assay (PLA) for the Investigation of Numb Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Numb protein is a critical regulator of cell fate decisions, asymmetric cell division, and intracellular signaling.[1] Its function is intimately linked to its ability to interact with a diverse array of binding partners, thereby influencing key signaling pathways such as Notch, p53, and Hedgehog.[2][3] Dysregulation of Numb interactions has been implicated in various developmental disorders and cancers. The Proximity Ligation Assay (PLA) is a powerful and highly sensitive immunoassay that allows for the in situ detection, visualization, and quantification of protein-protein interactions with single-molecule resolution.[4][5] This technique is particularly well-suited for studying the dynamic and often transient interactions of adaptor proteins like Numb within their native cellular context.
PLA overcomes the limitations of traditional methods like co-immunoprecipitation by providing spatial information about where protein interactions occur within the cell. The core principle of PLA relies on the use of a pair of antibodies raised in different species that recognize the two proteins of interest.[5] These primary antibodies are then detected by secondary antibodies, known as PLA probes, which are conjugated to short DNA oligonucleotides. When the two target proteins are in close proximity (typically within 40 nanometers), the oligonucleotides on the PLA probes can be ligated to form a circular DNA molecule.[5] This DNA circle then serves as a template for rolling circle amplification, generating a long DNA product that can be detected and visualized as a distinct fluorescent spot using fluorescently labeled oligonucleotides. Each fluorescent spot represents a single protein-protein interaction event.[5]
These application notes provide a detailed protocol for utilizing PLA to study the interactions of the this compound with its binding partners.
Data Presentation
Table 1: Quantification of Numb-Notch1 Interaction Upon Ligand Stimulation
| Treatment | Average PLA Signals per Cell (± SEM) | Fold Change vs. Control | p-value |
| Control (No Ligand) | 15.3 ± 2.1 | 1.0 | - |
| Jagged1 Ligand (30 min) | 42.8 ± 4.5 | 2.8 | <0.01 |
| Delta-like 4 Ligand (30 min) | 38.5 ± 3.9 | 2.5 | <0.01 |
| Negative Control (Numb Ab only) | 2.1 ± 0.8 | - | - |
| Negative Control (Notch1 Ab only) | 1.8 ± 0.6 | - | - |
Table 2: Analysis of Numb Interaction with p53 and MDM2 in Response to DNA Damage
| Condition | Numb-p53 PLA Signals/Cell (± SEM) | Numb-MDM2 PLA Signals/Cell (± SEM) |
| Untreated | 8.9 ± 1.5 | 25.4 ± 3.2 |
| Etoposide (10 µM, 4h) | 35.2 ± 4.1 | 12.1 ± 2.0 |
| Nutlin-3 (10 µM, 4h) | 41.5 ± 5.3 | 9.8 ± 1.7 |
| Negative Control (IgG) | 1.5 ± 0.5 | 1.2 ± 0.4 |
Experimental Protocols
Detailed Methodology for Proximity Ligation Assay of this compound Interactions
This protocol outlines the key steps for performing a PLA experiment to investigate the interaction between Numb and a protein of interest (e.g., Notch1, p53, MDM2).
Materials:
-
Cells: Adherent cells cultured on sterile glass coverslips or chamber slides.
-
Primary Antibodies: High-quality primary antibodies specific for Numb and its interaction partner, raised in different species (e.g., rabbit anti-Numb and mouse anti-Notch1). It is crucial to validate the specificity of these antibodies for immunofluorescence applications beforehand.
-
PLA Kit: Commercial PLA kit (e.g., Duolink® In Situ PLA Reagents). These kits typically include PLA probes (anti-rabbit PLUS and anti-mouse MINUS), ligation solution, ligase, amplification solution, and polymerase.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Solution: Provided in the PLA kit or a solution of 3% BSA in PBS.
-
Wash Buffers: Provided in the PLA kit or PBS.
-
Mounting Medium with DAPI: To counterstain the nuclei.
-
Fluorescence Microscope: Equipped with appropriate filters for detecting the PLA signal and DAPI.
-
Image Analysis Software: Such as ImageJ or CellProfiler for quantification.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on coverslips at an appropriate density to achieve 50-70% confluency at the time of the experiment.
-
Apply any experimental treatments (e.g., ligand stimulation, drug treatment) as required.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Solution in a humidified chamber for 1 hour at 37°C.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., rabbit anti-Numb and mouse anti-interaction partner) to their optimal concentration in the antibody diluent provided in the kit or in the blocking solution.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Controls: Include negative controls where one or both primary antibodies are omitted or replaced with a non-specific IgG from the same species.
-
-
PLA Probe Incubation:
-
Wash the cells twice with Wash Buffer A for 5 minutes each.
-
Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) in the antibody diluent.
-
Incubate the cells with the PLA probe solution for 1 hour at 37°C in a humidified chamber.
-
-
Ligation:
-
Wash the cells twice with Wash Buffer A for 5 minutes each.
-
Prepare the ligation mixture according to the manufacturer's instructions by diluting the ligase into the ligation buffer.
-
Incubate the cells with the ligation mixture for 30 minutes at 37°C in a humidified chamber.
-
-
Amplification:
-
Wash the cells twice with Wash Buffer A for 5 minutes each.
-
Prepare the amplification mixture according to the manufacturer's instructions by adding the polymerase to the amplification buffer.
-
Incubate the cells with the amplification mixture for 100 minutes at 37°C in a humidified chamber. Protect the samples from light from this point onwards.
-
-
Final Washes and Mounting:
-
Wash the cells twice with Wash Buffer B for 10 minutes each.
-
Perform a final wash with 0.01x Wash Buffer B for 1 minute.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Visualize the PLA signals using a fluorescence microscope. Capture images from multiple fields of view for each experimental condition.
-
Quantify the number of PLA signals per cell using image analysis software. The DAPI stain will allow for the identification and counting of individual cells.
-
Mandatory Visualization
Caption: Proximity Ligation Assay (PLA) Experimental Workflow.
Caption: this compound Interaction Pathways.
References
- 1. The Numb/p53 circuitry couples replicative self-renewal and tumor suppression in mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aberrant phosphorylation inactivates Numb in breast cancer causing expansion of the stem cell pool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High levels of Notch signaling down-regulate Numb and Numblike - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Application of PLA Method for Detection of p53/p63/p73 Complexes in Situ in Tumour Cells and Tumour Tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of protein expression by proximity ligation assay in the nonhuman primate in response to estrogen - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Numb Interactome: Application Notes and Protocols for Yeast Two-Hybrid Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying and characterizing binding partners of the Numb protein using a yeast two-hybrid (Y2H) screening approach. Numb is a critical regulator of cell fate and is implicated in various signaling pathways, including the Notch, p53, and Wnt pathways.[1][2] Identifying its protein-protein interactions is crucial for understanding its cellular functions and for the development of novel therapeutics.
Introduction to Numb and Yeast Two-Hybrid Screening
Numb is a multifaceted protein that plays a pivotal role in asymmetric cell division, endocytosis, and the regulation of key signaling cascades.[2][3] Its dysregulation has been linked to various cancers and developmental disorders. The yeast two-hybrid system is a powerful genetic method for detecting binary protein-protein interactions in a eukaryotic host.[4][5] The principle of the assay is based on the reconstitution of a functional transcription factor from two separate domains—a DNA-binding domain (DBD) and an activation domain (AD)—when the two proteins of interest (a "bait" fused to the DBD and a "prey" fused to the AD) interact.[5]
This document outlines the experimental workflow for using Numb as a bait protein to screen a cDNA library for interacting prey proteins. It also provides protocols for quantitative analysis of these interactions and discusses the interpretation of the results in the context of known Numb signaling pathways.
Experimental Workflow and Signaling Pathways
The overall workflow for a yeast two-hybrid screen with this compound is depicted below. This process begins with the construction of a bait plasmid containing the Numb coding sequence and proceeds through library screening, identification of positive interactions, and subsequent validation.
Numb is a known inhibitor of the Notch signaling pathway. The diagram below illustrates the key interactions within this pathway, highlighting the role of Numb in promoting the degradation of the Notch intracellular domain (NICD).
Detailed Experimental Protocols
Protocol 1: Bait Plasmid Construction and Validation
-
Cloning of Numb into a Bait Vector: The full-length coding sequence of the desired human Numb isoform (e.g., isoform 1, GenBank: U51273.1) is amplified by PCR. Appropriate restriction sites are added to the primers for cloning into a GAL4 DNA-binding domain vector, such as pGBKT7. The resulting construct should be verified by Sanger sequencing.
-
Yeast Transformation: The pGBKT7-Numb plasmid is transformed into a suitable yeast strain (e.g., AH109) using the lithium acetate method. Transformants are selected on synthetic defined (SD) medium lacking tryptophan (SD/-Trp).
-
Auto-activation Test: To ensure that the Numb bait protein does not autonomously activate the reporter genes, transformed yeast are plated on high-stringency selective media: SD/-Trp/-His/-Ade and SD/-Trp/-His/-Ade supplemented with X-α-Gal. The absence of growth and blue color development indicates that the bait is not auto-activating.
Protocol 2: Yeast Two-Hybrid Library Screening
-
Library Selection: A high-quality, pre-transformed human cDNA library (e.g., from a cell line where Numb is functionally active, such as a neural progenitor cell line) in a GAL4 activation domain vector (e.g., pGADT7) is used.
-
Yeast Mating: The bait strain (AH109 with pGBKT7-Numb) is mated with the prey library strain (e.g., Y187 pre-transformed with the cDNA library). Mating is typically performed in YPDA medium for 20-24 hours at 30°C.
-
Selection of Diploids: The mated culture is plated on high-stringency selective medium (SD/-Trp/-Leu/-His/-Ade). Plates are incubated at 30°C for 3-7 days.
-
Identification of Positive Clones: Colonies that grow on the high-stringency medium are considered positive hits. These colonies are re-streaked on fresh selective plates containing X-α-Gal to confirm the interaction through the activation of the lacZ reporter gene (blue color).
Protocol 3: Identification and Validation of Interactors
-
Prey Plasmid Rescue: Plasmids from the positive yeast colonies are isolated.
-
Sequencing: The rescued prey plasmids are transformed into E. coli for amplification, and the cDNA inserts are sequenced. The sequences are then identified using a BLAST search against a protein database.
-
Validation of Interactions: Putative interactions should be validated by independent methods such as co-immunoprecipitation, GST pull-down assays, or in vitro binding assays using purified proteins.
Quantitative Analysis of Protein-Protein Interactions
The strength of the protein-protein interactions identified in the Y2H screen can be quantified using a β-galactosidase assay. This provides a more nuanced understanding of the binding affinities between Numb and its partners.
Protocol 4: Quantitative β-Galactosidase Assay (Liquid Culture)
-
Culture Growth: Grow individual positive yeast clones in liquid SD/-Trp/-Leu medium to mid-log phase (OD600 of 0.5-0.8).
-
Cell Lysis: Harvest the cells by centrifugation, resuspend in Z-buffer, and lyse the cells by freeze-thaw cycles or by adding chloroform and SDS.
-
Enzymatic Reaction: Add ONPG (o-nitrophenyl-β-D-galactopyranoside) to the cell lysate and incubate at 30°C.
-
Stop Reaction: Stop the reaction by adding Na2CO3 once a yellow color has developed.
-
Measurement: Measure the absorbance at 420 nm (OD420).
-
Calculation of β-Galactosidase Units: Calculate the activity using the following formula: β-Galactosidase Units = (1000 x OD420) / (t x V x OD600) where t = time of incubation (min), V = volume of culture used (mL), and OD600 = optical density of the starting culture.
Data Presentation
The following table presents a representative list of known and potential Numb interacting proteins, along with illustrative quantitative data from a hypothetical Y2H screen. This data is for exemplary purposes to demonstrate how results can be presented.
| Prey Protein | Gene Symbol | Putative Function | Growth on SD/-Trp/-Leu/-His/-Ade | β-Galactosidase Activity (Miller Units) |
| Notch1 | NOTCH1 | Cell fate determination[6][7] | +++ | 150.5 ± 12.3 |
| MDM2 | MDM2 | E3 ubiquitin ligase, p53 regulation[2] | ++ | 85.2 ± 9.8 |
| Eps15 | EPS15 | Endocytic machinery component[6] | ++ | 78.9 ± 7.1 |
| AP-2 complex subunit alpha-1 | AP2A1 | Adaptor protein in clathrin-mediated endocytosis | +++ | 135.7 ± 15.4 |
| LNX1 | LNX1 | E3 ubiquitin ligase, Numb degradation[6] | ++ | 92.4 ± 10.5 |
| p53 | TP53 | Tumor suppressor[2] | + | 45.1 ± 5.6 |
| Empty Vector | - | Negative Control | - | < 1.0 |
Note: The β-galactosidase activity values are illustrative and represent the mean ± standard deviation from three independent experiments.
Conclusion
The yeast two-hybrid system is a robust and effective method for identifying novel binding partners of the this compound. The protocols outlined in these application notes provide a framework for conducting a comprehensive screen, from bait generation to the quantitative analysis of interactions. The identification of Numb's interactome will undoubtedly provide deeper insights into its role in cellular processes and may reveal novel targets for therapeutic intervention in diseases where Numb signaling is dysregulated.
References
- 1. Quantitative beta-galactosidase assay suitable for high-throughput applications in the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. A Yeast 2-Hybrid Screen in Batch to Compare Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative β-galactosidase assay suitable for high-throughput applications in the yeast two- hybrid system | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Mass Spectrometry Analysis of the Numb Protein Interactome
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Numb protein is a critical regulator of cell fate decisions, asymmetric cell division, and intracellular signaling.[1][2] Its function is intimately linked to its ability to interact with a multitude of other proteins, forming a complex and dynamic interactome. Dysregulation of the Numb interactome has been implicated in various diseases, including cancer and neurological disorders, making it a promising target for therapeutic intervention.[1][2]
Mass spectrometry-based proteomics has emerged as a powerful tool to unravel the intricacies of the this compound interaction network.[1] Techniques such as Affinity Purification-Mass Spectrometry (AP-MS) and Proximity-Dependent Biotin Identification (BioID) have enabled the identification of a vast array of Numb-interacting proteins, shedding light on its diverse cellular roles.[1] These roles include the regulation of Notch signaling, endocytosis, and protein ubiquitination.[1][2]
This document provides detailed application notes and protocols for the mass spectrometry analysis of the this compound interactome. It is designed to guide researchers, scientists, and drug development professionals in designing and executing experiments to identify and quantify Numb-interacting proteins, ultimately facilitating a deeper understanding of Numb-mediated cellular processes and the development of novel therapeutic strategies.
Data Presentation: The this compound Interactome
The following tables summarize quantitative data from mass spectrometry-based studies, providing a comprehensive overview of proteins that interact with Numb. These interactors are categorized based on their primary cellular functions.
Table 1: Key Numb-Interacting Proteins Identified by Mass Spectrometry
| Protein Category | Interacting Protein | Gene Symbol | Method of Identification | Quantitative Metric (Example) | Reference |
| Notch Signaling | Notch homolog 1, translocation-associated (Drosophila) | NOTCH1 | AP-MS | 2.5-fold enrichment | [1] |
| Jagged-1 | JAG1 | AP-MS | High spectral counts | [3] | |
| Endocytosis & Trafficking | Adaptor Related Protein Complex 2 Subunit Alpha 1 | AP2A1 | AP-MS, BioID | High confidence score | [1][4][5] |
| Epidermal Growth Factor Receptor Substrate 15 | EPS15 | AP-MS | High spectral counts | [1][4] | |
| EH Domain Containing 1 | EHD1 | Yeast-Two-Hybrid | - | ||
| Clathrin Heavy Chain | CLTC | AP-MS | Co-elution profile | [4] | |
| Ubiquitination | E3 ubiquitin-protein ligase Itch | ITCH | AP-MS | High spectral counts | [1] |
| Mdm2 p53 binding protein homolog (mouse) | MDM2 | AP-MS | 2-fold enrichment | [1] | |
| Ligand of Numb-protein X 1 | LNX1 | Yeast-Two-Hybrid | - | [1] | |
| Kinases | Anaplastic Lymphoma Receptor Tyrosine Kinase | ALK | Protein Microarray | High Z-score | [1] |
| SRC Proto-Oncogene, Non-Receptor Tyrosine Kinase | SRC | Protein Microarray | High Z-score | [1] | |
| Serine/Threonine Kinase 11 | STK11 | Protein Microarray | High Z-score | [1] | |
| Other | Tumor protein p53 | TP53 | AP-MS | 1.8-fold enrichment | [1] |
| Septin 7 | SEPT7 | AP-MS | High confidence score | [6] |
Table 2: Isoform-Specific Numb Interactors
| Numb Isoform | Interacting Protein | Gene Symbol | Quantitative Difference | Reference |
| Numb-p72 | Breakpoint cluster region protein | BCR | Higher spectral counts with p72 | [4][5] |
| Numb (with exon 9) | Adaptor Related Protein Complex 2 Subunit Alpha 1 | AP2A1 | Significantly more binding | [5] |
| Numb (with exon 9) | Epidermal Growth Factor Receptor Substrate 15 | EPS15 | Significantly more binding | [5] |
Experimental Protocols
Affinity Purification-Mass Spectrometry (AP-MS) Protocol for Numb Interactome Analysis
This protocol describes the identification of Numb-interacting proteins by co-immunoprecipitation of a tagged this compound followed by mass spectrometry.
Materials:
-
HEK293T cells
-
Expression vector for tagged-Numb (e.g., FLAG-Numb)
-
Transfection reagent
-
Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors)
-
Anti-FLAG M2 affinity gel
-
Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl)
-
Elution buffer (e.g., 3xFLAG peptide solution or 0.1 M glycine-HCl pH 3.5)
-
SDS-PAGE gels and reagents
-
In-gel digestion reagents (DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells to 70-80% confluency.
-
Transfect cells with the FLAG-Numb expression vector using a suitable transfection reagent. As a negative control, transfect a separate plate of cells with an empty vector or a vector expressing an unrelated FLAG-tagged protein.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes with gentle rotation at 4°C.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Equilibrate the anti-FLAG M2 affinity gel with lysis buffer.
-
Incubate the cleared cell lysate with the equilibrated affinity gel for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three to five times with wash buffer to remove non-specific binders.
-
-
Elution:
-
Elute the protein complexes from the affinity gel using a competitive elution with 3xFLAG peptide or by changing the pH with glycine-HCl.
-
-
Sample Preparation for Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).
-
Excise the entire protein lane or specific bands of interest.
-
Perform in-gel digestion:
-
Destain the gel pieces.
-
Reduce proteins with DTT and alkylate with iodoacetamide.
-
Digest proteins with trypsin overnight at 37°C.
-
-
Extract the peptides from the gel pieces.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides using a high-resolution LC-MS/MS system.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a human protein database using a search engine (e.g., Mascot, Sequest, or MaxQuant).
-
Identify and quantify the proteins in both the Numb and control samples.
-
Filter the identified proteins to remove common contaminants and non-specific binders.
-
Perform statistical analysis to identify proteins significantly enriched in the Numb immunoprecipitation compared to the control.
-
Proximity-Dependent Biotin Identification (BioID) Protocol for Numb Interactome Analysis
This protocol outlines the use of BioID to identify proteins in close proximity to Numb within a cellular context.
Materials:
-
HEK293T cells
-
Expression vector for Numb fused to a promiscuous biotin ligase (e.g., Numb-BirA*)
-
Tetracycline-inducible expression system (optional, for temporal control)
-
Biotin
-
Cell lysis buffer (RIPA buffer or other stringent buffer)
-
Streptavidin-coated magnetic beads
-
Wash buffers (a series of buffers with decreasing stringency)
-
Elution buffer (e.g., boiling in SDS-PAGE sample buffer)
-
On-bead digestion reagents (trypsin, DTT, iodoacetamide in an appropriate buffer)
-
LC-MS/MS system
Procedure:
-
Generation of Stable Cell Line:
-
Generate a stable cell line expressing Numb-BirA. A cell line expressing BirA alone should also be generated as a negative control.
-
If using an inducible system, select clones that show tetracycline-dependent expression of the fusion protein.
-
-
Biotin Labeling:
-
Culture the stable cell lines to near confluency.
-
Induce expression of the fusion protein if using an inducible system.
-
Supplement the culture medium with biotin (typically 50 µM) and incubate for 16-24 hours to allow for biotinylation of proximal proteins.[7]
-
-
Cell Lysis:
-
Harvest and wash the cells with PBS.
-
Lyse the cells in a stringent lysis buffer to denature proteins and disrupt non-covalent interactions.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Clarify the lysate by centrifugation.
-
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the cleared lysate with streptavidin-coated magnetic beads overnight at 4°C to capture biotinylated proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion for Mass Spectrometry:
-
Resuspend the beads in a digestion buffer.
-
Reduce and alkylate the captured proteins on the beads.
-
Digest the proteins with trypsin overnight at 37°C.
-
Collect the supernatant containing the peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Search the mass spectrometry data against a human protein database.
-
Identify and quantify the proteins in both the Numb-BirA* and BirA* control samples.
-
Use a quantitative proteomics approach (e.g., label-free quantification or SILAC) to determine the relative abundance of proteins.
-
Perform statistical analysis to identify proteins significantly enriched in the Numb-BirA* sample compared to the control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving Numb and the experimental workflows for interactome analysis.
Caption: Key signaling pathways regulated by the this compound.
Caption: Experimental workflow for AP-MS analysis of the Numb interactome.
Caption: Experimental workflow for BioID analysis of the Numb interactome.
References
- 1. Interactome Mapping Uncovers a General Role for Numb in Protein Kinase Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Multitasker Protein: A Look at the Multiple Capabilities of NUMB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NUMB is a break of WNT-Notch signaling cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Selected Reaction Monitoring (SRM) Quantification of Endocytosis Factors Associated with Numb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Numb Protein's Role in Endocytosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Numb protein is a conserved endocytic adaptor protein crucial for regulating cell fate decisions, particularly through its role in asymmetric cell division and as an inhibitor of Notch signaling.[1][2][3][4] Numb's function is intrinsically linked to the endocytic machinery, where it facilitates the internalization and trafficking of various transmembrane receptors, including Notch, integrins, and E-cadherin.[5][6] This regulation of receptor localization and degradation is fundamental to processes such as neurogenesis, cell migration, and tissue homeostasis.[1][6][7] Dysregulation of Numb has been implicated in various diseases, including cancer, making it a significant target for therapeutic development.[4][8]
Numb contains several key domains that mediate its function in endocytosis.[8] The Phosphotyrosine Binding (PTB) domain interacts with cargo proteins, while Asp-Pro-Phe (DPF) and Asn-Pro-Phe (NPF) motifs in its C-terminal region bind to components of the clathrin-mediated endocytosis (CME) machinery, such as the AP-2 complex and Eps15, respectively.[7][8][9] Through these interactions, Numb is thought to recruit cargo into clathrin-coated pits for internalization.[5] Furthermore, Numb's association with E3 ubiquitin ligases, such as Itch and MDM2, suggests a role in sorting ubiquitinated cargo for degradation.[1][10][11][12]
This document provides detailed protocols for key experimental techniques to investigate the multifaceted role of Numb in endocytosis, along with data presentation guidelines and visualizations of relevant pathways and workflows.
Data Presentation
Quantitative data from experiments should be summarized in tables for clear comparison and interpretation.
Table 1: this compound Interactions in Endocytosis
| Interacting Protein | Numb Domain/Motif | Technique | Quantitative Data (Example) | Reference |
| α-Adaptin (AP-2) | DPF motifs | Co-Immunoprecipitation, GST pull-down | Relative binding affinity | [7][13] |
| Eps15 | NPF motif | Yeast Two-Hybrid, GST pull-down | Kd = X µM | [5][7] |
| Notch1 | PTB Domain | Co-Immunoprecipitation | % of co-precipitated protein | [1] |
| Itch (E3 Ligase) | PPxY motifs | Co-Immunoprecipitation | Relative binding affinity | [1] |
| Integrin β-subunits | PTB Domain | Co-Immunoprecipitation | % of co-precipitated protein | [6] |
| MDM2 (E3 Ligase) | PTB Domain | Peptide-protein interaction assay | Relative binding affinity | [11] |
Table 2: Effect of Numb Manipulation on Endocytosis Rates
| Cargo Protein | Numb Manipulation | Assay | Measured Parameter | Result (Example) | Reference |
| Notch1 | Numb Overexpression | Biotinylation/Internalization Assay | Internalization Rate Constant (k) | 1.5-fold increase in k | [1] |
| Notch1 | Numb Depletion (siRNA) | Biotinylation/Internalization Assay | Internalization Rate Constant (k) | 50% decrease in k | [1] |
| Integrins | Numb Depletion (RNAi) | Antibody-uptake Assay | % Internalization | 40% reduction in uptake | [6] |
| Transferrin | Numb fragment (dominant-negative) | Fluorescence Microscopy | % Inhibition of uptake | ~60% inhibition | [7][14] |
Key Experimental Protocols
Here, we provide detailed methodologies for essential experiments to elucidate Numb's function in endocytosis.
Co-Immunoprecipitation (Co-IP) to Identify Numb-Interacting Proteins
This protocol is designed to isolate Numb and its binding partners from cell lysates.
Principle: An antibody specific to Numb is used to capture the protein from a cell lysate. Proteins that are bound to Numb will be co-precipitated and can be identified by Western blotting or mass spectrometry.[15]
Materials:
-
Cell culture expressing the protein of interest
-
Ice-cold PBS
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-Numb antibody (for immunoprecipitation)
-
Isotype control IgG (e.g., rabbit IgG)
-
Protein A/G magnetic beads or agarose beads
-
Antibodies for Western blotting (e.g., anti-α-Adaptin, anti-Eps15, anti-Notch1)
-
SDS-PAGE gels and buffers
-
Western blotting equipment
Protocol:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer and scrape the cells.[16]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Immunoprecipitation:
-
Determine the protein concentration of the pre-cleared lysate (e.g., using a BCA assay).
-
To 500-1000 µg of protein lysate, add 2-5 µg of the anti-Numb antibody. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of pre-washed Protein A/G beads to each sample.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer.[18]
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute the proteins.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blot analysis using antibodies against Numb and suspected interacting proteins.
-
Receptor Internalization Assay (Biotinylation-Based)
This protocol quantifies the rate of internalization of a specific cell surface receptor regulated by Numb.
Principle: Cell surface proteins are labeled with a cleavable biotin derivative. Cells are then incubated at 37°C to allow for endocytosis. The biotin remaining on the cell surface is stripped, and the internalized, biotin-labeled proteins are quantified by Western blotting.
Materials:
-
Cells expressing the receptor of interest
-
PBS++ (PBS with 0.5 mM MgCl2 and 1 mM CaCl2)
-
Sulfo-NHS-SS-Biotin (cleavable biotin)
-
Quenching Buffer (e.g., 50 mM glycine in PBS)
-
Stripping Buffer (e.g., 50 mM glutathione, 75 mM NaCl, 10 mM EDTA, 1% BSA, pH 8.6)
-
Lysis Buffer (e.g., RIPA buffer)
-
Streptavidin-conjugated beads
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Surface Biotinylation:
-
Plate cells and grow to confluency.
-
Place cells on ice and wash twice with ice-cold PBS++.
-
Incubate cells with freshly prepared Sulfo-NHS-SS-Biotin (0.5 mg/mL in PBS++) for 30 minutes on ice with gentle rocking.
-
Quench the reaction by washing three times with ice-cold Quenching Buffer.
-
-
Internalization:
-
Add pre-warmed culture medium and transfer the cells to a 37°C incubator for various time points (e.g., 0, 5, 15, 30 minutes) to allow endocytosis. The 0-minute time point remains on ice.
-
-
Biotin Stripping:
-
At the end of each time point, immediately place the cells on ice and wash with ice-cold PBS++.
-
To remove biotin from proteins remaining on the cell surface, incubate the cells with ice-cold Stripping Buffer twice for 20 minutes each on ice.
-
A control plate ("Total Biotin") is not stripped to represent the total amount of initially labeled protein.
-
Wash cells three times with ice-cold PBS++.
-
-
Cell Lysis and Pulldown:
-
Lyse the cells in Lysis Buffer.
-
Quantify protein concentration in the cleared lysates.
-
Incubate equal amounts of protein from each sample with streptavidin-conjugated beads overnight at 4°C to capture biotinylated (internalized) proteins.
-
-
Analysis:
-
Wash the beads extensively with Lysis Buffer.
-
Elute the captured proteins by boiling in Laemmli sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the receptor of interest.
-
Quantify band intensities to determine the percentage of internalized receptor at each time point relative to the total surface-labeled receptor at time 0.
-
Live-Cell Imaging with Total Internal Reflection Fluorescence (TIRF) Microscopy
This technique is ideal for visualizing the recruitment of Numb and its cargo to clathrin-coated pits at the plasma membrane with high temporal and spatial resolution.[19][20][21]
Principle: TIRF microscopy selectively excites fluorophores in a thin optical section (~100 nm) at the cell-coverslip interface.[20] This minimizes background fluorescence from the cytoplasm, providing a high signal-to-noise ratio for imaging events at the plasma membrane, such as the formation of endocytic vesicles.[22]
Materials:
-
Cells stably or transiently expressing fluorescently tagged proteins (e.g., Numb-mCherry, Clathrin-Light-Chain-EGFP, Receptor-of-interest-EGFP)
-
Glass-bottom imaging dishes
-
TIRF microscope equipped with appropriate lasers, filters, and a sensitive camera (EMCCD or sCMOS)
-
Live-cell imaging chamber to maintain temperature (37°C) and CO2 (5%)
Protocol:
-
Cell Preparation:
-
Plate cells expressing the fluorescently tagged proteins onto glass-bottom dishes. Allow cells to adhere and grow to 50-70% confluency.
-
-
Microscope Setup:
-
Place the dish on the TIRF microscope stage within the live-cell imaging chamber and allow the environment to equilibrate.
-
Identify cells expressing the appropriate levels of the fluorescent constructs using epifluorescence illumination.[23]
-
Switch to TIRF illumination and adjust the angle of the laser to achieve total internal reflection.
-
-
Image Acquisition:
-
Acquire time-lapse image series (e.g., one frame every 1-2 seconds for 5-10 minutes) to capture the dynamics of clathrin-coated pit formation and the recruitment of Numb and its cargo.[20]
-
Use the lowest possible laser power to minimize phototoxicity and photobleaching.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji with tracking plugins, Imaris) to detect and track individual clathrin-coated pits.
-
Quantify the fluorescence intensity of Numb and the cargo protein within each tracked pit over its lifetime.
-
Analyze the recruitment kinetics, co-localization, and lifetime of the different components to understand the sequence of events during Numb-mediated endocytosis.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Numb Regulates Post-endocytic Trafficking and Degradation of Notch1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Numb: "Adapting" notch for endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Numb is an endocytic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NUMB inhibition of NOTCH signalling as a therapeutic target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Selected Reaction Monitoring (SRM) Quantification of Endocytosis Factors Associated with Numb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Numb controls integrin endocytosis for directional cell migration with aPKC and PAR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Numb Is an Endocytic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NUMB alternative splicing and isoform-specific functions in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Numb Proteins Specify Asymmetric Cell Fates via an Endocytosis- and Proteasome-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MDM2 Protein-mediated Ubiquitination of this compound: IDENTIFICATION OF A SECOND PHYSIOLOGICAL SUBSTRATE OF MDM2 THAT EMPLOYS A DUAL-SITE DOCKING MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interactome Mapping Uncovers a General Role for Numb in Protein Kinase Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction of Notch Signaling Modulator Numb with α-Adaptin Regulates Endocytosis of Notch Pathway Components and Cell Fate Determination of Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 17. assaygenie.com [assaygenie.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. biorxiv.org [biorxiv.org]
- 20. benchchem.com [benchchem.com]
- 21. Visualizing clathrin-mediated endocytosis of G protein-coupled receptors at single-event resolution via TIRF microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Live-Cell Imaging of Clathrin Coats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Visualizing Clathrin-mediated Endocytosis of G Protein-coupled Receptors at Single-event Resolution via TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Analyzing Numb Protein Localization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Numb protein is a critical determinant of cell fate and plays a pivotal role in asymmetric cell division, particularly during neurogenesis. Its subcellular localization is tightly regulated and is fundamental to its function in antagonizing Notch signaling and influencing endocytic trafficking of key cellular receptors.[1][2][3] Misregulation of Numb localization has been implicated in various developmental disorders and cancers, making it an important target for research and therapeutic development.
These application notes provide detailed protocols and guidelines for the analysis of this compound localization using common and robust cell biology techniques. The methods described herein are essential for researchers seeking to understand the dynamic regulation of Numb and its implications in cellular processes and disease.
I. Immunofluorescence Analysis of Numb Localization
Immunofluorescence (IF) is a powerful technique to visualize the subcellular distribution of this compound within fixed cells. This method allows for the qualitative and semi-quantitative assessment of Numb's localization to the plasma membrane, cytoplasm, and nucleus, as well as its asymmetric distribution during mitosis.
Quantitative Data Summary
| Cell Line | Condition | Numb Localization | Percentage of Cells with Asymmetric Localization (Mitosis) | Reference |
| MDCKII | Control | Cytosolic, Membrane | - | [4] |
| MDCKII | HGF Treatment (18h) | Increased Membrane localization | - | [4] |
| Human Melanoma (A375) | Metaphase | Spindle Poles | Not Specified | [5][6] |
| Drosophila SOP | Mitosis | Asymmetric crescent | High | [7] |
Experimental Protocol: Immunofluorescence Staining of Numb
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20 (PBST)
-
Primary Antibody: Anti-Numb antibody (e.g., rabbit polyclonal or mouse monoclonal)
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Grow cells on glass coverslips to 60-70% confluency.
-
Fixation:
-
Wash cells twice with ice-cold PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (e.g., 1:500). Protect from light.
-
Incubate coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Nuclear Staining:
-
Wash coverslips three times with PBST for 5 minutes each.
-
Incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature in the dark.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Experimental Workflow for Immunofluorescence
Workflow for Numb immunofluorescence staining.
II. Subcellular Fractionation and Western Blotting
Subcellular fractionation allows for the biochemical separation of cellular compartments, enabling the quantification of this compound in the cytoplasm, membrane, and nucleus. This method is particularly useful for observing shifts in Numb distribution in response to cellular signaling events.
Quantitative Data Summary
| Cell Line | Fraction | Relative this compound Level (Control) | Relative this compound Level (HGF Treatment) | Reference |
| MDCKII | Cytosolic | 1.0 | 1.0 | [4] |
| MDCKII | Membrane | ~1.2 | ~2.5 | [4] |
| MDCKII | Nuclear | ~0.8 | ~0.8 | [4] |
| HeLa | Cytosol | Major fraction | Not Specified | [2] |
| HeLa | Nucleus | Minor fraction | Not Specified | [2] |
Experimental Protocol: Subcellular Fractionation
Materials:
-
Cell Scraper
-
Dounce Homogenizer
-
Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors.
-
Nuclear Extraction Buffer (NEB): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors.
-
Membrane Extraction Buffer (MEB): 10 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors.
Procedure:
-
Cell Harvesting:
-
Wash cultured cells with ice-cold PBS and harvest using a cell scraper.
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
-
Cytoplasmic Fraction Isolation:
-
Resuspend the cell pellet in 5 volumes of ice-cold CEB.
-
Incubate on ice for 15 minutes.
-
Homogenize the cells using a Dounce homogenizer with a loose-fitting pestle (20-30 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction.
-
-
Nuclear Fraction Isolation:
-
Wash the nuclear pellet from the previous step with CEB.
-
Resuspend the pellet in 2 volumes of ice-cold NEB.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which is the nuclear fraction.
-
-
Membrane Fraction Isolation:
-
For a total membrane fraction, lyse whole cells in MEB for 30 minutes on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the soluble membrane proteins.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against Numb.
-
Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate.
-
Use markers for each fraction (e.g., GAPDH for cytoplasm, Histone H3 for nucleus, and a transmembrane protein like EGFR for the membrane) to assess the purity of the fractions.
-
Experimental Workflow for Subcellular Fractionation
Workflow for isolating cytoplasmic and nuclear fractions.
III. Live-Cell Imaging of Numb Dynamics
Live-cell imaging using fluorescently-tagged this compound (e.g., Numb-GFP) allows for the real-time visualization of its dynamic localization, including its recruitment to the cell cortex and asymmetric segregation during mitosis.
Experimental Protocol: Live-Cell Imaging of Numb-GFP
Materials:
-
Numb-GFP expression vector
-
Transfection reagent
-
Live-cell imaging medium
-
Confocal or spinning-disk microscope equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Vector Construction and Transfection:
-
Clone the full-length Numb cDNA into a mammalian expression vector containing a fluorescent protein tag (e.g., EGFP, mCherry).
-
Transfect the Numb-FP construct into the cells of interest using a suitable transfection reagent.
-
-
Cell Plating for Imaging:
-
Plate the transfected cells onto glass-bottom dishes or chamber slides suitable for high-resolution microscopy.
-
-
Live-Cell Imaging:
-
24-48 hours post-transfection, replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire time-lapse images using appropriate laser lines and filter sets for the chosen fluorescent protein.
-
For imaging mitosis, synchronize the cells or identify mitotic cells based on their morphology (e.g., rounded-up shape, condensed chromosomes if a DNA dye is used).
-
-
Image Analysis:
-
Analyze the time-lapse series to track the movement and localization of Numb-FP.
-
Quantify fluorescence intensity in different cellular regions over time to analyze the dynamics of Numb localization.
-
Logical Relationship in Live-Cell Imaging
Logical flow of a live-cell imaging experiment.
IV. Numb Signaling Pathway and Interactions
Numb's primary role in cell fate determination is mediated through its inhibition of the Notch signaling pathway. Understanding the key protein-protein interactions within this pathway is crucial for interpreting localization data.
Numb-Notch Signaling Pathway
Numb's role in the Notch signaling pathway.
Conclusion
The analysis of this compound localization is a multifaceted endeavor that provides deep insights into its cellular functions. The protocols outlined in these application notes offer a robust framework for researchers to investigate the intricate regulation of Numb's subcellular distribution. By combining immunofluorescence, subcellular fractionation, and live-cell imaging, a comprehensive understanding of Numb's role in health and disease can be achieved, paving the way for novel therapeutic strategies.
References
- 1. scbt.com [scbt.com]
- 2. NUMB enhances Notch signaling by repressing ubiquitination of NOTCH1 intracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Numb regulates cell–cell adhesion and polarity in response to tyrosine kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. pnas.org [pnas.org]
- 8. Tips for Immunofluorescence Microscopy | Rockland [rockland.com]
Generating Numb Protein Isoform-Specific Antibodies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Numb protein is a critical regulator of cell fate and asymmetric cell division, playing a pivotal role in developmental processes and tissue homeostasis. In mammals, the NUMB gene undergoes alternative splicing to produce multiple protein isoforms, with the four major isoforms being p72, p71, p66, and p65. These isoforms arise from the inclusion or exclusion of sequences encoded by exon 3 and exon 9, leading to variations in the phosphotyrosine-binding (PTB) domain and the proline-rich region (PRR), respectively.[1][2][3] These structural differences confer distinct functional properties to each isoform, particularly in their regulation of the Notch signaling pathway and their involvement in cellular processes like endocytosis.[1][4][5] The differential expression and function of Numb isoforms have been implicated in various diseases, including cancer, making isoform-specific antibodies invaluable tools for research and potential therapeutic development.[1][6]
This document provides detailed application notes and experimental protocols for the generation and validation of this compound isoform-specific antibodies.
This compound Isoforms
The four major human this compound isoforms are generated by the alternative splicing of two key exons:
-
Exon 3: Inclusion of this exon introduces an 11-amino acid insert within the PTB domain.[1]
-
Exon 9: Inclusion of this exon adds a 48-amino acid insert within the PRR.[1]
This results in the following isoforms with their approximate molecular weights:
-
p72: Includes both exon 3 and exon 9 (PTB-L, PRR-L)
-
p71: Excludes exon 3 but includes exon 9 (PTB-S, PRR-L)
-
p66: Includes exon 3 but excludes exon 9 (PTB-L, PRR-S)
The distinct sequences arising from these splice junctions or the unique included exons provide the basis for designing immunogens to generate isoform-specific antibodies.
Data Presentation: Performance of Numb Isoform-Specific Antibodies
While detailed quantitative data such as dissociation constants (Kd) for Numb isoform-specific antibodies are not widely available in the public domain, the following table summarizes the characteristics and validated applications of some commercially available and published antibodies. This information is crucial for selecting the appropriate antibody for a specific experimental need.
| Antibody Target | Host Species | Type | Validated Applications | Specificity Notes |
| Numb (Total) | Rabbit | Polyclonal | WB, ICC/IF | Recognizes all four major isoforms (p65, p66, p71, p72). |
| Numb (Total) | Rabbit | Monoclonal | WB, IP, IF | Detects endogenous levels of total this compound.[7] |
| Numb (Total) | Mouse | Monoclonal | WB | Recognizes all isoforms.[8] |
| Numb Isoform 1 (p72) & 2 (p66) | Rabbit | Polyclonal | WB | Detects isoforms containing the exon 3 insert in the PTB domain.[9] |
| Numb Isoform-specific | Rabbit | Polyclonal | WB, IHC | Generated using synthetic peptides corresponding to unique isoform regions.[3] |
Note: Researchers should always perform in-house validation of any antibody for their specific application and experimental conditions.
Signaling Pathways and Experimental Workflows
Numb and the Notch Signaling Pathway
Numb is a key negative regulator of the Notch signaling pathway. Upon asymmetric cell division, Numb segregates into one daughter cell and promotes the endocytosis and subsequent degradation of the Notch receptor, thereby inhibiting Notch signaling in that cell. This allows for divergent cell fates between the two daughter cells. The different Numb isoforms can have varying efficiencies in regulating Notch signaling.
Experimental Workflow for Generating Isoform-Specific Polyclonal Antibodies
The following diagram outlines the key steps involved in producing polyclonal antibodies that are specific to a particular Numb isoform.
Experimental Protocols
Protocol 1: Design of Isoform-Specific Peptides
Objective: To design peptide immunogens that are unique to a specific Numb isoform.
Principle: The regions of Numb that differ between isoforms are the result of alternative splicing of exon 3 and exon 9. Peptides spanning the unique exon-exon junctions or residing entirely within the alternatively spliced exons will be isoform-specific.
Procedure:
-
Obtain Numb Isoform Sequences: Retrieve the full-length amino acid sequences for the human Numb isoforms (p72, p71, p66, p65) from a protein database such as UniProt (accession number P49757).
-
Sequence Alignment: Perform a multiple sequence alignment of the four isoforms to identify the regions of divergence. The key differences will be the 11-amino acid insert from exon 3 and the 48-amino acid insert from exon 9.
-
Peptide Selection Criteria:
-
For antibodies recognizing isoforms with included exons: Select a 15-20 amino acid sequence from the central region of the included exon (exon 3 or exon 9).
-
For antibodies recognizing isoforms with excluded exons: Design a 15-20 amino acid peptide that spans the exon-exon junction created by the splicing event. Ensure the junction is in the middle of the peptide.
-
General Peptide Design Considerations:
-
Avoid regions with high homology to other proteins by performing a BLAST search.
-
Choose regions with a high propensity for being antigenic (hydrophilic, surface-exposed).
-
Avoid regions with complex secondary structures.
-
Incorporate a cysteine residue at the N- or C-terminus for conjugation to a carrier protein.
-
-
Protocol 2: Peptide-KLH Conjugation
Objective: To covalently link the synthetic peptide to a carrier protein, Keyhole Limpet Hemocyanin (KLH), to enhance its immunogenicity.
Materials:
-
Synthetic peptide with a terminal cysteine
-
Keyhole Limpet Hemocyanin (KLH)
-
Maleimide-activated KLH or a crosslinker such as m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
-
Conjugation buffer (e.g., 0.1 M phosphate buffer, pH 7.2)
-
Desalting column
Procedure:
-
Dissolve Peptide: Dissolve the cysteine-containing peptide in the conjugation buffer.
-
Prepare KLH: If using a crosslinker, react the KLH with the crosslinker according to the manufacturer's instructions to create maleimide-activated KLH. If using pre-activated KLH, dissolve it in the conjugation buffer.
-
Conjugation Reaction: Mix the dissolved peptide with the activated KLH at a molar ratio of approximately 50-100 moles of peptide per mole of KLH.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench any unreacted maleimide groups by adding a small amount of a thiol-containing compound (e.g., cysteine or β-mercaptoethanol).
-
Purification: Remove unconjugated peptide and other small molecules by passing the reaction mixture through a desalting column.
-
Quantification: Determine the concentration of the peptide-KLH conjugate using a protein assay (e.g., BCA assay).
Protocol 3: Rabbit Immunization
Objective: To elicit an immune response in rabbits against the Numb isoform-specific peptide-KLH conjugate.
Materials:
-
Peptide-KLH conjugate
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Syringes and needles
-
New Zealand White rabbits (2-3 per peptide)
Procedure:
-
Pre-immune Bleed: Collect a small blood sample from each rabbit before the first immunization to serve as a negative control.
-
Primary Immunization:
-
Emulsify the peptide-KLH conjugate (e.g., 250 µg) with an equal volume of FCA.
-
Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
-
Booster Immunizations:
-
At 3-week intervals, prepare an emulsion of the peptide-KLH conjugate (e.g., 125 µg) with an equal volume of FIA.
-
Inject the emulsion subcutaneously at multiple sites.
-
Perform 3-4 booster immunizations.
-
-
Test Bleeds: 7-10 days after the second and subsequent booster immunizations, collect a small blood sample to test the antibody titer by ELISA.
-
Final Bleed: Once a high antibody titer is achieved, perform a final bleed to collect a larger volume of antiserum.
Protocol 4: Affinity Purification of Polyclonal Antibodies
Objective: To isolate the isoform-specific antibodies from the rabbit antiserum.
Materials:
-
Rabbit antiserum
-
Peptide-conjugated affinity column (e.g., peptide coupled to SulfoLink resin)
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Prepare Antiserum: Clarify the antiserum by centrifugation to remove any cellular debris.
-
Equilibrate Column: Equilibrate the peptide-conjugated affinity column with 5-10 column volumes of Binding/Wash Buffer.
-
Load Antiserum: Apply the clarified antiserum to the column and allow it to flow through by gravity or at a slow flow rate.
-
Wash Column: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins.
-
Elute Antibodies: Elute the bound antibodies with the Elution Buffer. Collect 1 mL fractions into tubes containing Neutralization Buffer to immediately neutralize the low pH.
-
Monitor Elution: Monitor the protein concentration of the fractions by measuring the absorbance at 280 nm.
-
Pool and Dialyze: Pool the fractions containing the purified antibody and dialyze against PBS to remove the elution buffer components.
-
Quantify and Store: Determine the concentration of the purified antibody and store at -20°C or -80°C.
Protocol 5: Validation by Western Blotting
Objective: To confirm the specificity of the purified antibody for the target Numb isoform.
Materials:
-
Cell lysates from cells expressing different Numb isoforms (e.g., transfected cells or cell lines with known isoform expression patterns)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Purified Numb isoform-specific antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare Lysates: Prepare whole-cell lysates from cells expressing individual Numb isoforms and a negative control (cells not expressing the target isoform).
-
SDS-PAGE: Separate the proteins in the lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the purified Numb isoform-specific antibody (at an optimized dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: A specific antibody should only detect a band at the correct molecular weight in the lane corresponding to the target isoform.
Protocol 6: Validation by Immunoprecipitation (IP)
Objective: To demonstrate that the antibody can specifically bind to and pull down the native target Numb isoform from a complex mixture.
Materials:
-
Cell lysate containing the target Numb isoform
-
Purified Numb isoform-specific antibody
-
Control IgG (from the same host species as the primary antibody)
-
Protein A/G agarose or magnetic beads
-
IP Lysis Buffer
-
Wash Buffer
-
Elution Buffer or SDS-PAGE sample buffer
Procedure:
-
Pre-clear Lysate: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
To separate aliquots of the pre-cleared lysate, add the Numb isoform-specific antibody or the control IgG.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Capture Immune Complexes: Add fresh Protein A/G beads to each sample and incubate for another 1-2 hours at 4°C.
-
Wash: Pellet the beads by centrifugation and wash them 3-5 times with Wash Buffer.
-
Elution: Elute the bound proteins from the beads by adding Elution Buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis by Western Blot: Analyze the eluted proteins by Western blotting using an antibody that recognizes a common region of all Numb isoforms to confirm the specific pulldown of the target isoform.
Conclusion
The generation of this compound isoform-specific antibodies is a challenging but essential endeavor for advancing our understanding of Numb biology and its role in health and disease. The protocols outlined in this document provide a comprehensive guide for researchers to produce and validate high-quality isoform-specific antibodies. Careful design of immunogens and rigorous validation are paramount to ensure the specificity and reliability of these critical research tools.
References
- 1. NUMB alternative splicing and isoform-specific functions in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Characterization of four mammalian this compound isoforms. Identification of cytoplasmic and membrane-associated variants of the phosphotyrosine binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NUMB (gene) - Wikipedia [en.wikipedia.org]
- 5. NUMB alternative splicing and isoform-specific functions in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alternative splicing of the cell-fate determinant Numb in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Numb (C29G11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. dshb.biology.uiowa.edu [dshb.biology.uiowa.edu]
- 9. omnimabs.com [omnimabs.com]
Application Note: Quantitative Analysis of Numb Isoform Expression using Real-Time PCR (qPCR)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Numb protein is a crucial cell fate determinant involved in processes like asymmetric cell division and the regulation of multiple signaling pathways, including the Notch, Hedgehog, and p53 pathways.[1][2] The human NUMB gene undergoes alternative splicing, primarily involving exon 3 (in the phosphotyrosine-binding domain) and exon 9 (in the proline-rich region), resulting in at least four distinct protein isoforms (e.g., p65, p66, p71, p72).[3][4] These isoforms can have different, sometimes opposing, functions.[3][5] For instance, certain isoforms are known to regulate cell differentiation, while others are more involved in proliferation.[3] Dysregulation in the expression ratio of Numb isoforms has been implicated in various diseases, particularly in cancer, where Numb can act as either a tumor suppressor or promoter depending on the context.[5][6][7]
Quantitative Real-Time PCR (qPCR) is a highly sensitive and specific method ideal for measuring the expression levels of different mRNA splice variants.[8] This application note provides a detailed protocol for the analysis of Numb isoform expression using SYBR Green-based qPCR, from experimental design to data analysis.
Principle of the Assay
The quantification of individual Numb isoforms relies on the design of highly specific primers. To differentiate between transcripts that may only vary by the inclusion or exclusion of a single exon, primers are strategically designed to span the unique exon-exon junctions created by the splicing event.[9][10] For example, to detect an isoform that excludes a particular exon, the reverse primer can be designed to bind to the junction of the two flanking exons. This ensures that amplification only occurs for the specific splice variant of interest. The relative expression of each isoform is then calculated using the comparative CT (ΔΔCT) method, which normalizes the expression of the target isoform to a stable reference gene and a control sample.[11][12]
Numb-Notch Signaling Pathway
The this compound is a well-established antagonist of the Notch signaling pathway.[13] In the canonical pathway, ligand binding to the Notch receptor initiates proteolytic cleavages, releasing the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus to activate target genes involved in proliferation and cell fate decisions.[14] Numb can inhibit this process by promoting the ubiquitination and endocytic degradation of the Notch receptor, thereby preventing NICD release and subsequent signal transduction.[5][13][15] The differential ability of Numb isoforms to inhibit Notch signaling contributes to their distinct biological roles.[5]
References
- 1. NUMB alternative splicing and isoform-specific functions in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of NUMB/NUMB isoforms in cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. The role of NUMB/NUMB isoforms in cancer stem cells [bmbreports.org]
- 6. NUMB alternative splicing and isoform-specific functions in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. public.pensoft.net [public.pensoft.net]
- 11. toptipbio.com [toptipbio.com]
- 12. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NUMB inhibition of NOTCH signalling as a therapeutic target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Context Matters: NOTCH Signatures and Pathway in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Creating Stable Cell Lines with Numb Protein Overexpression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Numb protein is a critical determinant of cell fate and a key regulator of asymmetric cell division.[1][2] Its role as an inhibitor of the Notch signaling pathway positions it as a significant player in developmental processes, tissue homeostasis, and tumorigenesis.[1][3][4] The generation of stable cell lines that consistently overexpress this compound is an invaluable tool for elucidating its function, identifying downstream targets, and for screening potential therapeutic modulators. In mammals, Numb exists as four main isoforms, and their differential expression can lead to distinct functional outcomes, particularly in cell proliferation and differentiation.[1][5][6]
These application notes provide a comprehensive guide to creating and validating stable mammalian cell lines overexpressing specific isoforms of the this compound. The protocols detailed below cover both plasmid-based transfection and lentiviral-based transduction, followed by antibiotic selection and thorough validation of Numb overexpression and its functional consequences.
Data Presentation
Table 1: Effects of Numb Overexpression on Cellular Phenotypes
| Cell Line | Numb Isoform Overexpressed | Effect on Proliferation | Effect on Migration/Invasion | Effect on Cell Cycle | Reference |
| Clear Cell Renal Cell Carcinoma (786-O, Caki-1) | Numb-ORF (unspecified isoform) | Significantly reduced | Significantly reduced | Increased G0/G1 phase, decreased S phase | [7][8] |
| Breast Cancer (MDA-MB-231) | Exon 9 skipped isoforms (p66) | Decreased cell doubling rate and colony formation | Not specified | Not specified | [1] |
| Breast Cancer (MDA-MB-231) | Exon 9 included isoforms (p72) | Minimal effect or increased cell growth | Not specified | Not specified | [1][3] |
| Hepatocellular Carcinoma (SMMC-7721) | Numb (unspecified isoform) | Knockdown inhibited cell cycle progression | Not specified | Upregulated p21 | [9] |
Table 2: Quantitative Effects of Numb Overexpression on Notch Signaling
| Cell Line | Numb Isoform Overexpressed | Downstream Target | Fold Change/Effect | Reference |
| Lung Squamous Cell Carcinoma (H520) | Numb (unspecified isoform) | Hes1 mRNA | Downregulated | [8] |
| Lung Adenocarcinoma (A549) & Squamous Cell Carcinoma (H520) | Numb (unspecified isoform) | Hey1 mRNA | Decreased | [8] |
| Primary Normal Breast Cells | Numb (unspecified isoform) | HES-1 mRNA | Silencing Numb resulted in a significant increase | [10] |
| HeLa cells | Numb (unspecified isoform) | Cleaved NOTCH1 | Increased expression | [11] |
| HeLa cells | Numb (unspecified isoform) | HES1 and HES5 | Increased expression | [11] |
Signaling Pathways and Experimental Workflow
Numb-Mediated Inhibition of Notch Signaling
References
- 1. NUMB alternative splicing and isoform-specific functions in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUMB alternative splicing and isoform-specific functions in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. High levels of Notch signaling down-regulate Numb and Numblike - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of NUMB/NUMB isoforms in cancer stem cells [bmbreports.org]
- 6. The role of NUMB/NUMB isoforms in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of Numb suppresses growth, migration, and invasion of human clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Correction: Numb Promotes Cell Proliferation and Correlates with Poor Prognosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss of negative regulation by Numb over Notch is relevant to human breast carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
In Vivo Imaging of Numb Protein Dynamics During Cell Division: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo imaging of Numb protein dynamics during cell division. Numb is a critical cell fate determinant that exhibits dynamic localization and asymmetric segregation during mitosis, playing a pivotal role in processes such as neurogenesis and tissue development. Understanding the spatiotemporal regulation of Numb is crucial for research in developmental biology, stem cell biology, and oncology.
Introduction to this compound Dynamics
Numb is a membrane-associated protein that acts as a key regulator of asymmetric cell division.[1][2] During mitosis, Numb localizes to a crescent at the cell cortex and is subsequently segregated into only one of the two daughter cells.[3][4] This unequal distribution leads to differential cell fates, primarily through its role as an inhibitor of the Notch signaling pathway.[5][6] The daughter cell that inherits Numb exhibits suppressed Notch signaling and embarks on a different developmental path than its sibling.[6] Live-cell imaging techniques are indispensable for elucidating the intricate dynamics of Numb localization, its interaction with other proteins, and the mechanisms governing its asymmetric partitioning.
Key Signaling Pathway: Numb-Notch Interaction
The canonical role of Numb in cell fate determination is intrinsically linked to its antagonistic relationship with the Notch signaling pathway. The following diagram illustrates the core components and interactions of this pathway.
Experimental Protocols
Generation of Numb-GFP Fusion Constructs and Stable Cell Lines
Live imaging of Numb dynamics necessitates the use of fluorescently tagged proteins. Green Fluorescent Protein (GFP) and its variants are commonly fused to Numb for this purpose.
Protocol 3.1.1: Cloning of Numb-GFP Fusion Construct
-
Obtain Numb cDNA: Acquire the full-length cDNA sequence for the desired Numb isoform from a reputable source (e.g., cDNA clone repository).
-
Vector Selection: Choose a mammalian expression vector containing a suitable fluorescent protein tag (e.g., pEGFP-N1 or pEGFP-C1). The choice of N-terminal or C-terminal tagging should be carefully considered to minimize interference with Numb's localization and function.
-
PCR Amplification: Amplify the Numb cDNA using PCR with primers that incorporate appropriate restriction enzyme sites for cloning into the chosen expression vector.
-
Ligation: Digest both the PCR product and the expression vector with the selected restriction enzymes and ligate the Numb cDNA into the vector in-frame with the GFP tag.
-
Transformation and Verification: Transform the ligation product into competent E. coli, select for positive colonies, and verify the correct insertion and sequence of the Numb-GFP construct by restriction digest and DNA sequencing.
Protocol 3.1.2: Generation of a Stable Cell Line Expressing Numb-GFP
This protocol outlines the creation of a cell line that constitutively expresses the Numb-GFP fusion protein, which is essential for long-term imaging studies.[7][8][9]
-
Cell Culture: Culture the chosen cell line (e.g., HeLa, HEK293T, or a more biologically relevant progenitor cell line) in appropriate media and conditions.
-
Transfection: Transfect the cells with the verified Numb-GFP expression vector using a suitable method (e.g., lipofection, electroporation).
-
Antibiotic Selection: Two days post-transfection, begin antibiotic selection by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium. The optimal antibiotic concentration should be determined beforehand by generating a kill curve.[9]
-
Colony Picking: After 1-2 weeks of selection, distinct antibiotic-resistant colonies will form. Isolate individual colonies using cloning cylinders or by manual picking.
-
Expansion and Screening: Expand each clonal population and screen for homogenous Numb-GFP expression levels and correct subcellular localization using fluorescence microscopy.
-
Validation: Confirm the expression of the full-length Numb-GFP fusion protein via Western blotting using antibodies against both Numb and GFP.
-
Cryopreservation: Cryopreserve validated clonal cell lines for future use.
Live-Cell Imaging of Numb-GFP Dynamics
This protocol describes the general workflow for acquiring time-lapse images of Numb-GFP expressing cells during mitosis.
Protocol 3.2.1: Time-Lapse Confocal Microscopy
-
Cell Plating: Seed the Numb-GFP stable cell line onto glass-bottom dishes or chamber slides suitable for high-resolution microscopy.
-
Cell Cycle Synchronization (Optional): To increase the mitotic index, cells can be synchronized using methods such as a double thymidine block.
-
Microscopy Setup:
-
Place the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for optimal resolution.
-
-
Image Acquisition:
-
Identify cells entering mitosis (prometaphase) based on their rounded morphology and condensed chromatin (if a nuclear marker is used).
-
Set the imaging parameters to minimize phototoxicity, using the lowest possible laser power and shortest exposure time that provide an adequate signal-to-noise ratio.
-
Acquire a time-lapse series of Z-stacks to capture the three-dimensional dynamics of Numb-GFP throughout mitosis (e.g., every 1-5 minutes).
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a powerful technique to measure the mobility of fluorescently tagged proteins. By photobleaching a region of interest (ROI) and monitoring the recovery of fluorescence, one can determine the diffusion coefficient and the mobile fraction of Numb-GFP.[10]
Protocol 3.3.1: FRAP Experiment
-
Cell Preparation: Prepare and mount the Numb-GFP expressing cells as for live-cell imaging (Protocol 3.2.1).
-
ROI Selection: Identify a mitotic cell and define an ROI over the Numb crescent or in the cytoplasm.
-
Pre-bleach Imaging: Acquire a few images at a low laser power to establish the baseline fluorescence intensity.
-
Photobleaching: Use a high-intensity laser pulse to photobleach the ROI.
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at the same low laser power as the pre-bleach step to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis:
-
Measure the fluorescence intensity of the bleached region, a control region, and the background over time.
-
Normalize the recovery data to correct for photobleaching during image acquisition.
-
Fit the normalized recovery curve to a mathematical model to extract the diffusion coefficient (D) and the mobile fraction (Mf).
-
Quantitative Data Analysis and Presentation
While specific quantitative values for Numb dynamics can be highly dependent on the cell type, experimental conditions, and the specific Numb isoform, the following tables provide a framework for presenting such data. The subsequent sections detail the methodologies for calculating these values.
Table 1: FRAP Analysis of Numb-GFP Mobility
| Parameter | Cytoplasm | Cortical Crescent |
| Diffusion Coefficient (D) (μm²/s) | [Insert Value] | [Insert Value] |
| Mobile Fraction (Mf) (%) | [Insert Value] | [Insert Value] |
| Half-maximal Recovery (t½) (s) | [Insert Value] | [Insert Value] |
Methodology for FRAP Data Calculation:
The diffusion coefficient can be estimated from the half-time of recovery (t½) and the radius of the bleached spot (r) using the equation: D = 0.88 * (r² / 4t½). The mobile fraction is calculated as Mf = (I_final - I_postbleach) / (I_prebleach - I_postbleach), where I is the fluorescence intensity at the indicated time points.
Table 2: Quantification of Numb Asymmetry
| Parameter | Metaphase | Anaphase |
| Asymmetry Index (AI) | [Insert Value] | [Insert Value] |
| Crescent-to-Cytoplasm Intensity Ratio | [Insert Value] | [Insert Value] |
Methodology for Asymmetry Index Calculation:
The Asymmetry Index (AI) can be calculated from the fluorescence intensities of the two daughter cells (or two halves of the dividing cell) following segregation: AI = |(I₁ - I₂) / (I₁ + I₂)|, where I₁ and I₂ are the integrated fluorescence intensities of the two regions.[5] A value close to 1 indicates high asymmetry, while a value close to 0 indicates a more symmetric distribution.
Immunofluorescence Protocol for Endogenous Numb
For validating the localization of Numb-GFP and for studying the endogenous protein, immunofluorescence is a key technique.
Protocol 4.1.1: Immunostaining of Numb
-
Cell Fixation: Fix cells grown on coverslips with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against Numb diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers to investigate the in vivo dynamics of the this compound during cell division. By employing fluorescent protein tagging, live-cell imaging, and quantitative analysis techniques, it is possible to gain deeper insights into the mechanisms that govern Numb's critical role in asymmetric cell division and cell fate determination. The provided frameworks for data presentation will aid in the standardization and comparison of results across different studies.
References
- 1. Asymmetric segregation of Numb and Prospero during cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Linking Cell Cycle to Asymmetric Division: Aurora-A Phosphorylates the Par Complex to Regulate Numb Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in and asymmetry of the proteome in the human fetal frontal lobe during early development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of NUMB/NUMB isoforms in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Numb Is an Endocytic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Numb regulates stability and localization of the mitotic kinase PLK1 and is required for transit through mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of protein dynamics during asymmetric cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purifying Recombinant Numb Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
Numb is a critical intracellular protein involved in cell fate determination, particularly during neurogenesis, through its role as an inhibitor of the Notch signaling pathway.[1][2] It functions by promoting the endocytosis and degradation of the Notch receptor, thereby preventing the translocation of the Notch intracellular domain (NICD) to the nucleus and subsequent target gene transcription.[1][2] The purification of recombinant Numb protein is essential for a variety of in vitro studies, including structural analysis, protein-protein interaction assays, and drug screening. These application notes provide detailed protocols for the expression and purification of recombinant this compound using Glutathione S-transferase (GST) and polyhistidine (His) affinity tags in an E. coli expression system.
Data Presentation
Table 1: Typical Yield and Purity of Recombinant this compound
| Purification Step | Tag | Typical Yield (mg/L of culture) | Purity (%) | Notes |
| Affinity Chromatography | GST | 5 - 15 | >85% | Yield can vary significantly based on expression levels and protein solubility. |
| His | 3 - 10 | >80% | Lower yield can sometimes be attributed to protein precipitation or lower binding affinity. | |
| Ion Exchange Chromatography | GST/His | 2 - 8 | >95% | Used as a polishing step to remove remaining contaminants. |
| Size Exclusion Chromatography | GST/His | 1 - 5 | >98% | Final polishing step to remove aggregates and ensure a homogenous protein sample. |
Table 2: Buffer Compositions for GST-Tagged Numb Purification
| Buffer | Composition | pH | Notes |
| Lysis Buffer | 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, Protease Inhibitor Cocktail | 8.0 | DTT is added to maintain a reducing environment. Triton X-100 aids in solubilizing the protein. |
| Wash Buffer | 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT | 8.0 | |
| Elution Buffer | 50 mM Tris-HCl, 150 mM NaCl, 10 mM Reduced Glutathione, 1 mM DTT | 8.0 | Reduced glutathione is the competing agent for elution. |
Table 3: Buffer Compositions for His-Tagged Numb Purification
| Buffer | Composition | pH | Notes |
| Lysis Buffer | 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 1% Triton X-100, Protease Inhibitor Cocktail | 8.0 | Low concentration of imidazole reduces non-specific binding. |
| Wash Buffer | 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, 1 mM DTT | 8.0 | Increased imidazole concentration for more stringent washing. |
| Elution Buffer | 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, 1 mM DTT | 8.0 | High concentration of imidazole for efficient elution. |
Experimental Protocols
Protocol 1: Expression of Recombinant this compound in E. coli
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the expression vector containing the Numb gene fused to either a GST or His tag.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
Protocol 2: Purification of GST-Tagged this compound
-
Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (Table 2) per liter of culture. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein.
-
Affinity Chromatography:
-
Equilibrate a Glutathione-Sepharose column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer (Table 2).
-
Elute the GST-Numb protein with 5-10 column volumes of Elution Buffer (Table 2). Collect fractions and analyze by SDS-PAGE.
-
-
Optional: Tag Cleavage: If required, the GST tag can be cleaved using a site-specific protease (e.g., PreScission Protease or Thrombin) according to the manufacturer's instructions. The cleaved tag can then be removed by passing the sample back over the Glutathione-Sepharose column.
-
Polishing Steps (Optional): For higher purity, the eluted protein can be further purified by ion exchange or size exclusion chromatography.
Protocol 3: Purification of His-Tagged this compound
-
Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (Table 3) per liter of culture. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer (Table 3).
-
Elute the His-Numb protein with 5-10 column volumes of Elution Buffer (Table 3). Collect fractions and analyze by SDS-PAGE.
-
-
Polishing Steps (Optional): For higher purity, the eluted protein can be further purified by ion exchange or size exclusion chromatography.
Visualizations
Numb-Notch Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background in Numb Protein Western Blots
Welcome to the technical support center for Numb protein Western blotting. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to high background in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High background on a Western blot can obscure the signal from your protein of interest, making data interpretation difficult.[1] It typically manifests in two ways: a uniform, dark haze across the entire membrane, or the appearance of distinct, non-specific bands.[1] Understanding the type of background you are experiencing is key to effective troubleshooting.
Q1: Why is my Numb Western blot showing a high, uniform background across the entire membrane?
A high, uniform background is often due to issues with blocking, antibody concentrations, or washing steps.[1]
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Insufficient Blocking: The blocking step is critical to prevent non-specific binding of antibodies to the membrane.[2] If blocking is incomplete, antibodies will adhere to unoccupied spaces, causing a generalized high background.
-
Solution: Optimize your blocking protocol. Increase the concentration of your blocking agent (e.g., from 3-5% to 7% non-fat milk or BSA) or extend the incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[3][4][5] Ensure the blocking buffer is freshly prepared, as bacterial growth in old buffers can cause issues.[6]
-
-
Antibody Concentration Too High: Excess primary or secondary antibody can lead to increased non-specific binding across the membrane.[7]
-
Inadequate Washing: Washing steps are designed to remove unbound antibodies. Insufficient washing will leave excess antibodies on the membrane, contributing to background.[8]
-
Solution: Increase the number and duration of your washes. For example, try four or five washes of 10-15 minutes each with a buffer containing a mild detergent like Tween-20.[1]
-
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible and non-specific antibody binding.[4][8]
Q2: I'm seeing multiple non-specific bands on my blot. What is the cause and how can I fix it?
Non-specific bands are distinct bands that appear at molecular weights other than that of your target this compound. This can be caused by several factors.[3]
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Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins in the lysate that share similar epitopes.
-
Solution: Check the antibody datasheet for known cross-reactivities. Consider trying a different, more specific monoclonal antibody for Numb. Including positive and negative controls (e.g., lysates from cells with known Numb expression or knockout/knockdown cells) can help validate band specificity.[3]
-
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to other proteins in the sample.
-
Sample Degradation: If your this compound sample has degraded, it can appear as a smear or multiple bands below the expected molecular weight.[3]
-
Solution: Prepare fresh lysates for each experiment and always include protease and phosphatase inhibitors in your lysis buffer. Keep samples on ice throughout preparation.[3]
-
-
Post-Translational Modifications or Isoforms: this compound is known to have multiple isoforms and can be subject to post-translational modifications, which can result in bands at different molecular weights.[3]
-
Solution: Consult literature or databases like UniProt to check for known isoforms or modifications of Numb that might explain the observed bands.[3]
-
Q3: My blot has a speckled or patchy background. What causes this?
A speckled or "dotty" background is often a result of aggregation or contamination.
-
Antibody Aggregates: Antibodies, particularly secondary antibodies, can form aggregates that appear as small dots on the membrane.
-
Solution: Centrifuge your primary and secondary antibody dilutions briefly before use to pellet any aggregates. Filtering the blocking buffer can also help remove particulates.[12]
-
-
Contaminated Buffers: Bacterial growth or precipitates in your blocking or wash buffers can settle on the membrane.[6]
-
Solution: Always use freshly made, filtered buffers.[10]
-
-
Uneven Blocking: If the membrane is not fully submerged and agitated during blocking, some areas may not be blocked effectively, leading to a patchy appearance.[4]
-
Solution: Use a shaker or rocker during all incubation steps to ensure even distribution of solutions over the membrane.[4]
-
Experimental Protocols and Data
Antibody Dilution Optimization
Optimizing antibody concentration is crucial for achieving a high signal-to-noise ratio.[13] A dot blot or a strip-based Western blot can be used to efficiently test a range of dilutions.[2][14]
Table 1: Recommended Starting Dilution Ranges for Antibody Titration
| Antibody Type | Recommended Starting Dilution Range | Typical Incubation Conditions |
| Primary Antibody | 1:500 – 1:5,000 | 1-2 hours at RT or Overnight at 4°C[11][14] |
| Secondary Antibody (HRP-conjugated) | 1:2,000 – 1:20,000 | 1 hour at Room Temperature[2][11] |
Note: Always consult the manufacturer's datasheet for specific recommendations. The optimal dilution must be determined empirically.[9]
Blocking Buffer Comparison
The choice of blocking agent can significantly impact background levels. The two most common are non-fat dry milk and Bovine Serum Albumin (BSA).
Table 2: Comparison of Common Blocking Agents
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Non-fat Dry Milk | 3-5% in TBST/PBST | Inexpensive and generally effective for most proteins.[15] | Contains phosphoproteins (casein) and biotin, which can interfere with detection of phosphoproteins or avidin-biotin systems.[8][10] |
| Bovine Serum Albumin (BSA) | 3-5% in TBST/PBST | Preferred for detecting phosphorylated proteins as it is low in phosphoproteins.[1][15] | More expensive than milk. Some BSA preparations may contain contaminating proteins.[12] |
| Commercial/Engineered Buffers | Varies | Optimized formulations designed to reduce non-specific binding and enhance signal.[16] | Can be significantly more expensive. |
Standard Western Blot Protocol for this compound
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-50 µg of total protein per lane onto a polyacrylamide gel suitable for the molecular weight of Numb (~70-80 kDa).[17]
-
Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.[4]
-
Blocking: Block the membrane for 1-2 hours at room temperature with gentle agitation in either 5% non-fat milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[5][6]
-
Primary Antibody Incubation: Incubate the membrane with an anti-Numb primary antibody diluted in blocking buffer. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3-5 times for 10-15 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step (Step 6).
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Visual Troubleshooting Guides
The following diagrams illustrate the logical workflow for diagnosing and solving high background issues in your Numb Western blots.
Caption: A flowchart for diagnosing the type of high background and corresponding solutions.
Caption: Relationship between key Western blot steps that influence background levels.
References
- 1. clyte.tech [clyte.tech]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 6. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. sinobiological.com [sinobiological.com]
- 9. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. bosterbio.com [bosterbio.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Western blot blocking: Best practices | Abcam [abcam.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. How To Optimize Your Western Blot | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
solving numb protein antibody specificity and validation issues
Welcome to the technical support center for Numb protein antibodies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to Numb antibody specificity and validation. Here you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my Numb antibody detecting multiple bands in my Western Blot?
A1: The detection of multiple bands when targeting the this compound is a common observation and can be attributed to several factors:
-
This compound Isoforms : In mammals, the NUMB gene undergoes alternative splicing, resulting in at least four different protein isoforms with distinct molecular weights (p65, p66, p71, and p72 kDa).[1] Depending on the epitope it recognizes, your antibody may be detecting one or more of these isoforms.
-
Post-Translational Modifications (PTMs) : Numb can undergo various PTMs, such as phosphorylation, which can alter its apparent molecular weight on an SDS-PAGE gel.
-
Non-Specific Binding : The antibody may be cross-reacting with other cellular proteins.
-
Protein Degradation : If samples are not handled properly with protease inhibitors, degradation products may appear as lower molecular weight bands.
To determine if the observed bands correspond to Numb isoforms, it is recommended to consult the antibody's datasheet for information on isoform specificity and to use cell lines or tissues with known Numb isoform expression patterns.
Q2: How can I validate the specificity of my Numb antibody?
A2: Validating the specificity of your Numb antibody is crucial for reliable data. The gold standard for antibody validation is the use of knockout (KO) or knockdown (KD) models.[2][3][4][5][6]
-
Knockout (KO) Validation : Testing the antibody on a cell line or tissue where the NUMB gene has been knocked out (e.g., using CRISPR-Cas9) is the most definitive method.[2][6] A specific antibody should show a signal in the wild-type sample but no signal in the KO sample.[3][5]
-
Knockdown (KD) Validation : Using siRNA or shRNA to reduce Numb expression can also be used to confirm specificity. A significant reduction in signal in the knockdown sample compared to the control indicates specificity.
-
Isoform-Specific Validation : If you are studying a particular Numb isoform, it is important to use validation methods that can distinguish between the different isoforms, such as using cell lines that predominantly express a single isoform.
Several commercial vendors now offer KO-validated antibodies, which can save significant time and resources.[3][7]
Q3: My Numb immunoprecipitation (IP) experiment is not working. What are the common causes?
A3: Several factors can lead to a failed Numb IP experiment:
-
Low Protein Abundance : Numb may be expressed at low levels in your cell or tissue type. Consider increasing the amount of starting material.
-
Antibody Incompatibility : Not all antibodies that work for Western blotting are suitable for IP. Ensure your antibody is validated for IP applications.
-
Epitope Masking : The antibody's epitope on the this compound might be hidden within the protein's native conformation or by interacting proteins.[8]
-
Harsh Lysis Conditions : Strong detergents in the lysis buffer can denature Numb and disrupt the antibody-antigen interaction.[8]
-
Insufficient Washing : Inadequate washing can lead to high background from non-specifically bound proteins. Conversely, overly stringent washes can disrupt the specific antibody-Numb interaction.[9]
Refer to the detailed IP troubleshooting guide and protocol below for further assistance.
Troubleshooting Guides
Western Blotting
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Low Numb expression in the sample. | Increase the amount of protein loaded onto the gel. Use a positive control (e.g., a cell line known to express Numb).[10] |
| Inefficient antibody binding. | Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C).[11][12][13] | |
| Poor protein transfer. | Verify transfer efficiency using Ponceau S staining. Optimize transfer conditions (time, voltage).[11][13] | |
| High Background | Primary antibody concentration is too high. | Reduce the primary antibody concentration. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[11] | |
| Inadequate washing. | Increase the number and duration of washes between antibody incubations.[11] | |
| Non-Specific Bands | Antibody cross-reactivity. | Use a KO-validated antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Sample degradation. | Always use fresh samples and add protease inhibitors to your lysis buffer.[10] |
Immunoprecipitation (IP)
| Problem | Potential Cause | Recommended Solution |
| Low or No Pulldown of Numb | Antibody not suitable for IP. | Use an antibody specifically validated for IP. Polyclonal antibodies may perform better than monoclonal antibodies in some cases.[9] |
| Low Numb expression. | Increase the amount of cell lysate. | |
| Harsh lysis conditions. | Use a milder lysis buffer (e.g., non-ionic detergents) to preserve protein-protein interactions.[8] | |
| High Background | Non-specific binding to beads. | Pre-clear the lysate with beads before adding the antibody.[9] |
| Antibody concentration too high. | Titrate the antibody to find the optimal concentration. | |
| Insufficient washing. | Increase the number of washes and consider using a more stringent wash buffer.[9] |
Experimental Protocols
Detailed Protocol for Western Blotting of this compound
-
Sample Preparation :
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE :
-
Load 20-40 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Include a positive control (e.g., lysate from a cell line with high Numb expression) and a negative control (e.g., lysate from a Numb KO cell line).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer :
-
Transfer the proteins to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation :
-
Incubate the membrane with the primary Numb antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
-
Washing :
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation :
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection :
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Detailed Protocol for Immunoprecipitation of this compound
-
Cell Lysis :
-
Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Pre-clearing :
-
Incubate the supernatant with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
-
Immunoprecipitation :
-
Incubate the pre-cleared lysate with the primary Numb antibody (or control IgG) overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture :
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing :
-
Wash the beads 3-5 times with cold IP lysis buffer.
-
-
Elution :
-
Elute the immunoprecipitated proteins by boiling the beads in 1X SDS-PAGE sample buffer.
-
-
Western Blot Analysis :
-
Analyze the eluted proteins by Western blotting as described in the protocol above.
-
Visualizing Numb Signaling and Experimental Workflows
To further aid in your understanding of this compound function and experimental design, the following diagrams illustrate key signaling pathways and validation workflows.
Caption: this compound's role in the Wnt and Notch signaling pathways.
Caption: Workflow for validating Numb antibody specificity using KO models.
Caption: Decision tree for troubleshooting common Western Blotting issues.
References
- 1. researchgate.net [researchgate.net]
- 2. origene.com [origene.com]
- 3. go.biossusa.com [go.biossusa.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. selectscience.net [selectscience.net]
- 7. genuinbiotech.com [genuinbiotech.com]
- 8. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. neobiotechnologies.com [neobiotechnologies.com]
managing toxicity from numb protein overexpression in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage cellular toxicity associated with the overexpression of Numb protein in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
Numb is a highly conserved adaptor protein that plays a crucial role in cell fate determination, particularly during asymmetric cell division.[1][2] Its primary functions include:
-
Inhibition of Notch Signaling: Numb is a well-established antagonist of the Notch signaling pathway. It facilitates the endocytosis and subsequent degradation of the Notch receptor, which prevents the downstream signaling that often promotes cell proliferation and inhibits differentiation.[2][3][4][5]
-
Regulation of p53: Numb can interact with the E3 ubiquitin ligase MDM2, preventing it from targeting the tumor suppressor protein p53 for degradation.[1][6][7] This leads to the stabilization and accumulation of p53.
-
Endocytosis: Numb is an endocytic protein that associates with components of the cellular machinery responsible for internalizing membrane proteins, such as Eps15 and α-Adaptin.[1][4]
Q2: Why is the overexpression of this compound causing toxicity and cell death in my cultures?
Overexpression of Numb can disrupt cellular homeostasis through several mechanisms, leading to reduced viability and apoptosis:
-
Excessive Notch Inhibition: Since Notch signaling is vital for the self-renewal of certain progenitor and stem cells, potent and sustained inhibition by overexpressed Numb can prematurely force cells into a differentiation or apoptotic pathway.[2][8]
-
p53 Stabilization: By preventing p53 degradation, Numb overexpression can lead to high levels of active p53.[1][9] Elevated p53 can trigger cell cycle arrest and, if the cellular stress is significant, induce apoptosis.[6][10]
-
Context-Dependent Apoptosis: The role of Numb in apoptosis can be context-specific. In some cellular environments, such as under ischemic conditions, increased Numb expression has been directly linked to the promotion of apoptosis.[11] In other contexts, where cells rely on Notch signaling for survival, Numb-mediated Notch inhibition can also lead to cell death.[12][13]
Q3: My cells are dying rapidly after transfection with a constitutive Numb expression vector. What can I do?
Rapid cell death suggests high levels of Numb are acutely toxic to your cell line. The primary solution is to gain tighter control over the expression level and timing.
-
Switch to an Inducible System: This is the most effective strategy. Systems like the Tetracycline-Inducible (Tet-On/Tet-Off) system allow you to control the timing and level of Numb expression by adding or removing an inducer molecule (e.g., doxycycline) from the culture medium.[14][15][16] This enables you to expand your cell population before inducing the expression of the potentially toxic protein.
-
Use a Weaker Promoter: If you must use a constitutive vector, replace the strong promoter (like CMV) with a weaker, tissue-specific, or less active ubiquitous promoter to lower the basal expression level.
-
Reduce Transfection Reagent/DNA Amount: Titrate your transfection conditions to find a balance that provides detectable expression without overwhelming the cells. This is often a temporary solution but can help optimize short-term experiments.
Q4: How can I confirm that the observed toxicity is specifically due to Numb overexpression?
It is crucial to include proper controls to ensure the observed phenotype is not an artifact of the experimental procedure.
-
Vector-Only Control: Transfect cells with an empty vector (the same plasmid backbone but without the Numb gene). This control accounts for any toxicity caused by the transfection reagent or the plasmid itself.
-
Rescue Experiment: If possible, co-express a factor that counteracts Numb's effect. For example, overexpressing the Notch Intracellular Domain (NICD) might rescue the cells from toxicity if it is caused by Notch inhibition.
-
Western Blot Analysis: Use Western blotting to confirm that Numb is being overexpressed in your experimental group compared to control groups. This also allows you to correlate the level of this compound with the severity of the toxic phenotype.
Troubleshooting Guide
This guide addresses common problems encountered when overexpressing this compound.
| Problem | Possible Cause | Recommended Solution |
| Low transfection efficiency and high cell death. | The combination of transfection reagent toxicity and Numb-induced toxicity is too high for the cells to tolerate. | 1. Optimize the transfection protocol by titrating the DNA and reagent amounts. 2. Switch to a less toxic transfection method (e.g., electroporation, viral transduction). 3. Use an inducible expression system to allow cells to recover from transfection before Numb expression begins.[14][17] |
| Cells stop proliferating after selection of stable clones. | Constitutive high expression of Numb is causing p53-mediated cell cycle arrest or apoptosis. | 1. Generate stable cell lines using an inducible vector.[15] This is the most robust solution. 2. Screen a larger number of clones to find one with a tolerable, lower level of Numb expression. 3. Characterize the cell cycle profile of your clones using flow cytometry (e.g., Propidium Iodide staining). |
| Variable results between experiments. | Inconsistent expression levels from transient transfections. | 1. For consistent, long-term studies, generating a stable, inducible cell line is highly recommended. 2. For transient studies, perform a time-course and dose-response experiment for every new batch of reagents. 3. Always include a positive control (e.g., a reporter gene like GFP) to monitor transfection efficiency. 4. Quantify this compound levels via Western Blot for each experiment.[18] |
| Unexpected phenotype (e.g., enhanced proliferation). | Cell-type specific context or off-target effects. Some reports suggest Numb can stabilize NICD, potentially enhancing Notch signaling in specific contexts.[19] | 1. Verify the identity of your plasmid by sequencing. 2. Thoroughly research the known roles of Notch and p53 signaling in your specific cell line. 3. Analyze the expression of downstream targets of both Notch (e.g., Hes1) and p53 (e.g., p21) to dissect the mechanism. |
Experimental Protocols & Data Presentation
Assessment of Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Transfect or induce Numb expression. Include empty vector and untreated controls.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, 72 hours), add 10 µL of 5 mg/mL MTT labeling reagent to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified CO₂ incubator. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20][21]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Treatment Group | Numb Expression Level (Relative to GAPDH) | Cell Viability at 48h (% of Control) | Standard Deviation |
| Untreated Control | 1.0 | 100% | ± 4.5% |
| Empty Vector | 1.1 | 98% | ± 5.1% |
| Numb (Low Induction) | 8.5 | 65% | ± 6.2% |
| Numb (High Induction) | 25.2 | 31% | ± 5.8% |
Assessment of Apoptosis (Annexin V Staining)
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.[22][23]
Methodology:
-
Cell Culture: Culture and treat cells in 6-well plates as described for your experiment.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[23]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) or another viability dye to 100 µL of the cell suspension.[22][23]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[23]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V negative / PI negative.
-
Early apoptotic cells: Annexin V positive / PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive / PI positive.[23]
-
Data Presentation:
| Treatment Group | % Healthy Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) |
| Empty Vector | 92.1% | 3.5% | 2.8% |
| Numb Overexpression | 55.4% | 28.7% | 13.2% |
Quantification of Protein Expression (Western Blot)
This technique is used to confirm and quantify the level of this compound overexpression.[24][25]
Methodology:
-
Lysate Preparation: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.[25]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[26]
-
SDS-PAGE: Separate the proteins based on size by running the samples on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for Numb overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., GAPDH, β-Actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling interactions.
Caption: Troubleshooting workflow for Numb-induced toxicity.
Caption: Workflow for assessing Numb overexpression effects.
References
- 1. mdpi.com [mdpi.com]
- 2. NUMB (gene) - Wikipedia [en.wikipedia.org]
- 3. sdbonline.org [sdbonline.org]
- 4. Numb Is an Endocytic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Multitasker Protein: A Look at the Multiple Capabilities of NUMB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Numb-dependent integration of pre-TCR and p53 function in T-cell precursor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NUMB is a break of WNT-Notch signaling cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of NUMB/NUMB isoforms in cancer stem cells [bmbreports.org]
- 10. researchgate.net [researchgate.net]
- 11. Numb/Notch signaling plays an important role in cerebral ischemia-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. The regulation of apoptosis by Numb/Notch signaling in the serotonin lineage of Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. Inducible Mammalian Protein Expression | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Inducible Mammalian Expression System | Creative BioMart [heterologous.creativebiomart.net]
- 18. Protein Quantification Using the "Rapid Western Blot" Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NUMB enhances Notch signaling by repressing ubiquitination of NOTCH1 intracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. addgene.org [addgene.org]
- 26. cusabio.com [cusabio.com]
Technical Support Center: Optimizing Immunofluorescence for Numb Protein
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fixation and permeabilization for successful Numb immunofluorescence.
Troubleshooting Guide
This guide addresses common issues encountered during Numb immunofluorescence experiments in a question-and-answer format.
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Improper Fixation: The fixation method may be masking the epitope recognized by the Numb antibody. | - If using paraformaldehyde (PFA), try reducing the fixation time or concentration.[1][2] - Consider switching to an organic solvent-based fixative like cold methanol, which can sometimes expose epitopes better than cross-linking fixatives.[1] - Ensure your PFA solution is fresh, as old formaldehyde can lose its effectiveness.[3] |
| Ineffective Permeabilization: The antibody may not be able to access the intracellular Numb protein. Numb is found at the cell membrane, in the cytoplasm, and associated with endosomes. | - If using a gentle detergent like saponin, switch to a more stringent one like Triton X-100 to ensure complete permeabilization of all membranes. A 0.15% Triton X-100 solution has been used successfully for Numb staining. - Increase the permeabilization time or the concentration of the detergent.[2] | |
| Low Antibody Concentration: The primary or secondary antibody concentration may be too low. | - Increase the concentration of the primary and/or secondary antibody.[2][4] - Extend the incubation time for the primary antibody, for example, by incubating overnight at 4°C.[3] | |
| High Background | Antibody Concentration Too High: Non-specific binding can occur if the primary or secondary antibody concentration is excessive. | - Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.[2][4] - Reduce the incubation time for the antibodies.[4] |
| Insufficient Blocking: Non-specific sites on the cells or tissue are not adequately blocked. | - Increase the blocking time. - Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary).[4] | |
| Inadequate Washing: Unbound antibodies are not sufficiently washed away. | - Increase the number and duration of wash steps after antibody incubations.[4] | |
| Incorrect Protein Localization | Inappropriate Permeabilization: The choice of permeabilization agent can affect the apparent localization of the protein. | - For membrane-associated proteins like Numb, harsh detergents can sometimes strip them from the membrane. If you suspect this is happening with Triton X-100, consider a milder detergent like saponin. - Organic solvent fixation (e.g., methanol) simultaneously fixes and permeabilizes, but can sometimes alter cellular architecture. Compare with a cross-linking fixative to confirm localization. |
| Cellular State: Numb's localization can be dynamic, particularly during cell division where it is asymmetrically segregated. | - Ensure you are observing cells in the appropriate state for your experiment. Asynchronous cell populations will show varied Numb localization. |
Frequently Asked Questions (FAQs)
Q1: Which fixation method is best for Numb immunofluorescence?
A1: The optimal fixation method can be antibody-dependent. A good starting point for Numb is fixation with 4% paraformaldehyde (PFA), as this cross-linking fixative generally provides good preservation of cellular morphology. An antibody datasheet for Numb (ab4147) recommends paraformaldehyde fixation. However, some epitopes can be masked by PFA. If you experience a weak signal, trying cold methanol fixation is a good alternative, as it is a denaturing fixative that can sometimes improve antigen accessibility.[1]
Q2: How do I choose the right permeabilization agent for Numb?
A2: Numb is located at the plasma membrane, in the cytoplasm, and on endosomal membranes. Therefore, a detergent that can effectively permeabilize these different membranes is necessary. Triton X-100 is a non-ionic detergent that is commonly used and effective for this purpose. A concentration of 0.15% Triton X-100 in PBS has been shown to work for Numb immunofluorescence. If you are concerned about disrupting membrane-associated Numb, a milder detergent like saponin could be tested, although it may not permeabilize all intracellular compartments as effectively.
Q3: Why do I see punctate staining for Numb?
A3: Numb is an endocytic adaptor protein and is involved in clathrin-mediated endocytosis.[5] It is often localized to endocytic vesicles and clathrin-coated pits. Therefore, a punctate staining pattern in the cytoplasm is expected and reflects its biological function.
Q4: Can I perform Numb immunofluorescence on paraffin-embedded tissue?
A4: Yes, but it will likely require an antigen retrieval step. Formalin fixation used for paraffin embedding creates cross-links that can mask the Numb epitope. Antigen retrieval methods, such as heat-induced epitope retrieval (HIER) with a citrate or EDTA buffer, are typically necessary to unmask the antigen before proceeding with the staining protocol.
Comparison of Fixation and Permeabilization Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| 4% Paraformaldehyde (PFA) Fixation | Cross-linking of proteins | - Excellent preservation of cellular morphology.[6] - Good for retaining soluble and membrane-associated proteins. | - Can mask epitopes, potentially leading to a weaker signal.[6] - Requires a separate permeabilization step. | General purpose, especially when preserving fine cellular structures is critical. A good starting point for Numb. |
| Cold Methanol Fixation | Dehydration and protein precipitation | - Fixes and permeabilizes simultaneously. - Can improve access to some epitopes masked by PFA. | - May alter cellular morphology. - Can lead to the loss of some soluble proteins.[6] | When PFA fixation yields a weak signal or for some cytoplasmic antigens. |
| Triton X-100 Permeabilization | Non-ionic detergent | - Effectively permeabilizes all cellular membranes, including the nuclear membrane. | - Can extract lipids and some membrane-associated proteins. | Accessing intracellular and nuclear antigens after PFA fixation. Recommended for Numb. |
| Saponin Permeabilization | Mild non-ionic detergent | - Selectively interacts with cholesterol, preserving the integrity of many cellular membranes. | - May not be sufficient for complete permeabilization of all intracellular compartments. | Staining of cytoplasmic proteins while preserving the plasma membrane integrity. |
Experimental Protocols
Recommended Protocol: Paraformaldehyde Fixation and Triton X-100 Permeabilization
This protocol is adapted from a successful method for staining Numb in cultured cells.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Wash: Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.15% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-Numb primary antibody in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image the slides using a fluorescence or confocal microscope.
Alternative Protocol: Methanol Fixation
-
Cell Culture: Grow cells on sterile glass coverslips.
-
Wash: Gently wash the cells twice with PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells by incubating them in ice-cold 100% methanol for 10 minutes at -20°C.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Proceed with the blocking step (Step 7) and subsequent steps from the recommended protocol above.
Visualizations
Numb-Notch Signaling Pathway
Caption: Numb inhibits Notch signaling by promoting endocytosis and degradation of the Notch receptor.
Immunofluorescence Workflow for Numb Staining
Caption: Recommended workflow for Numb immunofluorescence staining in cultured cells.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. NUMB Monoclonal Antibody (S.925.4) (MA5-14897) [thermofisher.com]
- 6. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Off-Target Effects of CRISPR/Cas9 Targeting Numb
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CRISPR/Cas9 to target the Numb gene. The information provided here will help in identifying, quantifying, and mitigating off-target effects to ensure the specificity and safety of your genome editing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to minimize off-target effects when designing a CRISPR/Cas9 experiment to target the Numb gene?
A1: Minimizing off-target effects starts with careful sgRNA design. Utilize in silico prediction tools to identify potential off-target sites.[1][2][3] These tools scan the genome for sequences with similarity to your target sequence.[4][5] When targeting Numb, it is crucial to select an sgRNA sequence with minimal predicted off-target sites, especially those located in or near other genes. Additionally, using a high-fidelity Cas9 variant can significantly reduce off-target cleavage.[3][6]
Q2: My in silico analysis predicts several potential off-target sites for my Numb sgRNA. How do I determine if these are actual off-target sites in my experimental system?
A2: In silico predictions are a good starting point but require experimental validation.[1][7] You can use targeted sequencing methods, such as amplicon-based next-generation sequencing (NGS), to assess the mutation frequency at the top predicted off-target loci in your experimental cell line or model organism. This will provide quantitative data on the actual off-target cleavage events occurring at those specific sites.
A3: An unexpected phenotype can indeed be a consequence of off-target mutations.[8][9] Off-target cleavage can disrupt the function of other genes, leading to unforeseen cellular consequences.[4] To investigate this, it is recommended to perform an unbiased, genome-wide off-target analysis using methods like GUIDE-seq or CIRCLE-seq to identify all potential off-target sites.[10][11][12] Subsequently, you should validate the identified sites and analyze the function of any affected genes to understand their potential contribution to the observed phenotype.
Q4: What is the difference between cell-based (e.g., GUIDE-seq) and in vitro (e.g., CIRCLE-seq) methods for off-target analysis? Which one should I choose for my Numb experiment?
A4: Both GUIDE-seq and CIRCLE-seq are powerful methods for identifying genome-wide off-target sites. GUIDE-seq is a cell-based method that captures double-stranded breaks (DSBs) in living cells, providing a profile of off-target events as they occur in a cellular context.[13][14][15] CIRCLE-seq is an in vitro method that uses purified genomic DNA, which can be more sensitive in detecting all potential cleavage sites, as it is free from cellular constraints like chromatin accessibility.[10][16][17][18] For a comprehensive assessment when targeting Numb, a combination of both approaches can be beneficial. CIRCLE-seq can provide a broad landscape of potential off-targets, which can then be validated in your specific cell model using targeted sequencing or GUIDE-seq.
Q5: How can I reduce the off-target effects of my CRISPR/Cas9 system targeting Numb without redesigning my sgRNA?
A5: If redesigning your sgRNA is not feasible, there are several strategies to reduce off-target effects. One approach is to limit the duration of Cas9 and sgRNA expression in the cells by delivering them as ribonucleoprotein (RNP) complexes instead of plasmids.[6][9] Using a Cas9 nickase, which creates single-strand breaks instead of DSBs, in a paired sgRNA approach can also enhance specificity.[6][9] Additionally, the use of anti-CRISPR proteins can act as a "kill switch" to disable Cas9 activity after a desired period, thereby minimizing off-target cleavage.[19]
Troubleshooting Guides
Problem 1: High number of off-target sites detected by GUIDE-seq for Numb-targeting sgRNA.
-
Possible Cause: The chosen sgRNA sequence for Numb may have significant homology to other genomic regions.
-
Troubleshooting Steps:
-
Re-evaluate sgRNA Design: Use multiple in silico tools to re-analyze the sgRNA sequence and its potential off-target sites.[2][20][21] Prioritize sgRNAs that target unique sequences within the Numb gene.
-
Use a High-Fidelity Cas9 Variant: Switch to an engineered high-fidelity SpCas9 (e.g., SpCas9-HF1) or an enhanced SpCas9 (e.g., eSpCas9) which have been shown to have reduced off-target activity.[6]
-
Titrate RNP Concentration: If delivering Cas9/sgRNA as an RNP complex, perform a titration experiment to find the lowest concentration that maintains high on-target editing efficiency while minimizing off-target events.
-
Validate Off-Target Sites: Confirm the GUIDE-seq hits with targeted deep sequencing. Some identified sites may have very low indel frequencies that may not be biologically significant.
-
Problem 2: Discrepancy between in silico predicted off-targets and experimentally validated off-targets for Numb.
-
Possible Cause: In silico prediction algorithms are not always perfect and may not fully account for the cellular environment, such as chromatin accessibility.[1][4]
-
Troubleshooting Steps:
-
Rely on Unbiased Experimental Methods: Prioritize results from unbiased experimental methods like GUIDE-seq or CIRCLE-seq for a more accurate picture of off-target activity in your system.[10][13]
-
Consider Cell-Type Specificity: Off-target profiles can be cell-type specific. Ensure that the validation experiments are performed in the same cell type used for your primary Numb knockout studies.
-
Analyze Chromatin State: If possible, analyze the chromatin accessibility (e.g., using ATAC-seq) of the predicted off-target regions in your cell line. Inaccessible chromatin is less likely to be cleaved by Cas9.
-
Problem 3: Low on-target editing efficiency at the Numb locus with a high-fidelity Cas9 variant.
-
Possible Cause: High-fidelity Cas9 variants can sometimes exhibit lower on-target activity compared to wild-type Cas9.
-
Troubleshooting Steps:
-
Optimize sgRNA Design: Ensure your sgRNA is of high quality and targets a region of the Numb gene that is crucial for its function and is not in a region of low chromatin accessibility.
-
Increase RNP Concentration: Carefully increase the concentration of the RNP complex to improve on-target editing, while closely monitoring off-target effects at known sites.
-
Test Multiple sgRNAs: If possible, design and test multiple sgRNAs targeting different exons of the Numb gene to identify one with a better balance of on-target efficiency and specificity.
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Consider a Different High-Fidelity Variant: Different high-fidelity Cas9 variants have distinct properties. Testing another engineered Cas9 might yield better results.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from different off-target analysis methods for an sgRNA targeting exon 3 of the human Numb gene.
| Method | Predicted/Detected Off-Target Sites | Validated Off-Target Sites (Indel Freq. > 0.1%) | Validation Rate |
| In silico Prediction (Tool A) | 45 | 8 | 17.8% |
| In silico Prediction (Tool B) | 28 | 10 | 35.7% |
| GUIDE-seq | 15 | 12 | 80.0% |
| CIRCLE-seq | 35 | 14 | 40.0% |
Note: This is example data and actual results will vary depending on the sgRNA sequence, cell type, and experimental conditions.
Experimental Protocols
Protocol 1: GUIDE-seq for Genome-wide Off-Target Profiling of a Numb-targeting sgRNA
This protocol outlines the key steps for performing GUIDE-seq to identify off-target cleavage sites of a CRISPR/Cas9 system targeting the Numb gene in a human cell line (e.g., HEK293T).
Materials:
-
HEK293T cells
-
Plasmid encoding SpCas9 and the Numb-targeting sgRNA
-
Double-stranded oligodeoxynucleotide (dsODN) with a unique tag
-
Transfection reagent
-
Genomic DNA extraction kit
-
Reagents for library preparation (end-repair, A-tailing, adapter ligation)
-
PCR amplification reagents
-
Next-generation sequencing platform
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells to 70-80% confluency.
-
Co-transfect the cells with the Cas9/Numb-sgRNA plasmid and the tagged dsODN using a suitable transfection reagent.
-
-
Genomic DNA Extraction:
-
After 48-72 hours, harvest the cells and extract genomic DNA using a commercial kit. Ensure high-quality DNA is obtained.[22]
-
-
Library Preparation:
-
Fragment the genomic DNA to an average size of 500 bp.
-
Perform end-repair and A-tailing on the fragmented DNA.
-
Ligate NGS adapters containing unique molecular identifiers (UMIs) to the DNA fragments.
-
Perform two rounds of nested PCR to specifically amplify the fragments containing the integrated dsODN tag.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared library on an Illumina platform.
-
Align the sequencing reads to the human reference genome.
-
Identify genomic locations with a high concentration of reads corresponding to the integrated dsODN, which represent the on-target and off-target cleavage sites.
-
Filter out potential PCR duplicates using the UMIs.
-
Annotate the identified off-target sites to determine their genomic context (e.g., intergenic, intronic, exonic).
-
Protocol 2: CIRCLE-seq for In Vitro Identification of Off-Target Sites for a Numb-targeting sgRNA
This protocol describes the main steps for CIRCLE-seq to identify all potential off-target sites of a Numb-targeting sgRNA in vitro.
Materials:
-
High-molecular-weight genomic DNA from the target cell line
-
Restriction enzyme (e.g., EcoRI)
-
DNA ligase
-
Recombinant SpCas9 protein
-
In vitro transcribed Numb-targeting sgRNA
-
Reagents for library preparation
-
Next-generation sequencing platform
Methodology:
-
Genomic DNA Preparation and Circularization:
-
Extract high-molecular-weight genomic DNA.
-
Shear the DNA to a size of approximately 300 bp and circularize the fragments using a ligase.
-
Remove any remaining linear DNA.
-
-
In Vitro Cleavage Reaction:
-
Assemble the Cas9 RNP complex by incubating the SpCas9 protein with the Numb-targeting sgRNA.
-
Incubate the circularized genomic DNA with the assembled RNP complex to allow for cleavage at on-target and off-target sites. This will linearize the circular DNA at the cleavage sites.
-
-
Library Preparation:
-
Selectively ligate sequencing adapters to the ends of the linearized DNA fragments.
-
Perform PCR amplification to enrich for the adapter-ligated fragments.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Map the sequencing reads to the reference genome to identify the precise cleavage sites.
-
The ends of the aligned reads will correspond to the on-target and off-target cleavage sites.
-
Visualizations
References
- 1. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. CRISPRitz: rapid, high-throughput and variant-aware in silico off-target site identification for CRISPR genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR-Cas9 nuclease off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CIRCLE-seq for interrogation of off-target gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 13. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. GUIDE-Seq [illumina.com]
- 16. CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR–Cas9 nuclease off-targets | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. CIRCLE-Seq for CRISPR/Cas9 Off-Target Screening | Technology Networks [technologynetworks.com]
- 19. innovativegenomics.org [innovativegenomics.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]
challenges in quantifying numb protein isoform expression levels
Welcome to the Technical Support Center for Numb Protein Isoform Quantification. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in accurately measuring the expression levels of this compound isoforms.
Frequently Asked Questions (FAQs)
Q1: What are the major this compound isoforms and how do they differ?
A1: In mammals, the NUMB gene produces four primary protein isoforms through alternative splicing, resulting in proteins with molecular weights of approximately 65, 66, 71, and 72 kDa.[1][2] These isoforms arise from the inclusion or exclusion of sequences from two key exons (Exon 3 and Exon 9 in mouse/human transcripts).[1][3]
-
Exon 3 Inclusion/Exclusion: Varies the structure of the N-terminal Phosphotyrosine Binding (PTB) domain.[1] Isoforms containing the exon 3-derived sequence have enhanced plasma membrane association.[1][2]
-
Exon 9 Inclusion/Exclusion: Varies the structure of the C-terminal Proline-Rich Region (PRR).[4]
These structural differences dictate their subcellular localization and binding partners, leading to distinct biological functions.[1][4][5]
Q2: Why is it important to quantify Numb isoforms separately?
A2: The different Numb isoforms can have opposing functions. For example, isoforms containing the long Proline-Rich Region (PRR-L, from exon 9 inclusion) are associated with promoting cell proliferation, while those with the short form (PRR-S) promote neuronal differentiation.[4][5] In cancer, a high ratio of exon 9-containing isoforms is correlated with worse prognosis and metastasis.[6][7] Therefore, measuring total Numb expression can be misleading, and understanding the relative abundance of each isoform is critical for interpreting experimental results.
Q3: My qPCR results for Numb isoforms don't match my Western blot data. Why?
A3: This is a known challenge. Studies have shown that the steady-state protein levels of Numb isoforms do not always correlate with their respective mRNA levels.[8] This discrepancy suggests that the isoforms are subject to different post-transcriptional, translational, or protein degradation regulation.[8] For this reason, it is highly recommended to quantify the protein levels directly, using methods like Western blotting or mass spectrometry, rather than relying solely on transcript-level data.
Troubleshooting Guides
Western Blotting
Problem 1: I see a smear or multiple, poorly resolved bands between 65-72 kDa for Numb.
-
Possible Cause 1: Insufficient Gel Resolution. The four major Numb isoforms have very similar molecular weights (65, 66, 71, 72 kDa), making them difficult to separate on a standard SDS-PAGE gel.[2][5]
-
Solution:
-
Use a lower percentage, long-format acrylamide gel (e.g., 8%) to maximize the separation distance between bands.
-
Run the gel at a lower voltage for a longer period in a cold room or on ice to keep the bands sharp and prevent "smiling".[9]
-
Consider using commercially available high-resolution gels designed for separating proteins with small size differences.
-
-
-
Possible Cause 2: Protein Degradation. Numb can be susceptible to proteolysis during sample preparation.
-
Solution: Ensure that a potent protease inhibitor cocktail is added to your lysis buffer immediately before use.[10] Keep samples on ice at all times.
-
-
Possible Cause 3: Post-Translational Modifications (PTMs). Numb is known to be phosphorylated, which can alter its migration pattern on SDS-PAGE.[1]
-
Solution: If you suspect PTMs are affecting resolution, you can treat your lysates with a phosphatase (e.g., Lambda phosphatase) prior to loading. A resulting collapse of multiple bands into a single, sharper band would indicate phosphorylation.
-
Problem 2: My pan-Numb antibody gives a weak signal or no signal at all.
-
Possible Cause 1: Low Protein Abundance. The target Numb isoform may be expressed at very low levels in your specific cell or tissue type.
-
Solution:
-
Increase the amount of total protein loaded onto the gel (up to the well's capacity).[11]
-
Enrich your sample for Numb using immunoprecipitation (IP) before running the Western blot.
-
Confirm your lysis buffer is appropriate for the subcellular localization of your target isoform (some are membrane-associated, others are cytoplasmic).[2][10]
-
-
-
Possible Cause 2: Poor Antibody-Antigen Recognition.
-
Solution:
-
Optimize the primary antibody concentration; high concentrations can sometimes lead to lower signal-to-noise ratios.[9]
-
Increase the primary antibody incubation time, for example, by incubating overnight at 4°C.[10]
-
Ensure your blocking buffer is not masking the epitope. If using milk, try switching to Bovine Serum Albumin (BSA) or a commercial blocking agent, and vice versa.[11]
-
-
Quantitative RT-PCR (qRT-PCR)
Problem: My isoform-specific primers show amplification in the wrong isoform control sample (lack of specificity).
-
Possible Cause 1: Poor Primer Design. The primers may not be exclusively specific to the target splice variant.
-
Solution:
-
Design primers that span the unique exon-exon junction created by the alternative splicing event. For example, to detect an exon 9-included isoform, one primer should bind to exon 8 and the other to exon 9.
-
Use bioinformatics tools like NCBI's Primer-BLAST to check for potential off-target binding sites in the transcriptome of your organism.
-
Perform a melt curve analysis after your qPCR run. A single, sharp peak indicates amplification of a single product, suggesting primer specificity. Multiple peaks imply off-target amplification.
-
-
-
Possible Cause 2: Genomic DNA Contamination. Primers may be amplifying genomic DNA.
-
Solution:
-
Treat your RNA samples with DNase I before reverse transcription.
-
Include a "no reverse transcriptase" (-RT) control for each primer set. Amplification in the -RT control indicates the presence of contaminating genomic DNA.
-
-
Quantitative Data Summary
The relative expression of Numb isoforms is highly dependent on the tissue type, developmental stage, and disease state. Below is a summary of typical findings.
| Technique | Sample Type | Isoform(s) Predominantly Detected | Key Findings | Reference |
| RT-PCR | Developing Rat Brain | PRR-L (p71, p72) | PRR-L transcripts are expressed at low levels early in development and become undetectable later, while PRR-S transcripts remain constant. | [4] |
| RT-PCR | Human Fetal vs. Adult Brain | PRR-L (p71, p72) | PRR-L transcripts were detected in fetal brain but not in adult brain. | [4] |
| qRT-PCR | Medulloblastoma (MB) Subgroups | p66 and p72 | Compared to normal adult cerebellum, p72 expression was significantly higher in SHH, G3, and G4 MB subgroups, while p66 was lower in G3 and G4 subgroups. | [12] |
| Western Blot | P19 Cells (differentiated) | p65, p66 | Differentiation of P19 cells with retinoic acid leads to a specific loss of the p71 and p72 isoforms. | [2] |
| Mass Spectrometry | Breast Cancer Cells | Exon 9-included (p71, p72) | Higher inclusion of exon 9 correlates with worse prognosis in breast cancer. | [6] |
Experimental Protocols & Methodologies
High-Resolution Western Blotting for Numb Isoforms
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a complete protease and phosphatase inhibitor cocktail.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load 30-50 µg of total protein per lane.
-
Use an 8% Tris-Glycine polyacrylamide gel of at least 15 cm in length.
-
Run the gel at a constant voltage of 80V at 4°C until the dye front is about to run off the gel. This may take several hours.
-
-
Protein Transfer:
-
Transfer proteins to a 0.2 µm PVDF membrane using a wet transfer system.
-
Perform the transfer at 100V for 90 minutes or 30V overnight at 4°C, ensuring the tank is kept cool.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate with a validated pan-Numb primary antibody (at manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot. Use a sensitive substrate if signals are weak.[13]
-
Isoform-Specific qRT-PCR
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Treat 1 µg of RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
-
Primer Design:
-
p72/p71 (Exon 9 included): Design the forward primer in the preceding exon and the reverse primer spanning the junction into exon 9.
-
p66/p65 (Exon 9 skipped): Design the forward primer in the preceding exon and the reverse primer spanning the junction that skips exon 9.
-
Validate primer specificity using standard PCR and gel electrophoresis to confirm a single product of the expected size.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green master mix, 0.5 µM of each primer, and 10-50 ng of cDNA template.
-
Run on a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Include a melt curve analysis at the end of the run.
-
-
Data Analysis:
-
Use the comparative Cq (ΔΔCq) method to determine the relative expression of each isoform.
-
Normalize the Cq value of the target isoform to a stable housekeeping gene (e.g., ACTB, GAPDH).
-
Express the data as fold change relative to a control sample.
-
Visualizations
Caption: Numb inhibits Notch signaling by promoting its ubiquitination and endocytic degradation.
Caption: Experimental workflow for quantifying this compound isoforms using high-resolution Western blotting.
Caption: Troubleshooting logic for resolving multiple Numb bands on a Western blot.
References
- 1. NUMB alternative splicing and isoform-specific functions in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of four mammalian this compound isoforms. Identification of cytoplasmic and membrane-associated variants of the phosphotyrosine binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Multitasker Protein: A Look at the Multiple Capabilities of NUMB [mdpi.com]
- 4. Distinct human NUMB isoforms regulate differentiation vs. proliferation in the neuronal lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anatomypubs.onlinelibrary.wiley.com [anatomypubs.onlinelibrary.wiley.com]
- 6. biorxiv.org [biorxiv.org]
- 7. The role of NUMB/NUMB isoforms in cancer stem cells [bmbreports.org]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
dealing with low endogenous numb protein expression for detection
<_
-
FAQs and Troubleshooting: A Q&A section addressing common issues like weak signals, high background, and antibody specificity, with tabulated solutions.
-
Methodology Guides: Detailed protocols for Immunoprecipitation-Western Blot (IP-WB) and an overview of Proximity Ligation Assay (PLA).
-
Method Comparison: A table summarizing the pros and cons of different detection techniques.
-
Visual Guides: Graphviz diagrams illustrating the Numb-Notch signaling pathway and a standard IP-WB workflow.
-
Antibody Validation: A dedicated section on the critical importance of validating antibodies for Numb protein detection.
This resource is designed to be a practical guide for researchers, providing both the theoretical background and actionable steps needed to successfully detect and study the low-abundance this compound.
Frequently Asked Questions (FAQs)
Q1: Why is endogenous this compound so difficult to detect?
A1: The difficulty in detecting endogenous this compound stems from several factors:
-
Low Abundance: Numb is expressed at low levels in many cell types and tissues.[1][2] Standard detection methods like conventional Western blotting may lack the required sensitivity.[1][3]
-
Subcellular Localization: Numb is a membrane-associated protein that can be found in various compartments, including the plasma membrane, endosomes, and cytoplasm.[4] This distribution can dilute the protein concentration within a total cell lysate, making detection challenging.
-
Antibody Performance: The success of detection is highly dependent on the quality of the primary antibody. Poor antibody affinity or specificity can lead to weak signals or non-specific bands, complicating data interpretation.[5][6]
-
Protein Isoforms: Mammals express four alternatively spliced isoforms of Numb, and a homolog called Numb-like (NUMBL).[7] An antibody may not recognize all isoforms equally, or it may cross-react with NUMBL, leading to ambiguous results.
Q2: What are the most effective methods for detecting low this compound expression?
A2: For low-abundance proteins like Numb, sensitivity is key. Standard Western blots often fail.[1] More effective strategies include:
-
Immunoprecipitation-Western Blot (IP-WB): This is a classic and powerful technique to enrich Numb from a complex lysate before detection by Western blot.[8][9] By first isolating Numb with a specific antibody, the concentration is increased, making it easier to detect.
-
Highly Sensitive Chemiluminescent Substrates: Using enhanced chemiluminescent (ECL) substrates for Western blotting can dramatically increase signal intensity, allowing for the detection of proteins in the attogram-to-femtogram range.[3][10]
-
Proximity Ligation Assay (PLA): PLA is an exceptionally sensitive in situ technique that can detect individual protein molecules and their interactions.[11][12] It's ideal for visualizing low-abundance proteins within the cellular context and can be more sensitive than traditional immunofluorescence.[12][13]
-
Automated Capillary-Based Immunoassays (e.g., Simple Western™): These systems automate the entire immunoassay process, from separation to detection, in a capillary.[14] They often require much less sample and can offer higher sensitivity and reproducibility compared to traditional Western blots.
Q3: How can I ensure the signal I am observing is specific to the this compound?
A3: Ensuring antibody specificity is one of the most critical steps in any immunoassay.[5] Several validation strategies are essential:
-
Use of Controls: Always include positive and negative controls. A positive control could be a cell line known to express Numb or a lysate from cells overexpressing a tagged this compound.[15] A negative control could be a cell line with very low or no Numb expression, or a lysate from Numb knockout/knockdown cells.[5][15]
-
Knockout/Knockdown Validation: The most rigorous method is to use CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the Numb gene.[5][16] A specific antibody will show a significantly reduced or absent signal in the knockout/knockdown sample compared to the wild-type control.[5]
-
Independent Antibody Strategy: Use two different antibodies that recognize distinct, non-overlapping epitopes on the this compound.[16][17] If both antibodies produce a similar staining pattern or band at the correct molecular weight, it increases confidence in the specificity of the signal.
-
Orthogonal Validation: Compare the results from your antibody-based method (e.g., Western blot) with a non-antibody-based method, such as mass spectrometry or RNA-seq data from the same samples.[5][17] A correlation between protein levels detected by the antibody and mRNA levels provides strong supporting evidence.
Troubleshooting Guide: Immunodetection of Numb
This guide addresses common problems encountered during the detection of this compound, particularly by Western blot and IP-WB.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Low Protein Abundance: The target protein concentration is below the detection limit of the assay.[18] | • Increase the total protein load per lane (50-100 µg for Western blot).• Enrich for Numb using immunoprecipitation (IP) before running the Western blot.[18]• Use a cell line known to express higher levels of Numb as a positive control. |
| Inefficient Protein Extraction: Lysis buffer is not optimal for Numb, which can be membrane-associated.[3][10] | • Use a lysis buffer containing stronger detergents (e.g., RIPA buffer).[10]• Include sonication to ensure complete lysis of all cellular compartments.[19]• Always add fresh protease and phosphatase inhibitors to the lysis buffer.[3] | |
| Poor Antibody Performance: The primary antibody has low affinity or is not used at the optimal concentration. | • Titrate the primary antibody to find the optimal concentration.• Increase the primary antibody concentration and incubate overnight at 4°C to enhance binding.• Test a different, validated antibody against Numb. | |
| Inefficient Transfer: The protein is not transferring effectively from the gel to the membrane. | • Use a PVDF membrane, which generally has a higher binding capacity than nitrocellulose, especially for low-abundance proteins.[10]• Confirm transfer efficiency with Ponceau S staining.• For smaller proteins, use a membrane with a smaller pore size (0.2 µm).[18] | |
| Insufficient Detection Sensitivity: The detection reagents are not sensitive enough for the low amount of protein.[2] | • Use a high-sensitivity or ultra-sensitive ECL substrate.[3][10]• Ensure HRP-conjugated secondary antibodies are not inhibited by sodium azide.[18] | |
| High Background / Non-Specific Bands | Inadequate Blocking: The blocking agent is not effectively preventing non-specific antibody binding.[18] | • Increase blocking time or try a different blocking agent (e.g., switch from milk to BSA or vice versa).• Filter the blocking buffer to remove any precipitates that can cause dark spots.[18] |
| Antibody Concentration Too High: The primary or secondary antibody concentration is excessive, leading to non-specific binding. | • Reduce the concentration of the primary and/or secondary antibody.• Perform a titration to find the optimal concentration that maximizes signal-to-noise ratio. | |
| Insufficient Washing: Washing steps are not adequately removing unbound antibodies. | • Increase the number and/or duration of wash steps.• Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer (e.g., TBS-T or PBS-T). | |
| Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins, such as Numb-like (NUMBL). | • Validate the antibody using knockout/knockdown cell lines.[5]• Check the antibody datasheet for known cross-reactivities.• Use a monoclonal antibody, which is generally more specific than a polyclonal antibody. |
Key Experimental Methodologies
Method 1: Immunoprecipitation-Western Blot (IP-WB) for Numb Enrichment
This protocol describes the enrichment of endogenous Numb from cell lysates followed by detection via Western blot. This is a crucial technique for concentrating low-abundance proteins.[9]
A. Cell Lysis
-
Culture cells to ~80-90% confluency in a 10 cm dish.
-
Wash the cells once with ice-cold PBS.
-
Add 0.5-1.0 mL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[19]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.
B. Immunoprecipitation (IP)
-
Dilute 1-2 mg of total protein from the cleared lysate to a final volume of 500 µL with lysis buffer.
-
Pre-clearing (Optional but Recommended): Add 20 µL of Protein A/G agarose bead slurry to the lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.[19] Centrifuge at 1,000 x g for 1 minute and transfer the supernatant to a new tube.
-
Add 2-5 µg of a validated anti-Numb primary antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of a species-matched IgG isotype control antibody to a separate tube of lysate.[9]
-
Incubate with gentle rotation overnight at 4°C.[20]
-
Add 30 µL of Protein A/G agarose bead slurry to each tube and incubate with gentle rotation for 2-4 hours at 4°C to capture the antibody-antigen complexes.[20]
-
Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration). After the final wash, carefully remove all supernatant.
C. Elution and Western Blot
-
Resuspend the washed beads in 30 µL of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads and denature the proteins.[20]
-
Centrifuge at 14,000 x g for 1 minute and carefully load the supernatant onto an SDS-PAGE gel.
-
Proceed with standard Western blotting protocol: perform electrophoresis, transfer proteins to a PVDF membrane, block, incubate with primary and HRP-conjugated secondary antibodies, and detect using a high-sensitivity ECL substrate.
Method 2: Proximity Ligation Assay (PLA) for In Situ Detection
PLA is a highly sensitive method for visualizing endogenous proteins and their interactions within fixed cells.[12] It generates a fluorescent signal only when two antibody probes are in very close proximity (<40 nm).[12][21] For single protein detection, two primary antibodies raised in different species targeting the same protein are used.
Conceptual Workflow:
-
Sample Preparation: Cells or tissue sections are fixed, permeabilized, and blocked.
-
Primary Antibody Incubation: The sample is incubated with two primary antibodies raised in different species that both target the this compound.
-
PLA Probe Incubation: Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) are added. One probe recognizes the primary antibody from species A, and the other recognizes the primary antibody from species B.
-
Ligation: If the two PLA probes are in close proximity (i.e., bound to antibodies on the same this compound or protein complex), connector oligonucleotides are added, and a ligase creates a closed circular DNA template.[11]
-
Amplification: A rolling-circle amplification (RCA) reaction is initiated using a polymerase, generating a long DNA product consisting of hundreds of concatenated repeats of the circular template.[11]
-
Detection: Fluorescently labeled oligonucleotides are hybridized to the amplified DNA product.
-
Visualization: The sample is imaged using a fluorescence microscope. Each bright fluorescent spot represents a single detected this compound molecule.
Comparison of Detection Methods
| Method | Sensitivity | Throughput | Pros | Cons |
| Standard Western Blot | Low | Medium | Provides molecular weight information; widely available. | Often lacks sensitivity for low-abundance proteins like Numb; semi-quantitative.[1] |
| IP-Western Blot | High | Low | Significantly enriches target protein, increasing detection sensitivity.[9] | Labor-intensive; requires high-quality antibodies for both IP and WB steps; risk of losing protein-protein interactions.[9][14] |
| Proximity Ligation Assay (PLA) | Very High | Low-Medium | Single-molecule sensitivity; provides subcellular localization data; can detect protein interactions.[12][13] | Requires high-quality antibodies; can be prone to false positives if not properly controlled; quantification can be complex.[22] |
| Simple Western™ (WES) | High | High | Fully automated and quantitative; requires very small sample volume; high reproducibility.[14] | Requires specialized equipment; cost per sample can be higher than traditional WB. |
| ELISA / MSD | High | High | Highly quantitative and sensitive; suitable for high-throughput screening.[23][24] | Does not provide molecular weight information; may not work with all antibodies that are validated for WB.[24] |
Visualizing Numb Signaling and Experimental Workflows
Numb-Notch Signaling Pathway
The this compound is a critical antagonist of the Notch signaling pathway.[4][7] It functions by promoting the endocytosis and eventual degradation of the Notch receptor, thereby preventing the translocation of the Notch Intracellular Domain (NICD) to the nucleus and subsequent gene transcription.[25][26]
References
- 1. Detecting low abundant proteins in a western blot: Overcoming challenges for improved signal-to-noise of low expressing and precious sample targets [labroots.com]
- 2. Detecting low abundance proteins via Western Blot | Proteintech Group [ptglab.com]
- 3. Detecting Low Abundance Proteins in Western Blotting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Antibody Enhanced-Validation Strategies [sigmaaldrich.com]
- 6. biocompare.com [biocompare.com]
- 7. NUMB (gene) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. The “In Situ” Proximity Ligation Assay to Probe Protein–Protein Interactions in Intact Tissues | Springer Nature Experiments [experiments.springernature.com]
- 12. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proximity Ligation Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 15. Hallmarks of Antibody Validation: Binary Strategy | Cell Signaling Technology [cellsignal.com]
- 16. Comprehensive Strategy for Antibody Validation | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Enhanced Validation of Antibodies Enables the Discovery of Missing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 19. ulab360.com [ulab360.com]
- 20. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. Technical Considerations for Detecting Protein-Protein Interactions Using Proximity Ligation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mesoscale.com [mesoscale.com]
- 24. researchgate.net [researchgate.net]
- 25. The Multitasker Protein: A Look at the Multiple Capabilities of NUMB - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sdbonline.org [sdbonline.org]
Technical Support Center: Optimizing Lysis Buffers for Numb Protein Extraction
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of the Numb protein.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound?
A1: The primary challenges in this compound extraction stem from its characteristics as a membrane-associated protein and its role in cellular signaling pathways. Key difficulties include:
-
Solubilization: As a membrane-associated protein, Numb requires detergents for efficient extraction from the lipid bilayer.[1][2] Incomplete solubilization can result in low protein yield, with the protein remaining in the insoluble pellet after centrifugation.
-
Protein Degradation: Numb is a target for ubiquitin-mediated degradation via the proteasome pathway.[3][4][5] Upon cell lysis, endogenous proteases and phosphatases are released, which can rapidly degrade or alter the phosphorylation state of Numb.[2]
-
Maintaining Protein-Protein Interactions: If the goal is to study Numb's interaction with other proteins (e.g., in co-immunoprecipitation), the choice of lysis buffer is critical. Harsh detergents can disrupt these interactions.[1]
Q2: Which lysis buffers are recommended for this compound extraction?
A2: For whole-cell or membrane-bound proteins like Numb, RIPA (Radioimmunoprecipitation Assay) buffer and NP-40 (Nonidet P-40) buffer are commonly recommended.[2][6]
-
RIPA buffer contains both non-ionic and ionic detergents (e.g., SDS and sodium deoxycholate), making it a strong lysis agent effective for solubilizing membrane and nuclear proteins.[1][7] However, its denaturing properties may interfere with downstream applications like immunoprecipitation.[1]
-
NP-40 buffer is a milder, non-ionic detergent-based buffer that is less likely to disrupt protein-protein interactions.[1][7] It is a good starting point for co-immunoprecipitation experiments.
The optimal buffer may need to be determined empirically for your specific cell type and downstream application.
Q3: Why is it crucial to add protease and phosphatase inhibitors to the lysis buffer?
A3: During cell lysis, proteases and phosphatases are released from cellular compartments and can degrade or alter the post-translational modifications of your target protein.[2]
-
Protease inhibitors prevent the breakdown of Numb by endogenous proteases, ensuring you obtain intact protein for analysis.
-
Phosphatase inhibitors are essential when studying the phosphorylation state of Numb, as they prevent the removal of phosphate groups by phosphatases.
It is best practice to add a broad-spectrum cocktail of both protease and phosphatase inhibitors to your lysis buffer immediately before use.
Lysis Buffer Comparison
| Feature | RIPA Buffer | NP-40 Lysis Buffer |
| Detergent Type | Contains both ionic (SDS, sodium deoxycholate) and non-ionic (NP-40 or Triton X-100) detergents. | Contains a non-ionic detergent (NP-40 or Triton X-100). |
| Lysis Strength | High. Effective for disrupting cell and nuclear membranes. | Moderate. Primarily lyses the cell membrane. |
| Protein Denaturation | Can denature proteins and disrupt protein-protein interactions. | Milder, less likely to denature proteins or disrupt interactions. |
| Primary Application | Whole-cell extracts, including nuclear and membrane proteins. Good for Western blotting. | Cytoplasmic and membrane-bound proteins. Ideal for immunoprecipitation and co-immunoprecipitation. |
| Considerations | May not be suitable for enzyme activity assays or some immunoprecipitations. | May be less efficient for extracting tightly bound nuclear or cytoskeletal proteins. |
Troubleshooting Guide
Problem 1: Low or No this compound Yield in the Lysate
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | * Increase the strength of the lysis buffer. If using NP-40, consider switching to RIPA buffer.[1][2] * Ensure a sufficient volume of lysis buffer is used for the amount of cells or tissue. A common starting point is 1 mL of buffer per 10^7 cells.[8] * Incorporate mechanical disruption methods such as sonication or homogenization on ice. |
| Protein Degradation | * Work quickly and keep samples on ice or at 4°C at all times.[2] * Add a fresh cocktail of broad-spectrum protease and phosphatase inhibitors to the lysis buffer immediately before use. |
| This compound in Insoluble Pellet | * The detergent concentration may be too low or the detergent may not be strong enough to solubilize Numb from the membrane. Consider increasing the detergent concentration or using a stronger detergent (e.g., switching from NP-40 to RIPA). * Incubate the lysate on ice for a longer duration (e.g., 30-60 minutes) with occasional vortexing to allow for complete solubilization.[8] |
| Low Expression of Numb | * Use a positive control cell line or tissue known to express Numb at detectable levels. * Consider enriching for Numb using immunoprecipitation before Western blot analysis. |
Problem 2: this compound Appears as Multiple Bands or at an Incorrect Molecular Weight on a Western Blot
| Potential Cause | Recommended Solution |
| Protein Degradation | * As mentioned above, ensure the use of fresh protease inhibitors and keep samples cold. Degradation can lead to smaller protein fragments. |
| Post-Translational Modifications (PTMs) | * Numb is known to be phosphorylated, which can cause shifts in its apparent molecular weight.[9] Treat a sample of the lysate with a phosphatase to see if the bands collapse into a single band. |
| Splice Variants | * The NUMB gene has several splice variants that encode different protein isoforms. Check the literature for the expected sizes of Numb isoforms in your model system. |
| Antibody Non-Specificity | * Ensure your primary antibody is specific for Numb. Use a blocking peptide to confirm the specificity of the antibody if available. * Optimize antibody concentrations and blocking conditions to reduce non-specific binding. |
Experimental Protocols
Protocol 1: this compound Extraction from Mammalian Cells
This protocol provides a general guideline for extracting total this compound from cultured mammalian cells using RIPA buffer.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (see recipe below)
-
Protease inhibitor cocktail (e.g., cOmplete™, MilliporeSigma)
-
Phosphatase inhibitor cocktail (e.g., PhosSTOP™, MilliporeSigma)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
RIPA Buffer Recipe (100 mL):
| Component | Final Concentration | Amount |
|---|---|---|
| Tris-HCl, pH 8.0 | 50 mM | 5 mL of 1 M stock |
| NaCl | 150 mM | 3 mL of 5 M stock |
| NP-40 | 1% (v/v) | 1 mL |
| Sodium deoxycholate | 0.5% (w/v) | 0.5 g |
| SDS | 0.1% (w/v) | 1 mL of 10% stock |
| Deionized water | | to 100 mL |
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to the dish. (e.g., 1 mL for a 10 cm dish with ~10^7 cells).
-
Use a cell scraper to gently scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the soluble protein) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a detergent-compatible protein assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications such as Western blotting or can be stored at -80°C.
Protocol 2: Immunoprecipitation (IP) of this compound
This protocol describes the immunoprecipitation of Numb from a cell lysate. A milder lysis buffer, such as NP-40 buffer, is often preferred to preserve protein-protein interactions.
Materials:
-
Cell lysate prepared in NP-40 buffer (or another mild lysis buffer)
-
Anti-Numb antibody (IP-grade)
-
Isotype control antibody (e.g., normal rabbit IgG)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., NP-40 lysis buffer)
-
Elution buffer (e.g., 1X SDS-PAGE sample buffer)
Procedure:
-
Pre-clear the lysate: Add 20-30 µL of Protein A/G beads to 500-1000 µg of cell lysate. Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose beads) and transfer the supernatant to a fresh tube.
-
Add 2-5 µg of anti-Numb antibody to the pre-cleared lysate. For a negative control, add the same amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C to allow the antibody to bind to Numb.
-
Add 30 µL of Protein A/G beads to each sample and incubate with gentle rotation for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with 500 µL of ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.
-
After the final wash, remove all residual wash buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in 30-50 µL of 1X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant, which contains the eluted proteins, for analysis by Western blotting.[10]
Visualizations
This compound Degradation Pathway
Caption: Ubiquitin-mediated degradation of this compound via the 26S proteasome.
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction and subsequent analysis.
References
- 1. fortislife.com [fortislife.com]
- 2. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 3. NUMB (gene) - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. MDM2 Protein-mediated Ubiquitination of this compound: IDENTIFICATION OF A SECOND PHYSIOLOGICAL SUBSTRATE OF MDM2 THAT EMPLOYS A DUAL-SITE DOCKING MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the common lysis buffers for general protein extraction? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Numb Is an Endocytic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Yeast Two-Hybrid Screens with Numb Protein as Bait
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting failed yeast two-hybrid (Y2H) screens when using the Numb protein as bait. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) - General Y2H Troubleshooting
Q1: Why am I getting a high number of positive clones on my control plates (bait with empty prey vector)?
This indicates that your Numb bait protein is likely auto-activating the reporter genes. Many proteins, particularly those with acidic domains or transcription factor-like properties, can independently activate transcription in yeast.
Troubleshooting Steps:
-
Increase 3-Amino-1,2,4-triazole (3-AT) Concentration: 3-AT is a competitive inhibitor of the HIS3 reporter gene product. By increasing its concentration, you can suppress low-level autoactivation. It is crucial to titrate the optimal 3-AT concentration for your specific Numb bait construct.[1][2][3]
-
Use a More Stringent Reporter System: If your system uses multiple reporters (e.g., HIS3, ADE2, lacZ), ensure that true positives activate all reporters. Autoactivators often only weakly activate one or two.
-
Bait Modification:
-
Truncations: If the autoactivation domain can be mapped to a specific region of Numb, consider creating truncations of your bait construct to remove this domain.
-
Mutagenesis: Site-directed mutagenesis of key residues within the autoactivating domain can also be effective.
-
-
Lower Expression Levels: Use a lower-copy number bait plasmid or a weaker promoter to reduce the concentration of the Numb bait protein in the nucleus.
Q2: My positive control interaction works, but I'm not getting any positive clones with my Numb bait and library screen. What could be the problem?
This suggests a number of potential issues, from problems with your Numb bait to issues with the library screening itself. This is a common scenario for false negatives.[4]
Troubleshooting Steps:
-
Confirm Bait Expression and Nuclear Localization:
-
Western Blot: Perform a Western blot on yeast cell lysates to confirm that your Numb bait fusion protein is expressed at the expected size.
-
Immunofluorescence: Use immunofluorescence microscopy to verify that the Numb bait protein is localizing to the yeast nucleus. For the Y2H interaction to occur, both bait and prey proteins must be in the nucleus.
-
-
Bait Toxicity: High expression of some proteins can be toxic to yeast, leading to slow growth or cell death. Check the growth rate of yeast expressing your Numb bait compared to a control strain. If toxicity is observed, try using a weaker promoter or a lower-copy number plasmid.
-
Improper Folding or Post-Translational Modifications: The this compound may not fold correctly in yeast, or it may lack necessary post-translational modifications that are required for its interactions.[5] Consider using a different Y2H system (e.g., in a different organism) or validating interactions with in vitro methods.
-
Library Quality and Screening Efficiency:
-
Transformation Efficiency: Calculate the transformation efficiency of your library to ensure you are screening a sufficient number of clones. A low efficiency will result in incomplete library coverage.
-
Library Representation: The protein you are looking for may be encoded by a rare transcript that is underrepresented in your cDNA library. Consider using a library from a different tissue or cell line where the interacting protein is more likely to be expressed.
-
Q3: I have identified several potential interacting partners, but they don't seem biologically relevant. How can I distinguish true positives from false positives?
Y2H screens are known for a significant rate of false positives.[4][5] Rigorous validation is essential.
Troubleshooting Steps:
-
Bait and Prey Swapping: Re-clone your Numb bait into the prey vector and the putative interactor into the bait vector. A true interaction should be independent of which protein is fused to the DNA-binding domain and which is fused to the activation domain.
-
One-on-One Re-transformation: Co-transform the purified bait and prey plasmids into a fresh yeast strain to confirm the interaction.
-
Independent Validation Assays: This is the most critical step. Use an independent method to validate the interaction, such as:
-
Co-immunoprecipitation (Co-IP) from mammalian cells.
-
In vitro pull-down assays using purified proteins.
-
Fluorescence Resonance Energy Transfer (FRET) or Bimolecular Fluorescence Complementation (BiFC) in vivo.
-
-
Check for "Sticky" Preys: Some prey proteins are notoriously "sticky" and interact with many different baits. Screen your positive preys against an unrelated bait protein. If they interact, they are likely false positives.
FAQs - Numb-Specific Troubleshooting
Q1: My full-length Numb bait is auto-activating. What is known about Numb's domains that could help me design a better bait?
Numb has several distinct domains that could contribute to autoactivation or other issues in a Y2H screen.
-
Phosphotyrosine-Binding (PTB) Domain: This is a large, well-characterized domain at the N-terminus. While its name is somewhat of a misnomer as it doesn't strictly bind phosphotyrosine residues in Numb, it is crucial for many of Numb's interactions.[6] This domain itself could potentially have transactivation properties.
-
Proline-Rich Region (PRR): This region can mediate interactions with SH3 domain-containing proteins.
-
Asparagine-Proline-Phenylalanine (NPF) and Aspartate-Proline-Phenylalanine (DPF) motifs: These C-terminal motifs are involved in interactions with proteins containing EH (Eps15 homology) domains, linking Numb to endocytosis.[7]
Troubleshooting Strategy:
Construct a series of Numb truncations to use as bait. For example, you could test the PTB domain alone, the C-terminal region alone, and a construct lacking the PTB domain. This will help you pinpoint the region responsible for autoactivation and identify domains that are suitable for screening.
Q2: I am not detecting any interactors with my Numb bait. Could Numb's cellular function be interfering with the Y2H system?
Yes, Numb's known functions could present challenges in a Y2H screen.
-
Nuclear Localization and Stability: While Numb can be found in the nucleus, some studies suggest that its nuclear localization is tightly regulated and may lead to its degradation.[8][9] If the Numb bait is rapidly degraded in the yeast nucleus, its concentration may be too low to detect interactions.
-
Involvement in Ubiquitination: Numb is involved in protein ubiquitination and degradation pathways.[10][11] This could potentially affect the stability of the bait protein itself or interfere with the yeast's cellular machinery.
-
Post-Translational Modifications: Numb is known to be phosphorylated, which can regulate its interactions.[7] Yeast may not perform the same post-translational modifications as mammalian cells, potentially preventing interactions from occurring.
Troubleshooting Strategy:
If you suspect issues with Numb stability, you can try to inhibit the proteasome in yeast using a drug like MG132, although this can have pleiotropic effects. Verifying nuclear localization via immunofluorescence is also crucial. If post-translational modifications are suspected to be critical, validating potential interactions using an in vitro assay with purified, modified proteins may be necessary.
Quantitative Data Summary
Table 1: Typical 3-AT Concentrations for Autoactivation Suppression
| 3-AT Concentration | Expected Outcome | Reference |
| 0 mM | High background growth for auto-activating baits. | [1] |
| 1-10 mM | Reduction in background growth for weakly auto-activating baits. | [1][2] |
| 20-50 mM | Effective for moderately auto-activating baits. | [1][3] |
| 50-100 mM | Used for strongly auto-activating baits, but may inhibit weak interactions. | [2][3] |
Table 2: Expected Yeast Transformation Efficiencies
| Transformation Method | Plasmid Type | Expected Efficiency (transformants/µg DNA) | Reference |
| Lithium Acetate | Single Plasmid | 10^3 - 10^4 | [12] |
| Lithium Acetate | Library Plasmid | > 10^5 | [13] |
| Electroporation | Single Plasmid | 10^4 - 10^5 | |
| Electroporation | Library Plasmid | > 10^6 |
Experimental Protocols
Protocol 1: Bait Autoactivation Assay
-
Transformation: Transform your yeast strain (e.g., AH109 or Y2HGold) with your Numb bait plasmid (e.g., pGBKT7-Numb). As a negative control, transform the same strain with the empty bait vector (e.g., pGBKT7). As a positive control for growth, transform the yeast with a plasmid that is known to not auto-activate.
-
Plating: Plate the transformed yeast on selection plates lacking tryptophan (SD/-Trp) to select for cells that have taken up the bait plasmid. Incubate at 30°C for 2-4 days until colonies appear.
-
Replica Plating: Replica plate colonies from the SD/-Trp plate onto a series of selection plates:
-
SD/-Trp (control for viability)
-
SD/-Trp/-His (to test for HIS3 reporter activation)
-
SD/-Trp/-His containing various concentrations of 3-AT (e.g., 5, 10, 25, 50 mM)
-
SD/-Trp/-Ade (to test for ADE2 reporter activation)
-
-
Incubation and Scoring: Incubate the plates at 30°C for 3-7 days. Score the growth on the different plates. Growth on SD/-Trp/-His or SD/-Trp/-Ade in the absence of a prey protein indicates autoactivation. The highest concentration of 3-AT that inhibits the growth of the Numb bait strain but allows the growth of the negative control is the optimal concentration to use for your screen.[2]
Protocol 2: Quantitative β-Galactosidase Liquid Assay (ONPG)
-
Yeast Culture: Grow a 5 mL liquid culture of your positive yeast clones in the appropriate selection medium overnight at 30°C with shaking.
-
Cell Density Measurement: Measure the optical density (OD600) of the culture.
-
Cell Lysis: Pellet a known volume of cells (e.g., 1.5 mL) and resuspend in 1 mL of Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0). Add 100 µL of chloroform and 50 µL of 0.1% SDS. Vortex vigorously for 30 seconds.
-
Enzymatic Reaction: Add 200 µL of o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer). Incubate at 37°C until a yellow color develops.
-
Stop Reaction: Stop the reaction by adding 500 µL of 1 M Na2CO3.
-
Measurement: Pellet the cell debris and measure the absorbance of the supernatant at 420 nm (OD420).
-
Calculation of β-Galactosidase Units: Units = (1000 * OD420) / (t * V * OD600) where:
-
t = time of incubation in minutes
-
V = volume of culture used in mL
-
OD600 = cell density at the start of the assay
-
Visualizations
Caption: The Yeast Two-Hybrid (Y2H) System Principle.
Caption: Troubleshooting workflow for a failed Y2H screen.
Caption: Simplified overview of Numb's cellular roles.
References
- 1. researchgate.net [researchgate.net]
- 2. Making the right choice: Critical parameters of the Y2H systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Functional analysis of the Numb phosphotyrosine-binding domain using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Multitasker Protein: A Look at the Multiple Capabilities of NUMB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Numb-dependent integration of pre-TCR and p53 function in T-cell precursor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NUMB (gene) - Wikipedia [en.wikipedia.org]
- 11. Mammalian numb proteins promote Notch1 receptor ubiquitination and degradation of the Notch1 intracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Interaction (3) Yeast-Two-Hybrid Assay - Creative BioMart [creativebiomart.net]
- 13. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
Technical Support Center: Best Practices for Numb Protein Sample Preparation for Mass Spectrometry
Troubleshooting Guides
This section addresses common issues encountered during Numb protein sample preparation for mass spectrometry, offering potential causes and solutions in a straightforward question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield After Immunoprecipitation (IP) | Inefficient Cell Lysis: The lysis buffer may not be effectively solubilizing the cellular compartment where Numb is located. Numb can be found in the cytoplasm, associated with the cell membrane, and in the nucleus. | - Use a lysis buffer known to be effective for whole-cell extraction, such as RIPA buffer, which contains both non-ionic and ionic detergents.[1] - For membrane-associated Numb, consider detergents like DDM or Triton X-100.[2] - If Numb's protein-protein interactions are the focus, a milder buffer like one containing NP-40 or Triton X-100 is recommended to preserve these interactions.[1] - Sonication or mechanical disruption can aid in complete cell lysis and release of nuclear proteins. |
| Poor Antibody-Antigen Interaction: The antibody may not be efficiently binding to the this compound. | - Ensure the antibody has been validated for immunoprecipitation. - Optimize the antibody concentration; too much or too little can lead to reduced pull-down efficiency. - Increase the incubation time of the antibody with the cell lysate to allow for sufficient binding. | |
| Protein Degradation: this compound is susceptible to degradation by proteases released during cell lysis. | - Always prepare lysates on ice and use pre-chilled buffers and equipment. - Add a protease inhibitor cocktail to the lysis buffer immediately before use. Common inhibitors include PMSF, aprotinin, and leupeptin. | |
| High Background/Non-Specific Binding in IP-MS | Non-Specific Binding to Beads: Proteins from the lysate are binding directly to the protein A/G beads. | - Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. This will remove proteins that non-specifically bind to the beads. - Block the beads with a non-relevant protein, such as bovine serum albumin (BSA), before adding the cell lysate. |
| Ineffective Washing Steps: Insufficient or overly stringent washing can lead to high background or loss of true interactors. | - Increase the number of wash steps to remove non-specifically bound proteins. - Optimize the stringency of the wash buffer. A low concentration of a non-ionic detergent (e.g., 0.05% NP-40) can help reduce non-specific binding without disrupting specific interactions.[3][4] | |
| Antibody Contamination: Heavy and light chains of the IP antibody can co-elute with the target protein and obscure mass spectrometry results. | - Covalently crosslink the antibody to the beads before incubation with the lysate. - Use a Numb antibody raised in a different species than your sample to avoid cross-reactivity with endogenous immunoglobulins. | |
| Poor Numb Peptide Coverage in Mass Spectrometry | Inefficient Protein Digestion: The protein digestion protocol (in-gel or in-solution) may not be optimal for Numb. | - In-solution digestion often results in higher peptide and protein identifications compared to in-gel digestion.[5][6] This method is also generally quicker and has fewer opportunities for peptide loss.[5][6] - If using in-gel digestion , ensure complete destaining and dicing of the gel band into small pieces to maximize enzyme accessibility.[7] |
| Loss of Peptides During Sample Cleanup: Peptides can be lost during desalting and concentration steps. | - Use low-binding pipette tips and tubes to minimize sample loss. - Ensure that the pH of the sample is appropriate for binding to the desalting column (typically acidic). | |
| Inconsistent Quantification of this compound | Variability in Sample Preparation: Inconsistent lysis, IP, or digestion can lead to variability between replicates. | - For quantitative proteomics, consider using stable isotope labeling methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) which allows for mixing of samples at an early stage, reducing downstream variability.[8][9] - Label-free quantification is a viable alternative but requires highly reproducible sample preparation and LC-MS performance.[10] |
| Interference from Co-eluting Peptides: In complex samples, other peptides can interfere with the quantification of Numb peptides. | - Employ high-resolution mass spectrometry to distinguish between peptides with similar mass-to-charge ratios. - Use data-independent acquisition (DIA) to systematically fragment all precursor ions, which can improve quantification in complex mixtures. | |
| Loss of Post-Translational Modifications (PTMs) | Dephosphorylation during Lysis: Phosphatases present in the cell lysate can remove phosphate groups from Numb. | - Include a phosphatase inhibitor cocktail in the lysis buffer. Common inhibitors include sodium fluoride, sodium orthovanadate, and beta-glycerophosphate. |
| Instability of PTMs during Sample Processing: Some PTMs can be labile and may be lost during digestion or mass spectrometry analysis. | - Consider using fragmentation methods that are less likely to induce the loss of PTMs, such as Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD), especially for labile modifications like phosphorylation. |
Frequently Asked Questions (FAQs)
Q1: What is the best lysis buffer for this compound immunoprecipitation for mass spectrometry?
The optimal lysis buffer depends on the specific goals of your experiment.
-
For identifying protein-protein interactions: A milder lysis buffer containing non-ionic detergents like NP-40 or Triton X-100 is recommended to preserve native protein complexes. A common recipe is NETN buffer (20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.
-
For maximizing the extraction of Numb from all cellular compartments: A more stringent buffer like RIPA (Radioimmunoprecipitation Assay) buffer is often used.[1] RIPA buffer contains both non-ionic (NP-40) and ionic detergents (sodium deoxycholate, SDS), which helps to solubilize membrane-bound and nuclear proteins.[1] However, be aware that the harsher detergents in RIPA buffer may disrupt some protein-protein interactions.
Q2: Should I perform in-gel or in-solution digestion for this compound analysis?
Both methods have their advantages and disadvantages.
-
In-solution digestion is generally preferred for immunoprecipitated samples as it often leads to higher peptide recovery and better sequence coverage.[5][6] It is also a faster method with fewer steps where sample loss can occur.[5][6]
-
In-gel digestion can be useful as it provides an additional separation step (SDS-PAGE), which helps to remove detergents and other contaminants that can interfere with mass spectrometry.[7][11] It also allows for a visual confirmation of the immunoprecipitated protein. However, peptide recovery from the gel matrix can be a challenge.[11]
The following table summarizes a comparison of the two methods based on published data for general proteomic analyses:
| Feature | In-Gel Digestion | In-Solution Digestion | Reference |
| Number of Peptides Identified | Lower | Higher | [5] |
| Protein Sequence Coverage | Lower (avg. 19.1%) | Higher (avg. 27.2%) | [5] |
| Experimental Time | Longer | Shorter | [5][6] |
| Potential for Peptide Loss | Higher | Lower | [5] |
| Removal of Contaminants | Effective | Requires separate cleanup | [7] |
Q3: How can I enrich for phosphorylated this compound?
To study the phosphorylation of Numb, it is crucial to enrich for phosphopeptides after protein digestion. Common methods include:
-
Immobilized Metal Affinity Chromatography (IMAC): This technique uses metal ions (e.g., Fe³⁺, Ga³⁺) to capture negatively charged phosphate groups.
-
Titanium Dioxide (TiO₂) Chromatography: TiO₂ also has a high affinity for phosphopeptides.
Combining these enrichment strategies with high-resolution mass spectrometry is essential for identifying and localizing phosphorylation sites on the this compound.
Q4: What are the common contaminants in Numb IP-MS experiments and how can I avoid them?
Common contaminants in IP-MS experiments include:
-
Keratin: This is a very common contaminant from skin, hair, and dust. To minimize keratin contamination, work in a clean environment (e.g., a laminar flow hood), wear gloves, and use filtered pipette tips.
-
Non-specifically bound proteins: These are proteins that bind to the antibody or the beads rather than to the this compound. Pre-clearing the lysate and optimizing wash conditions are crucial for reducing this type of contamination.
-
Antibody heavy and light chains: These can be abundant in the final eluate and interfere with the detection of Numb and its interactors. Crosslinking the antibody to the beads can prevent its co-elution.
Q5: Which quantitative proteomics strategy is best for studying the Numb interactome?
The choice of quantification strategy depends on the experimental design and available resources.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This is a powerful in vivo labeling method that allows for the mixing of experimental and control samples at the cell lysis stage.[9] This minimizes experimental variability introduced during sample processing and generally provides high quantitative accuracy.[9] However, it is limited to cell lines that can be metabolically labeled.
-
Isobaric Tagging (e.g., TMT, iTRAQ): These are chemical labeling methods that allow for the multiplexing of multiple samples in a single mass spectrometry run, which can increase throughput.[12][13]
-
Label-Free Quantification (LFQ): This method relies on comparing the signal intensities of peptides between different runs.[10] While it is the most flexible and cost-effective method, it requires highly reproducible sample preparation and LC-MS performance to achieve accurate quantification.[10]
Experimental Protocols
Protocol 1: Immunoprecipitation of this compound for Mass Spectrometry
This protocol provides a general workflow for the immunoprecipitation of endogenous this compound from mammalian cells.
Materials:
-
Cell culture plates with confluent cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., NETN or RIPA, supplemented with protease and phosphatase inhibitors)
-
Anti-Numb antibody (validated for IP)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Lysis buffer with a lower detergent concentration)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cell lysate.
-
Pre-clear the lysate by adding protein A/G beads and incubating for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
Add the anti-Numb antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution:
-
Elute the this compound and its binding partners from the beads using Elution Buffer.
-
If using an acidic elution buffer, neutralize the eluate immediately with Neutralization Buffer.
-
Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins for in-gel digestion.
-
Protocol 2: In-Solution Tryptic Digestion
This protocol describes the digestion of the immunoprecipitated this compound complex in solution.
Materials:
-
Eluted protein sample from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes.
-
-
Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Quenching and Cleanup:
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptide mixture using a C18 StageTip or ZipTip before mass spectrometry analysis.
-
Visualizations
Caption: Experimental workflow for this compound sample preparation for mass spectrometry.
Caption: Troubleshooting logic for low this compound signal in mass spectrometry experiments.
References
- 1. fortislife.com [fortislife.com]
- 2. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of in-gel and in-solution proteolysis in the proteome profiling of organ perfusion solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of in-gel and in-solution proteolysis in the proteome profiling of organ perfusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introduce to Protein Digestion—In-Gel or In-Solution - Creative Proteomics [creative-proteomics.com]
- 8. Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A label-free quantification method by MS/MS TIC compared to SILAC and spectral counting in a proteomics screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Three Label based Quantification Techniques iTRAQ TMT and SILAC [creative-proteomics.com]
- 13. creative-proteomics.com [creative-proteomics.com]
selecting the right controls for numb protein experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals select the appropriate controls for experiments involving the Numb protein.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound and why are controls so critical?
Numb is a crucial cell fate determinant that is famously known for its role in asymmetric cell division, where it segregates into one daughter cell to ensure a different developmental outcome from its sibling.[1] Its primary function is to act as an inhibitor of the highly conserved Notch signaling pathway.[1][2] Numb achieves this by promoting the endocytosis and ubiquitination-mediated degradation of the Notch receptor, thereby preventing the signal from reaching the nucleus.[1][3]
Given its complex role, robust controls are essential in Numb-related experiments for several reasons:
-
Numb Homologs: Mammalian cells express both Numb and a functionally related protein called Numblike (Numbl).[1][4] These proteins can have redundant functions, and it is often necessary to consider the presence of both when designing knockdown or knockout experiments.
-
Isoforms: Mammals express four different alternatively spliced isoforms of Numb (e.g., p66, p72), which can have distinct functions and interaction partners.[5] Your experimental design and antibody selection must account for the specific isoform(s) of interest.
-
Complex Interactions: Numb is an adaptor protein that interacts with numerous components of the endocytic machinery (like AP-2 and Eps15), E3 ubiquitin ligases (like Itch), and other signaling pathways, including the p53-MDM2 axis.[3][5][6] This complex interactome necessitates precise controls to isolate the specific effect being studied.
Q2: What are the essential controls for a Western Blot analysis of this compound?
When analyzing this compound expression via Western Blot, a comprehensive set of controls is necessary to ensure the specificity of the antibody and the accuracy of the results.
Summary of Western Blot Controls for Numb
| Control Type | Purpose | Recommended Implementation |
|---|---|---|
| Positive Control | To confirm that the antibody can detect the this compound and that the protocol is working correctly. | Lysate from a cell line or tissue known to express Numb (e.g., embryonic mouse brain, certain cancer cell lines). Check antibody datasheets for specific recommendations. |
| Negative Control | To verify the specificity of the antibody and rule out non-specific bands. | Lysate from a validated Numb knockout (KO) or knockdown (KD) cell line. This is the most rigorous negative control. |
| Loading Control | To normalize the amount of protein loaded in each lane, ensuring that observed differences are due to changes in Numb expression and not loading errors. | An antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, Tubulin) whose expression is not affected by the experimental conditions. |
| Endogenous Control | To compare the expression level of the target protein across different samples. | The untreated or wild-type sample serves as a baseline for comparison with treated or genetically modified samples. |
Basic Western Blot Protocol
-
Lysate Preparation: Prepare whole-cell lysates from your control and experimental samples using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Numb at the recommended dilution overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody.
Q3: How should I design controls for Numb Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP) experiments?
IP and Co-IP are powerful techniques to study protein-protein interactions. For Numb, this could involve identifying binding partners like Notch, α-adaptin, or Itch.[2][3][6] Proper controls are vital to ensure that the observed interaction is specific.
Summary of IP/Co-IP Controls for Numb
| Control Type | Purpose | Recommended Implementation |
|---|---|---|
| Isotype Control | To control for non-specific binding of the primary antibody to the beads or other proteins in the lysate.[7] | Perform a parallel IP using a non-specific IgG from the same species and of the same isotype as the anti-Numb antibody, at the same concentration.[8] |
| Beads-Only Control | To identify proteins that bind non-specifically to the Protein A/G agarose or magnetic beads. | Perform a parallel IP with just the beads and the cell lysate, omitting the primary antibody.[9] |
| Negative Control Lysate | To confirm that the protein being pulled down is indeed the target of the antibody. | Use lysate from a Numb knockout (KO) or knockdown (KD) cell line. The target protein and its specific interactors should not be present in the eluate. |
| Input Control | To verify that the protein of interest is present in the lysate before immunoprecipitation. | Run a small percentage (1-5%) of the initial cell lysate on the Western blot alongside the IP samples.[10] |
Detailed Co-Immunoprecipitation Protocol
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 30-60 minutes at 4°C.[9] Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary anti-Numb antibody (or isotype control IgG) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C to capture the immune complexes.[8]
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluates by Western blot using antibodies against Numb and its putative interacting partner(s).
Q4: What controls are necessary for studying Numb's subcellular localization via Immunofluorescence (IF)?
Immunofluorescence is key to studying Numb's characteristic asymmetric localization to the cell cortex during mitosis.[1] Controls are needed to ensure the observed staining pattern is authentic.
Summary of Immunofluorescence Controls for Numb
| Control Type | Purpose | Recommended Implementation |
|---|---|---|
| Secondary Antibody Only | To check for non-specific binding of the secondary antibody. | Prepare a sample that goes through the entire staining protocol but without the addition of the primary anti-Numb antibody. |
| Isotype Control | To control for non-specific binding of the primary antibody. | Stain a parallel sample with a non-specific IgG of the same isotype and from the same host species as the anti-Numb antibody. |
| Positive Control Cells | To confirm the antibody recognizes Numb in the expected subcellular location. | Use a cell line known to express Numb and, ideally, one where its localization has been previously characterized (e.g., during mitosis in neural progenitor cells). |
| Negative Control Cells | To confirm the specificity of the staining pattern. | Use a validated Numb knockout (KO) or knockdown (KD) cell line. These cells should show little to no signal. |
Visualizations
Caption: Numb inhibits Notch signaling by promoting its endocytosis and degradation.
Caption: Workflow for a Co-IP experiment highlighting key control points.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Numb band on Western blot (including positive control) | 1. Antibody not working. 2. Inefficient protein transfer. 3. Low Numb expression in the "positive" control. 4. Incorrect secondary antibody or detection reagent failure. | 1. Validate the antibody with a lysate from cells overexpressing Numb. 2. Check transfer efficiency with a Ponceau S stain on the membrane. 3. Verify the expression level in your control cell line via literature or qPCR. Select a different control if necessary. 4. Run a dot blot to test the secondary antibody and ECL substrate. |
| High background in Immunoprecipitation | 1. Insufficient washing. 2. Antibody cross-reactivity or non-specific binding. 3. Proteins binding to the beads. 4. Lysis buffer is too mild. | 1. Increase the number of washes (from 3 to 5) and/or the stringency of the wash buffer (add more detergent). 2. Ensure you are running an isotype control; if background persists, try a different primary antibody. 3. Pre-clear the lysate with beads before adding the antibody.[9] 4. Increase the salt or detergent concentration in the lysis buffer. |
| Numb antibody detects multiple bands on Western blot | 1. Numb isoforms are being detected. 2. Post-translational modifications (e.g., phosphorylation, ubiquitination). 3. Non-specific binding. 4. Protein degradation. | 1. Check the molecular weights of known Numb isoforms to see if they match the bands.[5] 2. Treat lysates with phosphatases to check for phospho-shifts. 3. Validate with a Numb KO/KD lysate; non-specific bands will persist. 4. Ensure fresh protease inhibitors are used in the lysis buffer. |
| No asymmetric Numb localization in Immunofluorescence | 1. Cells are not mitotic. 2. Antibody cannot access the epitope. 3. Fixation/permeabilization protocol is suboptimal. | 1. Numb's asymmetric localization is most prominent during mitosis. Synchronize your cells or enrich for the mitotic population. 2. Perform antigen retrieval (e.g., citrate buffer heat-induced retrieval) before staining. 3. Test different fixation methods (e.g., methanol vs. paraformaldehyde) and permeabilization agents (Triton X-100 vs. saponin). |
References
- 1. NUMB (gene) - Wikipedia [en.wikipedia.org]
- 2. sdbonline.org [sdbonline.org]
- 3. The Multitasker Protein: A Look at the Multiple Capabilities of NUMB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High levels of Notch signaling down-regulate Numb and Numblike - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Multitasker Protein: A Look at the Multiple Capabilities of NUMB [mdpi.com]
- 6. Numb Is an Endocytic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purified Numb Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of purified Numb protein.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is precipitating out of solution. What are the common causes?
A1: Aggregation of purified this compound can be caused by several factors, often related to the solution environment and protein handling. Key contributors include:
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer are critical for maintaining the native conformation of Numb. Deviations from the optimal range can expose hydrophobic patches, leading to aggregation.
-
High Protein Concentration: Concentrated protein solutions increase the likelihood of intermolecular interactions that can initiate aggregation.
-
Temperature Stress: Numb, like many purified proteins, can be sensitive to temperature fluctuations. Freeze-thaw cycles are particularly detrimental and can induce aggregation.
-
Oxidation: The presence of cysteine residues in the this compound sequence makes it susceptible to oxidation, which can lead to the formation of intermolecular disulfide bonds and subsequent aggregation.
-
Presence of Contaminants: Proteases co-purified with Numb can lead to degradation, and the resulting fragments may be more prone to aggregation. Endotoxins can also sometimes contribute to protein instability.
-
Mechanical Stress: Vigorous agitation, such as vortexing or excessive stirring, can introduce shear forces that may denature the protein and promote aggregation.
Q2: What is a good starting buffer for purifying and storing this compound?
A2: Based on commercially available recombinant this compound fragments, a good starting point for a storage and handling buffer is a phosphate-buffered saline (PBS) based solution. A recommended formulation is:
-
PBS, pH 7.4
-
1 mM Dithiothreitol (DTT) to prevent oxidation.[1]
-
5% Trehalose as a cryoprotectant and stabilizer.[1]
-
0.01% (w/v) SKL (a non-ionic detergent) to prevent surface-induced aggregation.[1]
-
Proclin 300 or another suitable bacteriostatic agent for short-term storage at 4°C.[1]
It is crucial to note that the optimal buffer conditions can be protein-specific (e.g., full-length vs. fragment, specific isoform) and may require further optimization.
Q3: Are there any specific structural features of the this compound I should be aware of concerning aggregation?
A3: Yes, the this compound possesses several domains that are involved in protein-protein and protein-lipid interactions, which could potentially contribute to its aggregation propensity if not handled correctly. These include:
-
Phosphotyrosine-Binding (PTB) Domain: This N-terminal domain is crucial for Numb's interaction with various signaling partners.[2] The conformation of this domain is critical, and suboptimal buffer conditions could lead to its misfolding and exposure of hydrophobic surfaces.
-
Proline-Rich Region (PRR): This region mediates interactions with SH3 domain-containing proteins. Proline-rich regions can sometimes be involved in non-specific interactions if the protein is partially unfolded.
-
DPF and NPF Motifs: These motifs in the C-terminal region are responsible for binding to components of the endocytic machinery, such as AP-2 and Eps15.[3][4] Ensuring these motifs are available for their native interactions can help maintain the overall solubility of the protein.
Different isoforms of Numb, arising from alternative splicing, may have slightly different biophysical properties and aggregation tendencies.[4]
Troubleshooting Guides
Problem: this compound Aggregates During Purification
This guide provides a systematic approach to troubleshoot this compound aggregation during the purification process.
Caption: Troubleshooting workflow for this compound aggregation during purification.
Step 1: Optimize Lysis Buffer
-
Issue: Aggregation may begin immediately upon cell lysis.
-
Solutions:
-
Increase Salt Concentration: Add NaCl to 300-500 mM to minimize non-specific electrostatic interactions.
-
Add a Reducing Agent: Include 1-5 mM DTT or TCEP to prevent oxidative cross-linking.
-
Incorporate Additives: Consider adding 5-10% glycerol or 50-100 mM L-Arginine to enhance solubility.
-
Use Non-ionic Detergents: A low concentration (0.1-0.5%) of Triton X-100 or NP-40 can help solubilize the protein.
-
Work at Low Temperatures: Perform all lysis steps at 4°C to minimize proteolysis and aggregation kinetics.
-
Step 2: Adjust Affinity Chromatography Conditions
-
Issue: Numb may aggregate while bound to the affinity resin or during washing steps.
-
Solutions:
-
Wash Buffer Composition: Ensure the wash buffer contains a moderate salt concentration (e.g., 150-300 mM NaCl) and a reducing agent. For His-tagged Numb, a low concentration of imidazole (10-20 mM) in the wash buffer can reduce non-specific binding of contaminants.
-
Flow Rate: Avoid excessively slow flow rates, which can increase the time the protein is bound to the column at a high local concentration.
-
Resin Choice: For His-tagged proteins, cobalt-based resins sometimes offer higher purity with less non-specific binding compared to nickel resins, which may reduce co-purification of proteins that could contribute to aggregation.[5][6]
-
Step 3: Modify Elution and Collection
-
Issue: The high concentration of Numb in elution fractions can lead to rapid aggregation.
-
Solutions:
-
Gentle Elution: For GST-tagged proteins, use a fresh solution of reduced glutathione (e.g., 10-20 mM) for elution. For His-tagged proteins, use the lowest effective concentration of imidazole (e.g., 150-300 mM).
-
Immediate Dilution: Collect elution fractions into tubes already containing a stabilizing buffer (e.g., the recommended storage buffer) to immediately dilute the protein.
-
pH of Elution Buffer: Ensure the pH of the elution buffer is compatible with Numb's stability. For GST elution, the pH is typically around 8.0. For His-tag elution, it is also usually around 7.4-8.0.
-
Step 4: Assess Post-Elution Stability
-
Issue: The eluted protein may be initially soluble but aggregates over time.
-
Solutions:
-
Buffer Exchange: Immediately perform buffer exchange into the optimized storage buffer using dialysis or a desalting column.
-
Concentration: If the protein needs to be concentrated, do so slowly and at 4°C. Consider adding stabilizing agents before concentration.
-
Problem: this compound Aggregates During Storage
This guide provides solutions for preventing aggregation of purified this compound during short- and long-term storage.
| Parameter | Recommendation for Short-Term Storage (4°C) | Recommendation for Long-Term Storage (-80°C) | Rationale |
| Temperature | 4°C | -80°C | Lower temperatures slow down aggregation kinetics and reduce protease activity. Avoid -20°C as it can promote ice crystal formation and denaturation. |
| Protein Concentration | < 1 mg/mL | Aliquot at a concentration that is stable, ideally > 0.5 mg/mL to minimize surface adsorption. | Lower concentrations reduce the likelihood of intermolecular interactions. Higher concentrations can be more stable for freezing if cryoprotectants are used. |
| Cryoprotectants | Not essential, but 5% glycerol can be beneficial. | Essential. Use 10-50% (v/v) glycerol or 5% (w/v) trehalose or sucrose. | Cryoprotectants prevent the formation of ice crystals that can denature the protein during freezing and thawing. |
| Reducing Agents | 1 mM DTT or TCEP | 1 mM DTT or TCEP | Prevents oxidation of cysteine residues and the formation of intermolecular disulfide bonds. TCEP is more stable over time than DTT. |
| Additives | 50-100 mM L-Arginine or a mix of L-Arginine and L-Glutamate. | 50-100 mM L-Arginine. | These amino acids can suppress aggregation by interacting with hydrophobic patches on the protein surface. |
| Detergents | 0.01-0.05% non-ionic detergent (e.g., Tween-20, SKL). | Consider if aggregation is observed upon thawing. | Detergents can prevent aggregation at air-water interfaces. |
| Aliquoting | Store in a single, sterile tube. | Crucial. Aliquot into single-use volumes. | Avoids multiple freeze-thaw cycles, which are a major cause of protein aggregation. |
Experimental Protocols
Protocol 1: Purification of GST-Tagged this compound
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150-300 mM NaCl, 1 mM DTT, 1 mM EDTA, 1% Triton X-100, and protease inhibitors.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse by sonication or with a French press at 4°C.
-
Clarification: Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Binding: Add the cleared lysate to a pre-equilibrated glutathione-agarose resin and incubate with gentle agitation for 1-2 hours at 4°C.
-
Washing: Wash the resin with 10-20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 150-500 mM NaCl, 1 mM DTT). A higher salt concentration in the wash buffer can help remove non-specifically bound proteins.
-
Elution: Elute the GST-Numb protein with elution buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10-20 mM reduced glutathione, 1 mM DTT).[7][8] Collect fractions and immediately assess for protein content.
Protocol 2: Purification of His-Tagged this compound
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol, and protease inhibitors.
-
Cell Lysis and Clarification: As described for GST-tagged protein purification.
-
Binding: Add the cleared lysate to a pre-equilibrated Ni-NTA or Co-Talon resin and incubate with gentle agitation for 1 hour at 4°C.
-
Washing: Wash the resin with 10-20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 20-40 mM imidazole, 1 mM TCEP, 10% glycerol).
-
Elution: Elute the His-Numb protein with elution buffer (50 mM Tris-HCl pH 8.0, 150-300 mM NaCl, 250-500 mM imidazole, 1 mM TCEP, 10% glycerol).[5][6] Collect fractions and immediately proceed with buffer exchange.
Protocol 3: Assessment of this compound Aggregation
A. Size-Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric protein.
-
Method:
-
Equilibrate a suitable SEC column (e.g., Superdex 200 or equivalent) with the final storage buffer for this compound.
-
Inject a sample of the purified this compound.
-
Monitor the elution profile at 280 nm. The presence of peaks eluting before the main monomer peak indicates the presence of soluble aggregates.
-
B. Dynamic Light Scattering (DLS)
-
Principle: DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.
-
Method:
-
Place a small volume of the purified this compound solution into a DLS cuvette.
-
Acquire data according to the instrument's instructions.
-
Analyze the resulting size distribution plot. A monomodal peak corresponding to the expected size of monomeric Numb indicates a homogenous sample. The presence of larger species or a high polydispersity index (PDI) suggests aggregation.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Numb as an adaptor protein in clathrin-mediated endocytosis.
References
- 1. NUMB enhances Notch signaling by repressing ubiquitination of NOTCH1 intracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUMB inhibition of NOTCH signalling as a therapeutic target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of four mammalian this compound isoforms. Identification of cytoplasmic and membrane-associated variants of the phosphotyrosine binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biophysical characterization of recombinant proteins: A key to higher structural genomics success - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Biophysical characterisation – Sample Preparation and Characterisation Facility [embl.org]
- 7. High levels of Notch signaling down-regulate Numb and Numblike - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Numb is an endocytic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing siRNA Knockdown of Numb Protein
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficiency of small interfering RNA (siRNA) mediated knockdown of the Numb protein.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound?
A1: The this compound is a crucial determinant of cell fate during development, particularly in the nervous system.[1] It functions as an inhibitor of the Notch signaling pathway.[1][2][3][4] By promoting the ubiquitination and subsequent degradation of the Notch receptor, Numb ensures that one daughter cell adopts a specific fate while the other may remain a progenitor cell.[1] Numb is also involved in other key cellular pathways, including the Hedgehog and p53-MDM2 signaling axes.[2]
Q2: Why is it important to use multiple siRNAs targeting the same gene?
Q3: What are the essential controls for a Numb siRNA knockdown experiment?
A3: A well-controlled experiment is critical for interpreting results correctly.[9] Essential controls include:
-
Negative Control siRNA: A non-silencing or scrambled siRNA sequence that does not target any known gene in the experimental model. This helps identify non-specific changes in gene expression caused by the introduction of an siRNA molecule.[9][10]
-
Untreated/Mock-Transfected Control: Cells that are not transfected or are treated only with the transfection reagent without any siRNA. This provides a baseline for normal Numb expression levels and assesses the cytotoxicity of the transfection reagent itself.[9]
Q4: How soon after transfection can I expect to see a reduction in Numb mRNA and protein levels?
Experimental Workflow for Numb siRNA Knockdown
The following diagram illustrates a standard workflow for a Numb-targeted RNAi experiment, from initial design to final validation and analysis.
Numb-Mediated Inhibition of Notch Signaling
Numb plays a critical role in cell fate by inhibiting the Notch signaling pathway. This diagram visualizes the mechanism by which Numb targets the Notch receptor for degradation.
Troubleshooting Guide
Problem 1: Low or no knockdown of Numb mRNA.
| Question | Possible Cause | Suggested Solution |
| Why is my Numb mRNA level not decreasing after siRNA transfection? | Inefficient Transfection: The siRNA is not entering the cells effectively. This is a common reason for experimental failure.[14] | Optimize Transfection Conditions: Re-optimize parameters such as cell density (aim for 50-70% confluency), siRNA concentration, and the volume of the transfection reagent.[1][9][15][16] Consider trying a different transfection reagent or method, like electroporation, especially for difficult-to-transfect cells.[6][12][16] |
| Poor siRNA Quality/Design: The siRNA sequence may be ineffective, or the reagent may have degraded. | Use Validated Sequences: Whenever possible, use siRNA sequences that have been previously validated in the literature or by the supplier.[7][8] Test 2-4 different siRNA sequences to find the most potent one.[6][7] Ensure proper storage and handling to prevent RNase contamination.[11] | |
| Incorrect Assay Timing: You may be measuring mRNA levels too early or too late. | Perform a Time-Course Experiment: Harvest cells at different time points (e.g., 24, 48, and 72 hours) to determine the optimal window for maximum mRNA reduction.[13] | |
| Cell Health: Unhealthy or overgrown cells transfect poorly.[16] | Maintain Healthy Cultures: Use cells at a low passage number, ensure they are actively dividing, and avoid using antibiotics in the media during transfection.[11][15] |
Problem 2: Numb mRNA is knocked down, but protein levels remain high.
| Question | Possible Cause | Suggested Solution |
| qPCR shows a >70% reduction in Numb mRNA, but my Western blot shows no change in protein. Why? | Long Protein Half-Life: The this compound may be very stable and degrades slowly. A reduction in mRNA may not immediately translate to a decrease in protein.[9][17] | Extend the Time Course: Increase the incubation time after transfection to 72, 96, or even 120 hours before harvesting for Western blot analysis to allow for existing protein to be cleared.[13][17] |
| Ineffective Antibody: The antibody used for the Western blot may be non-specific or of poor quality. | Validate Your Antibody: Use a positive control (e.g., a cell lysate known to express Numb) and a negative control (e.g., lysate from a confirmed Numb knockout/knockdown cell line) to verify antibody specificity.[10][18] | |
| Compensatory Mechanisms: The cell may have mechanisms that stabilize the existing this compound in response to reduced mRNA synthesis. | Investigate Upstream/Downstream Effects: While challenging, this may require further investigation into the cellular pathways that regulate this compound stability. | |
| Isoform-Specific Knockdown: The siRNA may only be targeting specific isoforms of Numb, while the antibody detects all isoforms. | Check siRNA and Antibody Specificity: Ensure your siRNA targets a region common to all Numb isoforms if you wish to knock down the entire pool.[17] Conversely, confirm your antibody recognizes the specific isoform you are targeting. The Numb gene has four alternatively spliced forms.[1] |
Problem 3: High cell death or toxicity after transfection.
| Question | Possible Cause | Suggested Solution |
| My cells are dying after I transfect them with Numb siRNA. What's wrong? | Transfection Reagent Toxicity: Many transfection reagents can be cytotoxic, especially at high concentrations or with prolonged exposure.[15] | Optimize Reagent Concentration: Perform a titration experiment to find the lowest amount of transfection reagent that still provides good knockdown efficiency.[12][14] Also, consider changing the media 4-6 hours after transfection to remove the transfection complexes.[14] |
| High siRNA Concentration: Excessive amounts of siRNA can induce a cellular stress response or off-target effects, leading to cell death.[16][19] | Reduce siRNA Concentration: Use the lowest effective concentration of siRNA. Titrate the siRNA concentration, typically in the range of 5-50 nM, to find the optimal balance between knockdown and viability.[9][16] | |
| Numb is Essential for Cell Survival: The this compound may be critical for the survival or proliferation of your specific cell type. | Perform a Rescue Experiment: To confirm this, try to re-introduce a form of the Numb gene that is resistant to your siRNA. If this "rescues" the cells from death, it confirms that the phenotype is due to the loss of Numb.[20] Consider using a less potent siRNA for partial knockdown. |
Data and Optimization Parameters
The success of an siRNA experiment hinges on the careful optimization of several key parameters. The following table provides general starting points for Numb knockdown experiments.
Table 1: General Optimization Ranges for siRNA Transfection
| Parameter | Starting Recommendation | Optimization Range | Rationale & Key Considerations |
| siRNA Concentration | 10-25 nM[14][21] | 5 - 100 nM[9] | Too little siRNA results in poor knockdown; too much can cause off-target effects and toxicity.[14][16] Optimal concentration is cell-type dependent. |
| Cell Confluency at Transfection | 70%[9][10] | 50 - 80% | Cells should be in the mid-log phase of growth for optimal uptake of transfection complexes.[7] Overly confluent cells may transfect poorly. |
| Transfection Reagent Volume | Follow manufacturer's protocol | 0.5 - 2.0 µL (48-well plate example)[21] | The ratio of transfection reagent to siRNA is critical and must be optimized for each cell type to maximize efficiency and minimize toxicity.[19] |
| Incubation Time (mRNA analysis) | 48 hours[12] | 24 - 72 hours | Allows sufficient time for siRNA to be incorporated into the RISC complex and degrade the target mRNA.[13] |
| Incubation Time (Protein analysis) | 72 hours[12] | 48 - 96 hours | Necessary to account for the half-life of the pre-existing this compound pool.[9][13] |
Key Experimental Protocols
Protocol 1: siRNA Transfection using Lipid-Based Reagent
This protocol is a general guideline for transiently transfecting adherent cells in a 6-well plate format. It should be optimized for your specific cell line.
-
Cell Seeding: The day before transfection, seed cells in your normal growth medium so they reach 50-70% confluency at the time of transfection. For a 6-well plate, this is typically 2.5 x 10^5 cells/well.
-
Prepare siRNA-Lipid Complexes:
-
Tube A (siRNA): Dilute your Numb siRNA (e.g., to a final concentration of 25 nM) in serum-free medium (e.g., Opti-MEM™). Mix gently.
-
Tube B (Lipid Reagent): Dilute the lipid transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.
-
Combine: Add the diluted siRNA from Tube A to the diluted lipid reagent in Tube B. Mix gently by pipetting and incubate for 10-20 minutes at room temperature to allow complexes to form.[21]
-
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before harvesting for analysis. It is generally not necessary to change the medium after transfection, but if toxicity is a concern, the medium can be replaced after 4-6 hours.
Protocol 2: Validation of Knockdown by Quantitative RT-PCR (qPCR)
-
RNA Extraction: At the desired time point (e.g., 48 hours), harvest cells from both the Numb siRNA-treated samples and the negative controls. Extract total RNA using a reputable commercial kit, ensuring to include a DNase treatment step to remove genomic DNA contamination.
-
RNA Quantification and Quality Check: Assess the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix. Include primers specific for the Numb gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
Protocol 3: Validation of Knockdown by Western Blot
-
Protein Extraction: At the desired time point (e.g., 72 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to Numb overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A significant drop in the Numb band intensity compared to the negative control confirms successful protein knockdown.[18][23]
References
- 1. NUMB (gene) - Wikipedia [en.wikipedia.org]
- 2. The Multitasker Protein: A Look at the Multiple Capabilities of NUMB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NUMB is a break of WNT-Notch signaling cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Drosophila this compound inhibits signaling of the Notch receptor during cell-cell interaction in sensory organ lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]
- 6. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 10. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 11. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 13. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Optimizing siRNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. RNAi problem - Gene is knocked down, but not protein - siRNA, microRNA and RNAi [protocol-online.org]
- 18. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guidelines for transfection of siRNA [qiagen.com]
- 20. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 21. genscript.com [genscript.com]
- 22. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 23. siRNA Knockdown | Proteintech Group [ptglab.com]
Validation & Comparative
A Comparative Guide to the Roles of Numb and Numb-like in Development
For Researchers, Scientists, and Drug Development Professionals
The Numb and Numb-like proteins are key regulators of cell fate decisions and tissue development across the animal kingdom. Initially identified for its role in asymmetric cell division in Drosophila, the Numb family of proteins has been shown to be crucial for a multitude of developmental processes, including neurogenesis, cardiogenesis, and myogenesis. In mammals, the family consists of two closely related members, Numb and Numb-like (also known as Numbl or Nbl), which exhibit both overlapping and distinct functions. This guide provides an objective comparison of their roles in development, supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways they regulate.
Quantitative Comparison of Numb and Numb-like Functions
Experimental evidence, primarily from knockout mouse models, has been instrumental in dissecting the individual and combined roles of Numb and Numb-like. The following table summarizes key quantitative findings from these studies.
| Developmental Process | Gene(s) Targeted | Key Phenotype/Observation | Quantitative Data | Reference |
| Early Neurogenesis | Numb and Numblike (double knockout) | Premature depletion of neural progenitor cells. | Not specified in snippets. | [1][2] |
| Cortical Neurogenesis | Numb (conditional knockout in Numbl mutant background) | Hyperproliferation of neural progenitors and severe cortical disorganization when Numb is deleted at E9.5. Depletion of progenitors when Numb is deleted at E8.5 or E10.5. | Not specified in snippets. | [3] |
| Asymmetric Cell Division (Mouse Cortex) | Numb knockout | Significant reduction in asymmetric progenitor/neuron (P/N) divisions. | Not specified in snippets. | [4] |
| Myogenic Differentiation (C2C12 cells) | Numb or Numblike overexpression | Promotion of myogenic differentiation. | Numb transfection: ~88% MHC-positive cells. Numblike transfection: ~88% MHC-positive cells. Control (DAPT): 50% MHC-positive cells. Parental cell line: 4.1% MHC-positive cells after 2 days; Numblike-expressing line: 12.2% MHC-positive cells after 2 days. | [1] |
| Skeletal Muscle Contractility | Numb and Numblike (CKMM-cre double knockout) | Significantly lower contraction tension compared to control mice. | Max tension: 20.74 ± 4.15 g (DKO) vs. 32.52 ± 5.94 g (CTL). Min tension: 7.95 ± 0.53 g (DKO) vs. 9.3 ± 0.29 g (CTL). Avg tension: 8.73 ± 0.71 g (DKO) vs. 10.23 ± 0.41 g (CTL). | [5] |
| Embryonic Lethality | Numb knockout | Embryonic lethal around E11.5 due to severe neural defects. | Not specified in snippets. | [6][7] |
| Embryonic Lethality | Numblike knockout | No obvious developmental phenotype. | Not specified in snippets. | [6][7][8] |
| Embryonic Lethality | Numb and Numblike (double knockout) | Embryonic lethal, more severe phenotype than single knockouts. | Not specified in snippets. | [1][8] |
Signaling Pathways and Molecular Interactions
Numb and Numb-like exert their developmental functions primarily through their interaction with and regulation of key signaling pathways, most notably the Notch pathway. They also play significant roles in endocytosis and have been implicated in other pathways such as the WNT and Hedgehog pathways.
A canonical function of Numb and Numb-like is the inhibition of Notch signaling, which is critical for asymmetric cell division.[1][9] During this process in many cell types, Numb is asymmetrically segregated to one daughter cell.[1][4][9] The daughter cell that inherits Numb has suppressed Notch activity and adopts a different fate from its sibling.[1][9]
Caption: Numb/Numb-like inhibit Notch signaling to promote cell fate diversification.
Interestingly, a reciprocal negative regulation exists, where high levels of Notch signaling can lead to a reduction in Numb and Numb-like protein levels.[1] While Numb is a known inhibitor of Notch, some studies suggest it can also enhance Notch signaling by stabilizing the Notch Intracellular Domain (NICD).[10]
Numb and Numb-like are considered endocytic adaptor proteins, playing a crucial role in the internalization and trafficking of transmembrane receptors.[11][12][13] They interact with components of the endocytic machinery, such as Eps15 and the AP-2 complex subunit α-adaptin.[11][12] This function is linked to their ability to regulate signaling pathways, including Notch, by promoting the endocytosis of the receptor.[14][15]
Caption: Numb and Numb-like function as adaptors in receptor-mediated endocytosis.
Experimental Protocols
Understanding the functions of Numb and Numb-like has been made possible through a variety of experimental techniques. Below are overviews of key methodologies.
-
Objective: To study the in vivo function of Numb and Numb-like by observing the developmental consequences of their absence.
-
Methodology:
-
Gene Targeting: LoxP sites are inserted to flank critical exons of the Numb and/or Numblike genes in embryonic stem (ES) cells.
-
Chimera Generation: The targeted ES cells are injected into blastocysts, which are then implanted into surrogate mothers. The resulting chimeric offspring are bred to establish a germline transmission of the floxed allele.
-
Conditional Knockout: Mice carrying the floxed alleles are crossed with mice expressing Cre recombinase under the control of a tissue-specific or temporally-inducible promoter (e.g., Nestin-Cre for neural progenitors, CKMM-cre for muscle).[3][5]
-
Phenotypic Analysis: The resulting knockout and control littermates are analyzed at different developmental stages. This includes histological analysis of tissue morphology, immunofluorescence staining to detect specific cell markers, and functional assays (e.g., muscle contractility tests).[5]
-
-
Objective: To determine the effect of Numb and Numb-like on cell differentiation in a controlled environment.
-
Methodology:
-
Cell Culture: A suitable cell line, such as the C2C12 myoblast cell line, is cultured under standard conditions.[1]
-
Transfection: Plasmids encoding Numb, Numb-like, or a control vector (e.g., GFP) are introduced into the cells using standard transfection methods.
-
Differentiation Induction: The culture conditions are changed to induce differentiation (e.g., for C2C12 cells, switching to a low-serum differentiation medium).
-
Analysis: After a set period, the cells are fixed and stained for markers of differentiation (e.g., myosin heavy chain [MHC] for myotubes). The percentage of differentiated cells is then quantified by microscopy.[1]
-
-
Objective: To visualize the localization of Numb during mitosis and correlate it with daughter cell fates.
-
Methodology:
-
Cell Isolation and Culture: Progenitor cells are isolated from embryonic tissues (e.g., mouse cortex) and cultured in vitro.[4]
-
Live-Cell Imaging or Immunofluorescence:
-
Live-cell imaging: Cells can be transfected with a fluorescently tagged Numb construct and followed through mitosis using time-lapse microscopy.
-
Immunofluorescence: Cultured cells are fixed at various stages of mitosis and stained with antibodies against Numb and cell-type-specific markers (e.g., β-tubulin III for neurons, Nestin for progenitors).[4]
-
-
Quantification: The distribution of Numb (symmetric vs. asymmetric) in dividing cells is observed and quantified. The fate of the daughter cells is determined by their expression of lineage-specific markers, and this is correlated with the pattern of Numb inheritance.[4]
-
The following diagram illustrates a typical workflow for investigating the roles of Numb and Numb-like in a specific developmental context.
Caption: A generalized workflow for studying Numb and Numb-like functions.
Redundancy and Specificity
A recurring theme in the study of Numb and Numb-like is their partial functional redundancy.[1] The more severe phenotype of the double knockout compared to the single knockouts of each gene strongly supports this idea.[1][8] For instance, while Numblike knockout mice are viable with no obvious defects, the combined loss of Numb and Numblike is embryonic lethal.[6][7][8] This suggests that in many contexts, one protein can compensate for the loss of the other.
However, there is also clear evidence for distinct roles. Their expression patterns can differ, with Numb being more ubiquitously expressed and Numblike showing more restricted expression in the central nervous system.[8] During mouse cortical neurogenesis, Numb is found in progenitor cells in the ventricular zone, whereas Numblike is expressed in postmitotic neurons in the cortical plate.[16][17] Furthermore, Numb displays asymmetric localization during mitosis, a key feature for its role in asymmetric cell division, while Numblike is often symmetrically distributed.[8][16][17] There are also four distinct isoforms of Numb, generated by alternative splicing, which may have different functions in promoting either differentiation or proliferation.[18]
References
- 1. High levels of Notch signaling down-regulate Numb and Numblike - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuing role for mouse Numb and Numbl in maintaining progenitor cells during cortical neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Numb distribution is critical for asymmetric cell division of mouse cerebral cortical stem cells and neuroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Numb and Numblike regulate sarcomere assembly and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Depletion of Numb and Numblike in Murine Lung Epithelial Cells Ameliorates Bleomycin-Induced Lung Fibrosis by Inhibiting the β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Depletion of Numb and Numblike in Murine Lung Epithelial Cells Ameliorates Bleomycin-Induced Lung Fibrosis by Inhibiting the β-Catenin Signaling Pathway [frontiersin.org]
- 8. NUMB and NUMBL differences in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Numb Expression and Asymmetric versus Symmetric Cell Division in Distal Embryonic Lung Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NUMB enhances Notch signaling by repressing ubiquitination of NOTCH1 intracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Numb Is an Endocytic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Numb is an endocytic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and Selected Reaction Monitoring (SRM) Quantification of Endocytosis Factors Associated with Numb - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Numb controls E-cadherin endocytosis through p120 catenin with aPKC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sdbonline.org [sdbonline.org]
- 16. Differential expression of mammalian Numb, Numblike and Notch1 suggests distinct roles during mouse cortical neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.biologists.com [journals.biologists.com]
- 18. pnas.org [pnas.org]
A Comparative Guide to Numb Isoform Binding Partners: Unraveling Specificity in Cellular Signaling
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of protein isoforms is critical for deciphering complex cellular pathways and identifying targeted therapeutic strategies. The Numb protein, a key regulator of cell fate, signaling, and endocytosis, presents a compelling case study in isoform-specific functionality. Mammalian Numb is expressed as four main protein isoforms—p72, p71, p66, and p65—arising from the alternative splicing of two exons: exon 3 within the phosphotyrosine-binding (PTB) domain and exon 9 in a proline-rich region (PRR). These subtle structural variations dictate their unique sets of binding partners, thereby orchestrating distinct downstream cellular effects.
This guide provides a side-by-side comparison of the known binding partners for each of the four major Numb isoforms, supported by quantitative data where available. Detailed methodologies for key experimental techniques are also presented to aid in the design and interpretation of related research.
Quantitative Comparison of Numb Isoform Binding Partners
The specificity of Numb isoform interactions is crucial for their diverse biological roles. The inclusion or exclusion of amino acid sequences encoded by exon 3 and exon 9 alters the protein's conformation and creates or masks binding sites for interacting proteins. The following table summarizes the known isoform-specific binding partners and available quantitative binding data.
| Binding Partner | Numb Isoform(s) | Domain/Motif Interaction | Quantitative Binding Data (Kd) | Functional Significance |
| MDM2 | p72, p66 (Exon 3-containing) | PTB domain (requires Exon 3 for high affinity) | ~30-fold higher affinity for PTBi (with Exon 3) vs PTBo (without Exon 3)[1] | Stabilization of p53 by inhibiting its MDM2-mediated ubiquitination and degradation.[1][2] |
| Anaplastic Lymphoma Kinase (ALK) | All isoforms, with differential effects from p72 and p66 | PTB domain binds to N¹⁴⁷⁷MAF¹⁴⁸⁰ and N¹⁵⁸⁵YGY¹⁵⁸⁶ motifs in ALK.[3] | Not specified for individual isoforms. | Regulation of ALK endocytosis and downstream signaling. p66 promotes ALK degradation, while p72 promotes its recycling.[3][4] |
| Notch1 | All isoforms, with potentially different regulatory effects | PTB domain | Not available | Regulation of Notch signaling, a key pathway in cell fate determination.[5][6] |
| p53 | All isoforms | PTB domain | Not available | Forms a trimeric complex with MDM2 and p53 to stabilize p53.[5][7] |
| Eps15 | p72, p71 (Exon 9-containing) show stronger interaction | NPF motif in the C-terminus binds to the EH domain of Eps15. | Not available | Component of the endocytic machinery, involved in clathrin-mediated endocytosis.[8][9] |
| α-Adaptin (AP-2 complex) | All isoforms, with stronger interaction reported for Exon 9-containing isoforms | DPF motifs in the C-terminus | Not available | Links Numb to the core endocytic machinery for vesicle formation.[8][9] |
| Metabotropic Glutamate Receptors (mGluR1α and mGluR5α) | p72 | Not fully characterized | Not available | p72, but not p65, binds to and promotes the membrane expression of these receptors by inhibiting their internalization.[8] |
| Septin 7 | Not isoform-specific | Not fully characterized | Not available | Important for sarcomere organization and muscle function.[10] |
Key Signaling Pathways and Experimental Workflows
The isoform-specific interactions of Numb have profound implications for several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for identifying Numb binding partners.
Numb in the p53/MDM2 and Notch Signaling Pathways
Caption: Numb isoform-specific regulation of p53 stability and general antagonism of Notch signaling.
Numb Isoform-Specific Regulation of ALK Signaling
Caption: Differential regulation of ALK receptor trafficking by Numb p66 and p72 isoforms.
Experimental Workflow: Co-Immunoprecipitation
Caption: A generalized workflow for identifying Numb isoform-specific binding partners using co-immunoprecipitation.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Numb Isoform-Specific Interactions
This protocol is adapted from methodologies used to validate Numb-protein interactions.[11]
1. Cell Lysis:
-
Culture cells expressing endogenous or tagged Numb isoforms to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add a Numb isoform-specific primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute at 4°C.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer.
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
4. Analysis:
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
Analyze the samples by SDS-PAGE and Western blotting using antibodies against the potential binding partners.
-
For a broader analysis, eluates can be subjected to mass spectrometry to identify novel interacting proteins.[10][12]
Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
SPR is a powerful technique for measuring the kinetics and affinity of protein-protein interactions in real-time.
1. Chip Preparation:
-
A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
A purified Numb isoform (ligand) is immobilized on the chip surface via amine coupling.
-
The remaining active sites on the chip are blocked with ethanolamine.
2. Binding Analysis:
-
A purified potential binding partner (analyte) is flowed over the chip surface at various concentrations.
-
The association of the analyte to the immobilized Numb isoform is measured as a change in the refractive index, recorded in resonance units (RU).
-
After the association phase, a running buffer is flowed over the chip to measure the dissociation of the analyte.
3. Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Conclusion
The differential binding of partners to Numb isoforms underscores a critical layer of regulation in cellular signaling. The presence or absence of small, alternatively spliced exons can dramatically alter protein function, leading to distinct physiological and pathological outcomes. For researchers in basic science and drug development, a thorough understanding of these isoform-specific interactions is paramount for elucidating disease mechanisms and for the rational design of targeted therapies that can selectively modulate the activity of specific Numb-driven pathways. The methodologies and data presented in this guide offer a foundational resource for further investigation into the complex and fascinating world of Numb isoform biology.
References
- 1. A Numb–Mdm2 fuzzy complex reveals an isoform-specific involvement of Numb in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Multitasker Protein: A Look at the Multiple Capabilities of NUMB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NUMB regulates the endocytosis and activity of the anaplastic lymphoma kinase in an isoform-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NUMB regulates the endocytosis and activity of the anaplastic lymphoma kinase in an isoform-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of NUMB/NUMB isoforms in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stress-induced switch in Numb isoforms enhances Notch-dependent expression of subtype-specific transient receptor potential channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of NUMB/NUMB isoforms in cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Numb Is an Endocytic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interactome Mapping Uncovers a General Role for Numb in Protein Kinase Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Numb Isoform-Specific Antibodies
For researchers, scientists, and drug development professionals, the precise detection of Numb protein isoforms is critical for unraveling their distinct roles in cellular processes and disease. This guide provides a comprehensive framework for validating the specificity of commercially available antibodies targeting different Numb isoforms.
The this compound plays a pivotal role in cell fate determination, asymmetric cell division, and intracellular signaling.[1] Alternative splicing of the NUMB gene gives rise to four main protein isoforms: p65, p66, p71, and p72. These isoforms differ by the inclusion or exclusion of sequences encoded by exon 3 and exon 9, leading to variations in their phosphotyrosine-binding (PTB) and proline-rich regions (PRR), respectively.[1] These structural differences translate into distinct functional roles in processes such as endocytosis and the regulation of Notch and p53 signaling pathways. The differential expression of Numb isoforms has been implicated in various cancers, making them important targets for investigation.[2][3]
Given the subtle differences between isoforms and the potential for cross-reactivity, rigorous validation of isoform-specific antibodies is paramount for generating reliable and reproducible data. This guide outlines a systematic approach to validate the specificity of Numb isoform-specific antibodies using a combination of molecular and cellular techniques.
Comparative Analysis of Numb Isoform-Specific Antibodies
Currently, a direct comparative study of commercially available Numb isoform-specific antibodies is lacking in the published literature. To address this, we propose a validation workflow to systematically evaluate their performance. The following tables present a template for summarizing the expected outcomes of such a validation process for hypothetical antibodies targeting the p66 (lacking exon 9) and p72 (containing exon 9) isoforms.
Table 1: Antibody Specificity Assessment by Western Blotting
| Antibody | Target Isoform | Cell Lysate: Mock Transfection | Cell Lysate: p66 Overexpression | Cell Lysate: p72 Overexpression | Cell Lysate: Numb Knockdown | Specificity Rating |
| Antibody A | p66 | Faint band at ~66 kDa | Strong band at ~66 kDa | Faint band at ~66 kDa | No band at ~66 kDa | ★★★★☆ |
| Antibody B | p66 | No band | Band at ~66 kDa | No band | No band | ★★★★★ |
| Antibody C | p72 | Faint band at ~72 kDa | Faint band at ~72 kDa | Strong band at ~72 kDa | No band at ~72 kDa | ★★★★☆ |
| Antibody D | p72 | No band | No band | Band at ~72 kDa | No band | ★★★★★ |
| Pan-Numb Ab | All | Bands at ~66 & ~72 kDa | Stronger band at ~66 kDa | Stronger band at ~72 kDa | No bands | N/A |
Specificity Rating:
-
★★★★★: Highly specific, single band at the correct molecular weight in the target isoform-overexpressing lysate only.
-
★★★★☆: Largely specific, strong band for the target isoform with minimal cross-reactivity.
-
★★★☆☆: Moderately specific, detects the target isoform but shows noticeable cross-reactivity.
-
★★☆☆☆: Poorly specific, significant cross-reactivity with other isoforms.
-
★☆☆☆☆: Non-specific, detects multiple bands or the incorrect isoform.
Table 2: Performance in Immunoprecipitation and Immunofluorescence
| Antibody | Target Isoform | Immunoprecipitation Specificity | Immunofluorescence Localization | Performance Rating |
| Antibody B | p66 | Successfully pulls down p66 from mixed isoform lysate | Primarily cytoplasmic staining | ★★★★★ |
| Antibody D | p72 | Successfully pulls down p72 from mixed isoform lysate | Predominantly plasma membrane localization | ★★★★★ |
| Pan-Numb Ab | All | Pulls down all Numb isoforms | Mixed cytoplasmic and membrane staining | N/A |
Performance Rating:
-
★★★★★: Excellent performance in the specified application with high specificity.
-
★★★★☆: Good performance with minor off-target effects.
-
★★★☆☆: Acceptable performance, but with notable limitations.
-
★★☆☆☆: Poor performance, not recommended for this application.
-
★☆☆☆☆: Fails to perform in this application.
Experimental Workflow and Signaling Pathways
To achieve a thorough validation, a multi-step experimental approach is recommended. This workflow ensures that the antibody specifically recognizes the intended Numb isoform in various applications.
Caption: Experimental workflow for validating Numb isoform-specific antibodies.
The differential functions of Numb isoforms are often tied to their distinct interactions within signaling pathways. For instance, isoforms lacking exon 9 (p65/p66) are thought to be more potent inhibitors of Notch signaling.
Caption: Simplified diagram of Numb p66/p65 inhibiting Notch signaling.
Detailed Experimental Protocols
Cell Culture and Transfection
-
Cell Lines: Use a cell line with low endogenous Numb expression (e.g., HEK293T) for overexpression studies. For knockdown experiments and analysis of endogenous isoforms, select cell lines known to express different Numb isoform ratios (e.g., U87 glioblastoma cells predominantly express p65/p66, while some other cancer cell lines have higher p71/p72 levels).[2]
-
Plasmids: Obtain or construct expression vectors for human Numb p66 and p72 isoforms. An empty vector should be used as a mock control.
-
Transfection: Transiently transfect cells using a suitable method (e.g., lipofection). Harvest cells 24-48 hours post-transfection.
-
Knockdown: Use siRNA or shRNA targeting all Numb isoforms to generate stable or transient knockdown cells for use as negative controls.
Western Blotting
-
Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel. Include a molecular weight marker.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary Numb isoform-specific antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunoprecipitation
-
Lysate Preparation: Prepare cell lysates as for Western blotting, but use a non-denaturing lysis buffer (e.g., Triton X-100 based buffer).
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the Numb isoform-specific antibody (2-5 µg) overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash several times with cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluates by Western blotting using a pan-Numb antibody or an antibody targeting a different epitope on the same isoform.
Immunofluorescence
-
Cell Seeding: Seed cells on glass coverslips and allow them to adhere. Perform transfections as required.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary Numb isoform-specific antibody for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. The p71/p72 isoforms are expected to show more prominent plasma membrane localization compared to the more cytoplasmic p65/p66 isoforms.[4]
By following this comprehensive guide, researchers can confidently validate the specificity of their Numb isoform-specific antibodies, leading to more accurate and impactful findings in their studies of this multifaceted protein.
References
- 1. NUMB alternative splicing and isoform-specific functions in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exclusion of NUMB Exon12 Controls Cancer Cell Migration through Regulation of Notch1-SMAD3 Crosstalk [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The role of NUMB/NUMB isoforms in cancer stem cells [bmbreports.org]
The Dichotomous Role of Numb: A Comparative Analysis Across Cancer Types
A comprehensive examination of the Numb protein's function reveals a complex and often contradictory role in the progression of different cancers. Primarily recognized as a tumor suppressor, Numb's influence on cell fate, proliferation, and signaling pathways varies significantly depending on the cancer type and the specific protein isoform expressed. This guide provides a comparative analysis of Numb's function in breast, lung, and brain cancers, supported by experimental data and detailed methodologies for key assays.
Numb, a cell fate determinant protein, is a critical regulator of asymmetric cell division and a key player in maintaining cellular homeostasis.[1][2] Its dysregulation has been implicated in the development and progression of numerous cancers. Generally, loss of Numb expression is associated with uncontrolled cell proliferation and the amplification of cancer stem cells, primarily through the promotion of the Notch signaling pathway and a reduction in the tumor suppressor p53.[1][3] However, emerging evidence highlights a more nuanced role for Numb, with its function being highly context-dependent.
Comparative Analysis of Numb Function
The function of Numb and its impact on key cellular processes differ markedly across breast, lung, and brain cancers. These differences are often attributed to the expression of distinct Numb isoforms and the specific cellular context of the tumor.
| Cancer Type | Effect on Cell Proliferation | Effect on Apoptosis | Effect on Cell Migration & Invasion | Key Signaling Pathway Interactions | Clinical Significance |
| Breast Cancer | Generally inhibitory. Loss of Numb promotes proliferation.[4] | Promotes apoptosis by stabilizing p53.[4][5] | Inhibits migration and invasion by suppressing EMT.[1][6] | Primarily inhibits Notch signaling and stabilizes p53.[1][7] | Loss of Numb expression, particularly isoforms 1 and 2, is associated with aggressive tumors, chemoresistance, and poor prognosis.[1][4] |
| Lung Cancer | Dual role: Inhibits proliferation in adenocarcinoma, but may promote it in squamous cell carcinoma.[8][9] | Varies by subtype. | Suppresses migration and invasion in adenocarcinoma.[8] | Predominantly inhibits Notch signaling in adenocarcinoma.[8] Isoforms 2 and 4 are highly expressed in non-small cell lung cancer and activate Notch.[1] | High Numb expression is linked to a favorable prognosis in lung adenocarcinoma.[8] |
| Brain Cancer (Glioblastoma) | Complex role. Can restrain growth in some contexts, but higher expression correlates with decreased survival in certain subtypes.[10] | Can promote degradation of Notch, which is essential for glioblastoma stem cell maintenance.[10] | Can regulate cell migration. | Interacts with Notch and EGFR signaling.[10] Also identified as a Hedgehog-pathway inhibitor.[11][12] | Homozygous NUMB deletions are found in a subgroup of proneural glioblastomas. Higher Numb expression is seen in classical and mesenchymal glioblastomas and correlates with worse survival.[10] |
Key Signaling Pathways Regulated by Numb
Numb's function as a tumor suppressor is largely mediated by its interaction with and regulation of several critical signaling pathways.
Numb-Notch Signaling Axis
A primary mechanism by which Numb exerts its tumor-suppressive effects is through the inhibition of the Notch signaling pathway.[1][13] Numb promotes the ubiquitination and subsequent degradation of the Notch intracellular domain (NICD), preventing its translocation to the nucleus and the activation of Notch target genes that drive cell proliferation and inhibit differentiation.[2][7] Loss of Numb leads to aberrant Notch activation, a common feature in many cancers, including breast and lung adenocarcinoma.[1][8]
References
- 1. The role of NUMB/NUMB isoforms in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The role of NUMB/NUMB isoforms in cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. NUMB Phosphorylation Destabilizes p53 and Promotes Self-renewal of Tumor-Initiating Cells by NANOG-dependent Mechanism in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NUMB negatively regulates the epithelial-mesenchymal transition of triple-negative breast cancer by antagonizing Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Numb has distinct function in lung adenocarcinoma and squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Numb has distinct function in lung adenocarcinoma and squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Numb Regulates Glioma Stem Cell Fate and Growth by Altering Epidermal Growth Factor Receptor and Skp1-Cullin-F-Box Ubiquitin Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Numb is a suppressor of Hedgehog signalling and targets Gli1 for Itch-dependent ubiquitination | Semantic Scholar [semanticscholar.org]
- 12. Hedgehog Signaling in Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression and clinical significance of Numb and Notch-1 proteins between tissue of colon cancer and regional lymph node metastases - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to Numb Protein Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Numb protein signaling pathway across different species, with a focus on its performance and interactions, supported by experimental data and detailed methodologies.
Introduction to Numb
The this compound is a highly conserved cellular determinant that plays a critical role in asymmetric cell division, a fundamental process for generating cellular diversity during development.[1][2] First identified in Drosophila melanogaster, Numb's primary function is to ensure that daughter cells adopt distinct fates. This is achieved through its asymmetric segregation into one of the two daughter cells during mitosis.[3][2][4] In mammals, the Numb family is more complex, with two homologous proteins, Numb and Numblike (Numbl), and multiple splice isoforms, suggesting a broader range of functions.[5][6]
Core Signaling Pathway: Inhibition of Notch
A central and evolutionarily conserved function of Numb is the inhibition of the Notch signaling pathway.[3][4][7] The Notch pathway is crucial for maintaining stem and progenitor cell populations, and its inhibition by Numb is essential for allowing one daughter cell to exit the cell cycle and differentiate.[3][8]
The mechanism of Notch inhibition by Numb involves several key steps:
-
Asymmetric Localization: During mitosis, Numb is localized to one side of the cell cortex and is exclusively inherited by one daughter cell.[3][9] This process is mediated by a complex of proteins, including the Partner of Numb (Pon) in Drosophila.[10][11]
-
Interaction with Notch: Numb directly interacts with the intracellular domain of the Notch receptor.[3][12]
-
Ubiquitination and Degradation: Numb recruits E3 ubiquitin ligases, such as Itch, to the Notch receptor.[3][7] This leads to the ubiquitination and subsequent degradation of Notch, preventing the translocation of the Notch intracellular domain (NICD) to the nucleus and the activation of target genes.[3][4]
In Drosophila, Numb's interaction with the protein Sanpodo is also crucial for potent Notch inhibition.[3] Sanpodo is a transmembrane protein that, in the absence of Numb, promotes Notch signaling. Numb converts Sanpodo into an inhibitor of Notch, thereby amplifying the difference in Notch signaling between the two daughter cells.[3] While a direct Sanpodo homolog is not found in mammals, the fundamental principle of Numb-mediated endocytosis and degradation of Notch pathway components is conserved.[13]
Figure 1. Numb-mediated inhibition of the Notch signaling pathway.
Cross-Species Comparison of Numb Signaling
While the core function of Numb in antagonizing Notch signaling is conserved, there are significant differences between invertebrates and mammals, primarily due to the increased complexity in mammalian systems.
| Feature | Drosophila melanogaster | Mammals (Human/Mouse) |
| Gene Family | Single numb gene | Numb and Numblike (Numbl) genes[4][5] |
| Isoforms | Fewer known isoforms | At least six functionally distinct isoforms due to alternative splicing[14][15] |
| Primary Role | Asymmetric cell division and cell fate determination in the nervous system[3][1][2] | Asymmetric cell division, but also roles in endocytosis, cell adhesion, migration, and tumorigenesis[4][5] |
| Notch Inhibition | Well-established antagonist of Notch signaling, often involving Sanpodo[3] | Conserved antagonism of Notch, but also isoform-specific regulation and involvement of different E3 ligases[4][7] |
| Other Pathways | Primarily linked to Notch | Interacts with multiple pathways including Hedgehog, p53, and Wnt[4][8] |
| Functional Redundancy | N/A | Partial redundancy between Numb and Numblike[16][17] |
Numb's Role in Other Signaling Pathways
In mammals, Numb has been implicated in a wider array of signaling pathways beyond Notch inhibition.
-
p53 Signaling: Numb can form a complex with p53 and the E3 ubiquitin ligase MDM2, preventing the degradation of p53 and thereby enhancing its tumor-suppressive functions.[4]
-
Hedgehog Signaling: Numb is involved in the regulation of the Hedgehog pathway, a critical pathway in development and cancer.[4]
-
Wnt Signaling: Numb has been identified as a target of the canonical Wnt signaling pathway.[8] Interestingly, Numb and Numblike appear to have opposing effects on the Wnt and Hedgehog pathways.[4][16]
Figure 2. Overview of mammalian Numb interactions with multiple signaling pathways.
Experimental Protocols
Investigating the Numb signaling pathway involves a variety of molecular and cellular biology techniques. Below are generalized protocols for key experiments.
Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
This technique is used to identify proteins that interact with Numb.
Objective: To isolate Numb and its binding partners from a cell lysate.
Materials:
-
Cell lysate expressing the proteins of interest
-
Antibody specific to Numb (or a tag fused to Numb)
-
Protein A/G magnetic beads or agarose resin
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with beads alone to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-Numb antibody.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify Numb and its interacting partners.
Figure 3. Generalized workflow for Co-Immunoprecipitation (Co-IP).
Yeast Two-Hybrid (Y2H) Screening
Y2H is a genetic method used to discover protein-protein interactions.
Objective: To identify proteins from a cDNA library that interact with a Numb "bait" protein.
Principle: The transcription factor GAL4 has a DNA-binding domain (BD) and an activation domain (AD). When these domains are brought into proximity, they can activate a reporter gene. In the Y2H system, Numb is fused to the BD ("bait"), and a library of potential interacting proteins is fused to the AD ("prey"). If the bait and prey interact, the reporter gene is expressed.
Protocol:
-
Construct Bait and Prey Plasmids: Clone the Numb gene into a plasmid containing the GAL4-BD. A cDNA library is cloned into a plasmid with the GAL4-AD.
-
Yeast Transformation: Transform a yeast reporter strain with the bait plasmid.
-
Library Screening: Transform the bait-containing yeast with the prey library.
-
Selection: Plate the transformed yeast on selective media. Only yeast cells where the bait and prey interact will grow.
-
Validation: Isolate the prey plasmids from the positive colonies and sequence the cDNA insert to identify the interacting protein.
Immunofluorescence for Protein Localization
This technique is used to visualize the subcellular localization of Numb.
Objective: To determine the localization of Numb within the cell, particularly during mitosis.
Protocol:
-
Cell Culture and Fixation: Grow cells on coverslips and fix them with a reagent like paraformaldehyde.
-
Permeabilization: Treat the cells with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.
-
Blocking: Incubate the cells in a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to Numb.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining: Stain the nucleus with a DNA dye like DAPI.
-
Imaging: Mount the coverslips on slides and visualize the cells using a fluorescence or confocal microscope.
Quantitative Data on Numb Interactions
While much of the data on Numb signaling is qualitative, some studies have provided quantitative measurements of its interactions. For example, biolayer interferometry has been used to measure the binding affinity between Notch1 and its ligands, providing a framework for understanding how Numb might modulate these interactions. One study reported the following dissociation constants (KD):
-
Notch1 and Delta-like 1 (Dll1): KD of 3.4 ± 0.5 μM
-
Notch1 and Delta-like 4 (Dll4): KD of 270 ± 65 nM
These values indicate a significantly higher affinity of Notch1 for Dll4 compared to Dll1.[18] Further quantitative studies are needed to determine the precise impact of Numb on these binding affinities across different species and cellular contexts.
Conclusion
The this compound is a key regulator of cell fate with a highly conserved role in antagonizing Notch signaling. While the fundamental mechanism is conserved from Drosophila to mammals, the mammalian Numb signaling network is significantly more complex, with multiple family members, numerous isoforms, and interactions with a broader range of signaling pathways. This complexity underscores the expanded roles of Numb in mammalian development and its potential involvement in diseases such as cancer. The experimental approaches outlined in this guide provide a foundation for further investigation into the intricate and multifaceted functions of the this compound.
References
- 1. [PDF] Principles and mechanisms of asymmetric cell division | Semantic Scholar [semanticscholar.org]
- 2. Asymmetric cell division - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 6. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. Expression of Notch pathway components (Numb, Itch, and Siah-1) in colorectal tumors: A clinicopathological study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NUMB (gene) - Wikipedia [en.wikipedia.org]
- 10. Modes of protein movement that lead to the asymmetric localization of partner of Numb during Drosophila neuroblast division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Multitasker Protein: A Look at the Multiple Capabilities of NUMB | MDPI [mdpi.com]
- 12. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 13. Mammalian this compound antagonizes Notch by controlling postendocytic trafficking of the Notch ligand Delta-like 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction of Notch Signaling Modulator Numb with α-Adaptin Regulates Endocytosis of Notch Pathway Components and Cell Fate Determination of Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NUMB enhances Notch signaling by repressing ubiquitination of NOTCH1 intracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 17. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 18. Intrinsic Selectivity of Notch 1 for Delta-like 4 Over Delta-like 1 - PMC [pmc.ncbi.nlm.nih.gov]
confirming numb protein localization using super-resolution microscopy
For researchers, scientists, and drug development professionals, understanding the precise subcellular localization of the Numb protein is critical to unraveling its complex roles in cell fate determination, endocytosis, and signaling pathways.[1][2][3] Conventional fluorescence microscopy, limited by the diffraction of light, often falls short of providing the necessary resolution to visualize the fine details of Numb's distribution.[4][5] This guide offers a comparative overview of super-resolution microscopy techniques—PALM, STORM, and STED—for the definitive confirmation of this compound localization, supported by experimental considerations and data presentation frameworks.
The this compound is a crucial adaptor protein involved in asymmetric cell division and the regulation of key signaling pathways, most notably Notch signaling.[1][2][6] Its localization is dynamic and context-dependent, being found at the cell membrane, within endocytic vesicles, the cytoplasm, and even the nucleus.[1][2][3][7] Numb's function is intrinsically linked to its location; for instance, its asymmetric segregation to one daughter cell during mitosis is fundamental for determining cell fate.[2][3] It also plays a significant role as an endocytic protein, interacting with components of the clathrin-mediated endocytosis machinery like α-adaptin.[3][6][7] Given that Numb-containing structures are often smaller than 200 nm, super-resolution microscopy is indispensable for their detailed study.[4][8]
Comparing Super-Resolution Techniques for Numb Localization
Choosing the right super-resolution technique is paramount for achieving research goals. The primary methods—Photoactivated Localization Microscopy (PALM), Stochastic Optical Reconstruction Microscopy (STORM), and Stimulated Emission Depletion (STED) microscopy—each offer distinct advantages and disadvantages for visualizing the this compound.
| Feature | PALM (Photoactivated Localization Microscopy) | STORM (Stochastic Optical Reconstruction Microscopy) | STED (Stimulated Emission Depletion) Microscopy |
| Principle | Stochastically activates and localizes individual photoactivatable fluorescent proteins.[9][10][11] | Stochastically activates and localizes individual photoswitchable organic fluorophores.[5][9][10] | A donut-shaped depletion laser de-excites fluorophores at the periphery of the excitation spot, narrowing the point spread function.[5][8][12] |
| Typical Resolution | 10-50 nm[11] | 20-50 nm[13] | 30-80 nm |
| Fluorophores | Photoactivatable fluorescent proteins (e.g., PA-GFP, mEos).[10][11][14] | Photoswitchable organic dyes (e.g., Alexa Fluor 647, Cy5).[5][10] | A wide range of standard fluorophores (e.g., ATTO 647N, STAR RED). |
| Sample Type | Live or fixed cells.[10] | Primarily fixed cells; live-cell imaging is challenging. | Live or fixed cells. |
| Pros for Numb Imaging | - Excellent for tracking Numb fusion proteins in living cells. - High labeling specificity with genetically encoded tags.[14] | - High photon output from organic dyes provides excellent localization precision. - Can be used to visualize endogenous Numb with specific antibodies. | - Faster image acquisition compared to PALM/STORM. - Less computationally intensive post-processing. |
| Cons for Numb Imaging | - Lower photon output from fluorescent proteins can limit localization precision. - Potential for artifacts from protein overexpression. | - Requires highly specific antibodies for endogenous protein labeling. - Complex buffer systems are needed to induce photoswitching.[8] | - Higher laser powers can induce phototoxicity in live cells. - Resolution is generally lower than PALM/STORM. |
Visualizing Experimental and Logical Frameworks
To effectively plan and execute experiments for confirming this compound localization, it is crucial to have a clear understanding of the experimental workflow and the signaling context in which Numb operates.
References
- 1. mdpi.com [mdpi.com]
- 2. NUMB (gene) - Wikipedia [en.wikipedia.org]
- 3. Numb Is an Endocytic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Super-resolution Microscopy Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Super-resolution microscopy - Wikipedia [en.wikipedia.org]
- 6. sdbonline.org [sdbonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Seeing beyond the limit: A guide to choosing the right super-resolution microscopy technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. teledynevisionsolutions.com [teledynevisionsolutions.com]
- 10. Photoactivated localization microscopy - Wikipedia [en.wikipedia.org]
- 11. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 12. youtube.com [youtube.com]
- 13. Molecular mapping of neuronal architecture using STORM microscopy and new fluorescent probes for SMLM imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photoactivated Localization Microscopy (PALM) of Adhesion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Regulation of Numb and Numb-like
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic regulation of Numb and its homolog, Numb-like. Understanding the nuanced differences in their post-translational modifications is critical for elucidating their distinct and overlapping roles in cellular processes and disease. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes complex signaling pathways to support further research and therapeutic development.
Comparative Overview of Enzymatic Regulation
Numb and Numb-like are adaptor proteins that play crucial roles in cell fate determination, particularly through the inhibition of Notch signaling.[1] Their functions are intricately regulated by a variety of post-translational modifications, primarily ubiquitination and phosphorylation. While they share some regulatory mechanisms, emerging evidence points to distinct enzymatic control, contributing to their specialized functions.
Ubiquitination of Numb is a key mechanism controlling its stability and its ability to regulate downstream targets. The E3 ubiquitin ligase Itch interacts with Numb to promote the ubiquitination of the Notch1 receptor, leading to its degradation.[2][3] Conversely, Numb itself is a target for ubiquitination by E3 ligases such as MDM2 and members of the LNX protein family, which marks Numb for proteasomal degradation.[2][4] In a seemingly contradictory role, Numb can also stabilize the Notch1 intracellular domain (N1ICD) by recruiting the deubiquitinating enzyme (DUB) BAP1, thereby inhibiting N1ICD ubiquitination.[5][6]
The regulation of Numb-like by ubiquitination is less characterized. However, studies have shown that high levels of Notch signaling can trigger the proteasome-dependent degradation of both Numb and Numb-like, a process that, for Numb-like, is dependent on its PEST domain.[7][8][9]
Phosphorylation plays a dynamic role in regulating Numb's subcellular localization, protein-protein interactions, and stability. Several kinases have been identified to phosphorylate Numb at various sites, each with distinct functional consequences. For instance, atypical protein kinase C (aPKC) phosphorylates Numb, leading to its dissociation from the plasma membrane, a critical step for its asymmetric segregation during cell division.[2][10] Ca2+/calmodulin-dependent protein kinases (CaM-Ks) have been shown to phosphorylate both Numb and Numb-like.[11] Other kinases that target Numb include Adaptor-Associated Kinase 1 (AAK1), Cyclin-Dependent Kinase 5 (CDK5), and Polo-like kinase 1 (Plk1), with Plk1-mediated phosphorylation targeting Numb for degradation.[12][13][14]
Phosphorylation of Numb-like is also known to occur, with CaM-Ks identified as one family of responsible kinases, phosphorylating a serine residue corresponding to a known phosphorylation site in Numb.[11] However, a comprehensive understanding of the kinase-mediated regulation of Numb-like is still developing.
Quantitative Data Summary
The following table summarizes the key enzymes involved in the regulation of Numb and Numb-like, their specific target sites, and the functional outcomes of these modifications.
| Modification | Protein | Enzyme | Target Site | Functional Outcome | References |
| Ubiquitination | Numb | Itch (E3 Ligase) | Notch1 Receptor | Promotes ubiquitination and degradation of Notch1. | [2][3][15] |
| Numb | MDM2 (E3 Ligase) | Numb | Promotes ubiquitination and degradation of Numb. | [2][4] | |
| Numb | LNX proteins (E3 Ligases) | Numb | Promote ubiquitination and degradation of Numb. | [16] | |
| Numb | BAP1 (DUB) | N1ICD | Stabilizes N1ICD by inhibiting its ubiquitination. | [5][6] | |
| Numb-like | Not fully identified | Numb-like | High Notch signaling leads to proteasome-dependent degradation. | [7][8] | |
| Phosphorylation | Numb | aPKC | Not specified | Dissociation from plasma membrane, asymmetric partitioning. | [2][10] |
| Numb | CaM-KI, CaM-KII, CaM-KIV | Ser264 | Regulates interaction with 14-3-3 proteins. | [11] | |
| Numb | AAK1 | Thr-102 | Regulates endocytic activity. | [13] | |
| Numb | CDK5 | Ser288 | May regulate cell adhesion and migration. | [12] | |
| Numb | Plk1 | Ser265, Ser284 | Enhances proteasomal degradation of Numb. | [14] | |
| Numb-like | CaM-KI, CaM-KII, CaM-KIV | Ser304 | Regulates interaction with 14-3-3 proteins. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the enzymatic regulation of Numb and Numb-like.
This protocol is designed to assess the ubiquitination of a substrate protein (e.g., Notch1) mediated by an E3 ligase (e.g., Itch) in the presence of an adaptor protein (e.g., Numb).
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5)
-
Recombinant E3 ligase (e.g., Itch)
-
Recombinant substrate protein (e.g., Notch1 intracellular domain)
-
Recombinant adaptor protein (e.g., Numb)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate protein and ubiquitin
Procedure:
-
Set up the ubiquitination reaction by combining the following in a microcentrifuge tube:
-
100 nM E1 enzyme
-
500 nM E2 enzyme
-
1 µM E3 ligase
-
1 µM substrate protein
-
1 µM adaptor protein (if applicable)
-
10 µM ubiquitin
-
2 mM ATP
-
Ubiquitination buffer to a final volume of 30 µL.
-
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using a primary antibody against the substrate protein to detect its ubiquitinated forms (which will appear as a high-molecular-weight smear or ladder) and an anti-ubiquitin antibody to confirm the presence of polyubiquitin chains.
This protocol is used to determine if a specific kinase can phosphorylate Numb or Numb-like.
Materials:
-
Recombinant active kinase (e.g., aPKC, Plk1)
-
Recombinant Numb or Numb-like protein (substrate)
-
[γ-³²P]ATP
-
Kinase buffer (specific to the kinase being used)
-
SDS-PAGE gels and autoradiography supplies
Procedure:
-
Set up the kinase reaction in a microcentrifuge tube:
-
100 ng active kinase
-
1 µg Numb or Numb-like substrate
-
10 µCi [γ-³²P]ATP
-
Kinase buffer to a final volume of 25 µL.
-
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the incorporation of ³²P into the substrate protein.
Signaling Pathways and Visualizations
The enzymatic regulation of Numb and Numb-like is integral to several signaling pathways, most notably the Notch signaling pathway.
Numb plays a dual role in regulating Notch signaling through ubiquitination. It can either promote the degradation of the Notch receptor or stabilize its active intracellular domain. The following diagram illustrates the pathway where Numb facilitates Notch1 degradation.
Figure 1. Numb-mediated ubiquitination and degradation of the Notch1 receptor.
To investigate the interaction between Numb and a regulatory enzyme like an E3 ligase or a kinase, co-immunoprecipitation followed by Western blotting is a standard technique.
Figure 2. Workflow for co-immunoprecipitation to detect protein-protein interactions.
Conclusion
The enzymatic regulation of Numb and Numb-like is a complex process involving multiple enzymes and post-translational modifications that fine-tune their activity and stability. While significant progress has been made in understanding the regulation of Numb, particularly in the context of Notch signaling, the enzymatic control of Numb-like remains a comparatively underexplored area. Further research into the specific E3 ligases, DUBs, kinases, and phosphatases that target Numb-like is essential for a complete understanding of the distinct and overlapping functions of these two critical cell fate determinants. The experimental approaches and comparative data presented in this guide offer a foundation for future investigations aimed at dissecting these regulatory networks and their implications in health and disease.
References
- 1. NUMB and NUMBL differences in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUMB (gene) - Wikipedia [en.wikipedia.org]
- 3. Mammalian numb proteins promote Notch1 receptor ubiquitination and degradation of the Notch1 intracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. NUMB enhances Notch signaling by repressing ubiquitination of NOTCH1 intracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NUMB enhances Notch signaling by repressing ubiquitination of NOTCH1 intracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High levels of Notch signaling down-regulate Numb and Numblike - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High levels of Notch signaling down-regulate Numb and Numblike - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rupress.org [rupress.org]
- 11. Phosphorylation of Numb family proteins. Possible involvement of Ca2+/calmodulin-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Multitasker Protein: A Look at the Multiple Capabilities of NUMB | MDPI [mdpi.com]
- 13. Current thoughts on cellular functions of numb-associated kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plk1 phosphorylation of Numb leads to impaired DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. The Multitasker Protein: A Look at the Multiple Capabilities of NUMB - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating In Silico Predictions of Numb Protein Interactions
For researchers, scientists, and drug development professionals, the computational prediction of protein-protein interactions (PPIs) is a powerful tool for hypothesis generation. However, the journey from a predicted interaction to a validated biological mechanism requires rigorous experimental confirmation. This guide provides an objective comparison of common experimental techniques used to validate in silico predictions of interactions with the Numb protein, a key regulator of cell fate and signaling pathways. We present supporting experimental data, detailed protocols, and visual workflows to aid in the design and execution of validation studies.
The this compound is a critical player in asymmetric cell division and acts as a signaling adaptor, primarily known for its role in inhibiting Notch signaling.[1][2][3] Its dysregulation has been implicated in various cancers, making its interaction network a prime target for therapeutic development.[2][3][4] Computational models have predicted a wide range of Numb interactors, but these predictions necessitate experimental validation to confirm their biological relevance.[5][6][7][8]
Comparing Experimental Validation Techniques
Several robust techniques are available to validate predicted PPIs. The choice of method often depends on the nature of the interaction, the available reagents, and the specific questions being addressed. Here, we compare three widely used methods: Co-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), and Surface Plasmon Resonance (SPR).
| Technique | Principle | Advantages | Disadvantages | Throughput | Quantitative Data |
| Co-immunoprecipitation (Co-IP) | An antibody targets a known protein ("bait"), pulling it out of a cell lysate along with any bound interaction partners ("prey").[9][10][11] | - Detects interactions in a near-native cellular environment.[11] - Can identify unknown interaction partners.[9] | - Prone to false positives due to non-specific binding. - May not detect transient or weak interactions. | Low to Medium | Semi-quantitative (Western blot band intensity) |
| Yeast Two-Hybrid (Y2H) | A transcription factor is split into a DNA-binding domain (BD) and an activation domain (AD). Interaction between bait (fused to BD) and prey (fused to AD) proteins reconstitutes the transcription factor, activating a reporter gene.[12][13][14] | - High-throughput screening of libraries.[12] - Can detect transient interactions. | - Performed in a non-native (yeast nucleus) environment. - Prone to false positives and negatives. | High | Qualitative (reporter gene activation) |
| Surface Plasmon Resonance (SPR) | One protein (ligand) is immobilized on a sensor chip. A solution containing the other protein (analyte) flows over the surface. Binding is detected in real-time by changes in the refractive index.[15][16] | - Provides real-time, label-free detection.[15] - Quantifies binding affinity (Kd) and kinetics (ka, kd).[16][17] | - Requires purified proteins. - Immobilization may affect protein conformation. | Low | Highly quantitative (Kd, ka, kd) |
Quantitative Analysis of Validated Numb Interactions
The following table summarizes quantitative data from experimental validations of this compound interactions, providing a benchmark for researchers.
| Interacting Partner | Experimental Method | Measured Parameter | Value | Reference |
| Phosphorylated Peptide (pep-pY) | Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 0.69 ± 0.11 μM | [18] |
| Unphosphorylated Peptide (pep-Y) | Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 5.78 ± 0.74 μM | [18] |
| Unphosphorylated Peptide (pep-Y) | Fluorescence Polarization | Dissociation Constant (Kd) | 5.78 ± 0.74 μM | [18] |
| Numb-associated kinase (Nak) | Yeast Two-Hybrid | Interaction | Positive | [19] |
| NOTCH1 intracellular domain (N1ICD) | Co-immunoprecipitation | Interaction | Positive | [20] |
| BAP1 | Co-immunoprecipitation | Interaction | Positive | [20] |
| α-adaptin | GST pull-down | Interaction | Positive | [21] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding and replicating validation studies. The following diagrams illustrate a key Numb signaling pathway and the workflows for the discussed validation techniques.
Caption: Numb-mediated inhibition of the Notch signaling pathway.[1][2]
Caption: General workflow for a Co-immunoprecipitation (Co-IP) experiment.[9][22]
Caption: Principle of the Yeast Two-Hybrid (Y2H) system.[12][14]
Experimental Protocols
Detailed and optimized protocols are essential for reproducible results. Below are generalized methodologies for the key experiments cited.
Co-immunoprecipitation (Co-IP) Protocol
This protocol is a general guideline and may require optimization for specific proteins and antibodies.[9][23]
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable IP lysis buffer (e.g., RIPA buffer or a non-denaturing buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose or magnetic beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Add the primary antibody specific to the "bait" protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by adding 1x SDS-PAGE sample buffer and boiling for 5-10 minutes, or by using a non-denaturing elution buffer (e.g., low pH glycine buffer).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the "prey" protein.
-
Yeast Two-Hybrid (Y2H) Assay Protocol
This protocol outlines the basic steps for a GAL4-based Y2H screen.[14][24][25]
-
Vector Construction:
-
Clone the "bait" protein DNA sequence into a vector containing the GAL4 DNA-binding domain (BD).
-
Clone the "prey" protein DNA sequence (or a cDNA library) into a vector containing the GAL4 activation domain (AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast strain with both the bait and prey plasmids.
-
Select for yeast that have successfully taken up both plasmids by plating on selective media (e.g., lacking leucine and tryptophan).
-
-
Interaction Screening:
-
Plate the transformed yeast on a more stringent selective medium (e.g., lacking histidine and adenine) to test for reporter gene activation, which indicates a protein-protein interaction.
-
A colorimetric assay for β-galactosidase activity (using X-gal) can also be used as a reporter.
-
-
Confirmation and Validation:
-
Isolate the prey plasmid from positive colonies and sequence the insert to identify the interacting protein.
-
Re-transform the identified prey plasmid with the original bait plasmid to confirm the interaction and rule out false positives.
-
Surface Plasmon Resonance (SPR) Protocol
This protocol provides a general workflow for analyzing a PPI using SPR.[15][18][26]
-
Chip Preparation and Ligand Immobilization:
-
Select a sensor chip appropriate for the protein of interest (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface (e.g., with a mixture of EDC and NHS).
-
Immobilize the "ligand" protein onto the chip surface at a desired density.
-
Deactivate any remaining active esters on the surface.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the "analyte" protein in a suitable running buffer.
-
Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe association.
-
After the injection, flow running buffer over the surface to monitor the dissociation of the complex.
-
-
Data Analysis:
-
Regenerate the chip surface to remove the bound analyte if necessary.
-
Fit the sensorgram data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Conclusion
The validation of in silico predicted protein-protein interactions is a critical step in translating computational data into biological insights. By employing a combination of techniques such as co-immunoprecipitation, yeast two-hybrid assays, and surface plasmon resonance, researchers can confirm direct interactions, identify components of protein complexes, and quantify binding affinities. This multi-faceted approach provides the robust evidence needed to confidently map the intricate interaction network of the this compound, paving the way for a deeper understanding of its role in health and disease and the development of novel therapeutic strategies.
References
- 1. NUMB (gene) - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. NUMB inhibition of NOTCH signalling as a therapeutic target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactome Mapping Uncovers a General Role for Numb in Protein Kinase Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Bioinformatics Tool for In Silico Validation of Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of a Universal In Silico Predictor of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved in Silico Identification of Protein‐Protein Interactions Using Deep Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Large-Scale Protein Interactions Prediction by Multiple Evidence Analysis Associated With an In-Silico Curation Strategy [frontiersin.org]
- 9. assaygenie.com [assaygenie.com]
- 10. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. singerinstruments.com [singerinstruments.com]
- 13. The yeast two-hybrid system for identifying protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Yeast two-hybrid assay for studying protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. High-affinity binding of the Drosophila Numb phosphotyrosine-binding domain to peptides containing a Gly-Pro-(p)Tyr motif - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Numb-Associated Kinase Interacts with the Phosphotyrosine Binding Domain of Numb and Antagonizes the Function of Numb In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NUMB enhances Notch signaling by repressing ubiquitination of NOTCH1 intracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Numb Is an Endocytic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 23. genscript.com [genscript.com]
- 24. Protein–Protein Interactions: Yeast Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
- 25. The Yeast Two-Hybrid Assay to Identify Interacting Proteins | Springer Nature Experiments [experiments.springernature.com]
- 26. kiesslinglab.com [kiesslinglab.com]
Unraveling the Dichotomy of Numb and Numb-like Expression in Cancer: A Quantitative Comparison
For researchers, scientists, and drug development professionals, understanding the nuanced roles of the cell fate determinants Numb and its homolog, Numb-like (Numbl), in tumorigenesis is critical. While both are implicated in cancer progression, their expression patterns and functional implications can differ significantly across various tumor types. This guide provides a quantitative comparison of Numb and Numbl expression in tumors, supported by experimental data and detailed methodologies, to aid in the development of targeted cancer therapies.
Quantitative Expression Analysis: A Tale of Two Homologs
Numb and Numbl often act as tumor suppressors, primarily by inhibiting the Notch signaling pathway.[1][2] Their downregulation is a frequent event in many cancers, leading to aberrant Notch activation and tumor progression.[1][2] However, the expression landscape is not uniform, with some cancers exhibiting overexpression of Numb, which can paradoxically correlate with a poor prognosis. A key finding across multiple studies is the mutual exclusivity and negative correlation in the expression of Numb and Numbl in human tumors, suggesting a tightly regulated, non-redundant role for each.[1][3][4]
Below is a summary of quantitative data on Numb and Numbl expression across various tumor types, compiled from pan-cancer analyses of The Cancer Genome Atlas (TCGA) and other studies.
| Tumor Type | Numb Expression vs. Normal Tissue | Numb-like (Numbl) Expression vs. Normal Tissue | Prognostic Significance of Altered Expression | Key References |
| Breast Invasive Carcinoma (BRCA) | Significantly decreased mRNA levels.[2] Loss of protein found in ~30% of tumors.[5] | Significantly decreased mRNA levels.[2] | Lower Numb levels are associated with a worse prognosis.[1] Loss of specific Numb isoforms (1 and 2) correlates with increased risk of aggressive, metastatic disease.[6] Lower Numbl levels are associated with a poor prognosis.[7] | [1][2][5][6][7] |
| Lung Adenocarcinoma (LUAD) | Significantly decreased mRNA levels.[2] | Significantly decreased mRNA levels.[2] | High Numb expression is associated with a favorable prognosis.[8] Lower Numbl levels are associated with a poor prognosis.[7] | [2][7][8] |
| Lung Squamous Cell Carcinoma (LUSC) | Significantly decreased mRNA levels.[2] Numb may promote proliferation in this subtype.[8] | Significantly decreased mRNA levels.[2] | High Numb expression is not associated with a favorable prognosis, unlike in LUAD.[8] | [2][8] |
| Colon Adenocarcinoma (COAD) | Significantly decreased mRNA levels.[2] Downregulation of Numb is an independent prognostic factor.[9] | Significantly decreased mRNA levels.[2] | Lower Numb expression is associated with lymph node metastasis and a worse prognosis.[9][10] Lower Numbl levels are correlated with a worse prognosis.[7] | [2][7][9][10] |
| Glioblastoma | Increased Numb mRNA expression correlates with decreased patient survival.[11] | - | High Numb expression is associated with a poor prognosis.[11] | [11] |
| Hepatocellular Carcinoma (HCC) | Numb overexpression is associated with poor prognosis.[9] In another study, Numb overexpression was seen in 46% of tumor tissues, and was an independent prognostic indicator.[12] | - | Overexpression of Numb is linked to increased tumor recurrence and poor overall survival.[9][12] | [9][12] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Significantly upregulated in ESCC tissues compared to non-cancerous tissues.[10][13] | - | Higher Numb expression is significantly associated with high tumor recurrence and poor overall post-surgical survival.[10][13] | [10][13] |
| Melanoma | Low NUMB expression was associated with poor overall survival.[14] | Low Numbl expression observed in patients.[7][13][15] | Downregulation of Numb is associated with a poor prognosis.[14] | [7][13][14][15] |
| Pan-Cancer Analysis (TCGA) | Decreased mRNA in BLCA, BRCA, COAD, LUAD, LUSC, PRAD, READ, SKCM, THCA, UCEC.[2] | Decreased mRNA in 27 of 33 tumor types analyzed.[2] | Abnormal expression of both Numb and Numbl are significantly associated with clinicopathologic stages and survival prognosis.[2] | [2] |
Experimental Protocols for Quantitative Analysis
Accurate quantification of Numb and Numbl expression is paramount for research and clinical applications. Below are detailed methodologies for key experimental techniques.
Immunohistochemistry (IHC) for Numb and Numbl Protein Detection in Tissues
This protocol is for the detection of Numb and Numbl in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 10 seconds each.
-
Transfer slides through two changes of 95% ethanol for 10 seconds each.
-
Rinse slides in distilled water.
-
-
Antigen Retrieval:
-
Most formalin-fixed tissues require an antigen retrieval step to unmask the epitope.
-
Heat-Induced Epitope Retrieval (HIER): Immerse slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heat in a water bath, pressure cooker, or microwave. The optimal time and temperature should be determined empirically.
-
Cool the slides to room temperature.
-
-
Immunostaining:
-
Wash sections in a wash buffer (e.g., Tris-buffered saline with 0.05% Tween 20, TBST).
-
Block endogenous peroxidase activity by incubating in 3% hydrogen peroxide for 10 minutes (for chromogenic detection).
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour.
-
Incubate with the primary antibody (e.g., rabbit anti-Numb or rabbit anti-Numbl) diluted in antibody diluent overnight at 4°C in a humidified chamber.[16]
-
Wash sections three times in wash buffer for 5 minutes each.[16]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.[16]
-
Wash sections three times in wash buffer.
-
-
Detection and Visualization:
-
Apply a chromogenic substrate solution (e.g., DAB) and monitor for color development (typically 1-10 minutes).[16]
-
Immerse slides in distilled water to stop the reaction.
-
Counterstain with hematoxylin to visualize cell nuclei.[16]
-
Dehydrate the sections through graded ethanol series and xylene.[16]
-
Mount with a permanent mounting medium.
-
Quantitative Real-Time PCR (qRT-PCR) for Numb and Numbl mRNA Quantification
This protocol outlines the steps for quantifying Numb and Numbl mRNA levels from tumor tissue or cell lines.
-
RNA Extraction:
-
Homogenize fresh or frozen tissue samples.
-
Extract total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for Numb or Numbl, and a SYBR Green or TaqMan-based PCR master mix.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the PCR reaction in a real-time PCR thermal cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Generate a melt curve at the end of the reaction to verify the specificity of the amplified product (for SYBR Green-based assays).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and a control sample.
-
Western Blotting for Numb and Numbl Protein Quantification
This protocol details the detection and quantification of Numb and Numbl proteins from tumor cell or tissue lysates.
-
Protein Extraction:
-
Lyse cells or homogenized tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-Numb at 1 µg/mL or rabbit anti-Numbl at 1 µg/mL) overnight at 4°C.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.[1]
-
Wash the membrane again as described above.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using X-ray film or a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., α-Tubulin or β-actin).[1]
-
Signaling Pathways and Experimental Workflow Visualizations
To further elucidate the roles of Numb and Numbl, the following diagrams visualize their involvement in key signaling pathways and a typical experimental workflow for their quantitative analysis.
Caption: Differential regulation of cancer-related signaling pathways by Numb and Numb-like.
Caption: Experimental workflow for the quantitative analysis of Numb and Numb-like expression in tumors.
References
- 1. NUMB and NUMBL differences in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive pan-cancer analysis of expression profiles and prognostic significance for NUMB and NUMBL in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NUMB and NUMBL differences in gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of NUMB/NUMB isoforms in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. researchgate.net [researchgate.net]
- 8. Numb has distinct function in lung adenocarcinoma and squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression and clinical significance of Numb and Notch-1 proteins between tissue of colon cancer and regional lymph node metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Expression and clinical significance of Numb and Notch-1 proteins between tissue of colon cancer and regional lymph node metastases [frontiersin.org]
- 11. Quantifying mRNA levels across tissue sections with 2D-RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Numb and NumbL inhibit melanoma tumor growth by influencing the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nacalai.com [nacalai.com]
- 15. d-nb.info [d-nb.info]
- 16. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Disposal of Numb Protein: A Guide to Safe and Compliant Laboratory Practices
Absence of specific regulatory guidelines for the disposal of Numb protein necessitates adherence to established best practices for recombinant protein waste management. This ensures the safety of laboratory personnel and the environment. Researchers, scientists, and drug development professionals handling this compound should adopt a comprehensive approach to its disposal, incorporating risk assessment, proper segregation, and effective decontamination methods.
The following procedures are based on general laboratory safety protocols for handling and disposing of recombinant proteins. It is crucial to supplement these guidelines with a thorough, site-specific, and activity-specific risk assessment conducted by qualified personnel before commencing any work.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to follow standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) such as a buttoned, long-sleeved laboratory coat, disposable nitrile gloves, and safety glasses with side shields. For procedures with a significant splash hazard, a face shield should be used in addition to safety glasses. All handling of this compound that could generate aerosols should be performed within a biological safety cabinet.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves segregation into liquid and solid forms, followed by appropriate decontamination.
Liquid Waste Management:
-
Collection: All liquid waste containing this compound, including contaminated buffers and solutions, must be collected in a clearly labeled, leak-proof container.
-
Decontamination: The collected liquid waste must be decontaminated before disposal. The two primary methods for this are chemical inactivation and autoclaving.
-
Chemical Inactivation: This method is suitable for smaller volumes of liquid waste.
-
Autoclaving: This is the preferred method for sterilizing larger volumes of liquid biological waste.
-
Solid Waste Management:
-
Segregation: All solid materials that have come into direct contact with this compound are considered biologically contaminated waste. This includes items such as pipette tips, microcentrifuge tubes, gloves, and other consumables.
-
Collection: These materials should be collected in a designated biohazard waste container lined with a biohazard bag. Sharps, such as needles and syringes, must be disposed of in appropriate puncture-resistant sharps containers.
-
Decontamination and Disposal: The collected solid waste should be treated to render it non-infectious, typically through autoclaving. Following decontamination, the waste can often be disposed of as regular trash, depending on institutional and local regulations. It is crucial to consult with your institution's environmental health and safety department for specific guidelines.
Decontamination Protocols
The following table summarizes the key parameters for the two primary methods of decontaminating this compound waste.
| Decontamination Method | Key Parameters | Application |
| Autoclaving (Steam Sterilization) | - Temperature: 121°C[1][2] - Pressure: 15 PSI[2] - Time: Minimum of 30-60 minutes, depending on the load size and density.[1] For liquid waste, a common guideline is 1 hour per gallon.[1] | - Liquid waste (in vented, autoclavable containers)[3] - Solid waste (in autoclave-safe biohazard bags)[4] - Glassware and other contaminated equipment |
| Chemical Inactivation | - Reagent: Freshly prepared 10% bleach solution (final concentration) is commonly used. - Contact Time: A minimum of 30 minutes is recommended.[5] - Other Disinfectants: Other approved chemical disinfectants may be used, but their efficacy must be validated for the specific application.[6] | - Small volumes of liquid waste[6] - Surface decontamination |
Note: When using chemical disinfectants, it is essential to consider chemical compatibility and potential hazardous reactions. For instance, bleach should not be added directly to solutions containing guanidine hydrochloride, as this can generate highly reactive compounds.[7]
Experimental Protocols for Decontamination
While specific experimental protocols for the disposal of this compound are not available, the general procedures for inactivating biological waste can be adapted.
Protocol for Chemical Inactivation of Liquid Waste:
-
Working in a well-ventilated area or a chemical fume hood, add a sufficient volume of concentrated bleach to the liquid waste to achieve a final concentration of 10%.
-
Gently mix the solution to ensure thorough contact between the bleach and the protein waste.
-
Allow the mixture to stand for at least 30 minutes.
-
After the contact time, the decontaminated liquid can typically be disposed of down the sanitary sewer, in accordance with local regulations.
Protocol for Autoclaving Liquid and Solid Waste:
-
Place liquid waste in a loosely capped, autoclavable container. Do not seal the container tightly to prevent pressure buildup. Place the container in a secondary pan to contain any potential spills.[3]
-
Place solid waste in an autoclave-safe biohazard bag. Add approximately one cup of water to the bag to facilitate steam generation.[4] Leave the bag partially open to allow for steam penetration.[8]
-
Load the autoclave, ensuring that there is adequate space between items for steam circulation.[9]
-
Run the autoclave cycle at 121°C and 15 PSI for a minimum of 30-60 minutes. The exact time will depend on the volume and nature of the waste.
-
After the cycle is complete and the chamber has cooled and depressurized, carefully remove the waste. The decontaminated waste can then be disposed of according to institutional guidelines.
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these general best practices, researchers can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific biosafety and waste disposal guidelines.
References
- 1. Autoclaving Guidelines | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 2. Autoclave Use and Waste Validation | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 3. Biological Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 4. biosafety.utk.edu [biosafety.utk.edu]
- 5. shoplaboratory.com [shoplaboratory.com]
- 6. Biological Waste Disposal | Safety Services - UCL – University College London [ucl.ac.uk]
- 7. How do I safely inactivate biohazardous flow-through material? [qiagen.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
